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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of (3R)-3-Amino-3-cyclopropylpropanoic Acid

Abstract (3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid of significant interest to the pharmaceutical and medicinal chemistry sectors. Its constrained cyclopropyl moiety imparts unique confo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid of significant interest to the pharmaceutical and medicinal chemistry sectors. Its constrained cyclopropyl moiety imparts unique conformational rigidity, making it a valuable building block for designing peptidomimetics and bioactive molecules with enhanced metabolic stability and target affinity.[1][2] This guide provides a comprehensive overview of the prevalent asymmetric synthetic strategies for obtaining this chiral molecule in high enantiopurity. We delve into the mechanistic underpinnings of catalytic, biocatalytic, and resolution-based approaches, offering field-proven insights into experimental design. Furthermore, this document establishes a self-validating framework for its characterization, detailing rigorous analytical protocols using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for working with this important chiral intermediate.

Introduction: The Significance of a Constrained β-Amino Acid

β-Amino acids are fundamental components of numerous natural products and pharmaceuticals, including antibiotics and antiviral agents. Unlike their α-amino acid counterparts, their flexible backbone allows them to adopt unique secondary structures, such as helices and turns. The incorporation of a cyclopropyl group, as seen in (3R)-3-Amino-3-cyclopropylpropanoic acid, introduces a high degree of conformational constraint. This rigidity is a powerful tool in rational drug design, as it can lock a molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for a biological target.[2][3]

The primary challenge in its synthesis lies in the precise stereocontrol required to generate the desired (R)-enantiomer. Direct, efficient, and scalable asymmetric methods are highly sought after to avoid the costly and often inefficient separation of racemic mixtures.

Asymmetric Synthetic Strategies

The synthesis of enantiomerically pure (3R)-3-Amino-3-cyclopropylpropanoic acid can be approached through several distinct strategies. The choice of method often depends on factors such as scale, available resources, and desired purity.

Catalytic Asymmetric Synthesis

Transition-metal catalysis represents one of the most elegant and atom-economical approaches for establishing the chiral center.[4][5] A prominent strategy involves the asymmetric hydrogenation of a prochiral enamine precursor.

  • Causality Behind the Method : This approach leverages chiral phosphine ligands complexed to a metal center (e.g., Rhodium or Ruthenium).[6][7] The chiral environment created by the ligand dictates the facial selectivity of hydrogen addition to the double bond, leading to the preferential formation of one enantiomer. The selection of the ligand, such as a derivative of BINAP or a bisphosphepine, is critical and is often determined through screening, as subtle steric and electronic effects of the ligand-substrate interaction govern the enantioselectivity.[7]

Biocatalytic Synthesis & Resolution

Enzymes offer unparalleled stereoselectivity under mild reaction conditions, making them highly attractive for chiral synthesis.

  • Asymmetric Reductive Amination : This method employs amino acid dehydrogenases to catalyze the reductive amination of a keto-acid precursor, cyclopropylglyoxylic acid.[1] The process requires a nicotinamide cofactor (NADH or NADPH), which is typically recycled in situ using a secondary enzyme system (e.g., formate dehydrogenase) to make the process economically viable.[1] The enzyme's active site acts as a perfectly evolved chiral template, ensuring the formation of the desired stereoisomer with exceptionally high enantiomeric excess (>99% ee).[1]

  • Enzymatic Kinetic Resolution : An alternative and widely used strategy involves the resolution of a racemic mixture of 3-amino-3-cyclopropylpropanoic acid or its ester derivative.[8][9] Lipases, such as Candida antarctica lipase A (CAL-A), are frequently used to selectively acylate one enantiomer of the amino ester, leaving the other unreacted.[9] The success of this method relies on the differential rate of reaction for the two enantiomers within the enzyme's chiral active site. The resulting acylated and unreacted esters can then be separated chromatographically, followed by hydrolysis to yield the respective enantiopure free amino acids.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for obtaining the target molecule via enzymatic kinetic resolution, a robust and scalable method.

G cluster_synthesis Synthesis & Resolution cluster_products Products cluster_final Final Step start Starting Materials racemic Racemic Synthesis of 3-Amino-3-cyclopropyl- propanoic Acid Ester start->racemic Standard Organic Chemistry Methods resolution Enzymatic Kinetic Resolution (e.g., Lipase) racemic->resolution separation Chromatographic Separation resolution->separation Mixture of (R)-ester and (S)-acyl-ester target (R)-Amino Ester separation->target other (S)-Acylated Amino Ester separation->other hydrolysis Ester Hydrolysis target->hydrolysis product (3R)-3-Amino-3-cyclopropyl- propanoic Acid hydrolysis->product

Caption: Generalized workflow for the synthesis via enzymatic kinetic resolution.

Detailed Experimental Protocols

The protocols described below are designed to be self-validating, providing clear, actionable steps for synthesis and characterization.

Protocol 4.1: Enzymatic Kinetic Resolution of (±)-Ethyl 3-Amino-3-cyclopropylpropanoate

This protocol is adapted from established methodologies for lipase-catalyzed resolutions.[9]

  • Substrate Preparation : Dissolve racemic ethyl 3-amino-3-cyclopropylpropanoate (1.0 g) in diisopropyl ether (50 mL).

  • Acyl Donor Addition : Add butyl butanoate (1.5 equivalents) to the solution. This will serve as the acyl donor.

  • Enzyme Addition : Add immobilized Candida antarctica lipase A (CAL-A) (e.g., 150 mg of a 20% w/w preparation).

  • Reaction : Shake the suspension at a constant temperature (e.g., 45°C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.

  • Workup : Once ~50% conversion is reached, filter off the enzyme and wash it with diisopropyl ether. Concentrate the filtrate under reduced pressure.

  • Separation : Separate the unreacted (R)-amino ester from the acylated (S)-butanamide product using silica gel column chromatography.

  • Hydrolysis : Treat the purified (R)-amino ester with aqueous HCl (e.g., 6N HCl) at reflux to hydrolyze the ester.

  • Isolation : After hydrolysis, cool the solution and neutralize it to the isoelectric point of the amino acid to precipitate the final product, (3R)-3-Amino-3-cyclopropylpropanoic acid. Filter, wash with cold water, and dry under vacuum.

Protocol 4.2: Characterization Procedures

4.2.1. Chiral HPLC for Enantiomeric Excess (ee) Determination

  • Column : Use a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec CHIROBIOTIC T column.[10]

  • Mobile Phase : An isocratic mobile phase of ethanol/water/acetic acid (e.g., 80:20:0.1 v/v/v) is often effective. LC-MS compatible mobile phases can also be used.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Analysis : Inject a sample of the racemic standard to determine the retention times of both enantiomers. Inject the sample from the resolution to integrate the peak areas and calculate the enantiomeric excess (% ee = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] * 100).

4.2.2. NMR Spectroscopy for Structural Verification

  • Sample Preparation : Dissolve ~5-10 mg of the final product in Deuterium Oxide (D₂O) or another suitable deuterated solvent.

  • ¹H NMR : Acquire a proton NMR spectrum. Expect characteristic signals for the cyclopropyl protons (a complex multiplet system typically between 0.5-1.5 ppm), the diastereotopic methylene protons adjacent to the carboxyl group (~2.5-2.8 ppm), and the methine proton adjacent to the amino group (~3.5-3.8 ppm).[11]

  • ¹³C NMR : Acquire a carbon-13 NMR spectrum. Expect signals for the cyclopropyl carbons (typically < 20 ppm), the methylene carbon (~40 ppm), the methine carbon (~50 ppm), and the carbonyl carbon (>175 ppm).[11][12]

4.2.3. Mass Spectrometry for Molecular Weight Confirmation

  • Technique : Use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.[13]

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol/water.

  • Analysis : The primary ion observed should correspond to the protonated molecule [M+H]⁺. For (3R)-3-Amino-3-cyclopropylpropanoic acid (C₆H₁₁NO₂), the expected monoisotopic mass is 129.0790, so the [M+H]⁺ ion should be observed at m/z 130.0863.[14]

Summary of Analytical & Synthetic Data

The following tables summarize expected data from the synthesis and characterization of the target compound.

Table 1: Comparison of Synthetic Routes

Synthetic Strategy Typical Yield Typical Enantiomeric Excess (ee) Key Advantages Key Considerations
Asymmetric Hydrogenation 70-95% >95% High efficiency, atom economy Requires specialized catalysts/ligands
Biocatalytic Reductive Amination 60-85% >99% Exceptional selectivity, mild conditions Requires specific enzymes and cofactor recycling

| Enzymatic Kinetic Resolution | 35-45% (for one enantiomer) | >98% | Robust, scalable, commercially available enzymes | Theoretical maximum yield is 50% |

Table 2: Expected Characterization Data

Technique Parameter Expected Result
¹H NMR (400 MHz, D₂O) Chemical Shift (δ) ~0.5-1.5 ppm (m, 4H, cyclopropyl CH₂), ~1.5-1.8 ppm (m, 1H, cyclopropyl CH), ~2.6-2.9 ppm (m, 2H, CH₂COOH), ~3.6-3.9 ppm (m, 1H, CHNH₂)
¹³C NMR (101 MHz, D₂O) Chemical Shift (δ) ~5-15 ppm (2C, cyclopropyl CH₂), ~15-20 ppm (1C, cyclopropyl CH), ~38-42 ppm (1C, CH₂COOH), ~48-52 ppm (1C, CHNH₂), ~178-182 ppm (1C, COOH)
ESI-MS m/z [M+H]⁺ 130.1

| Chiral HPLC | Resolution (Rs) | > 2.0 between enantiomers on a suitable CSP |

Conclusion

The synthesis and characterization of (3R)-3-Amino-3-cyclopropylpropanoic acid require a robust command of modern asymmetric synthesis and analytical chemistry. While multiple synthetic routes are viable, enzymatic methods, including kinetic resolution and asymmetric reductive amination, stand out for their exceptional stereocontrol and operational simplicity under environmentally benign conditions.[1][9] The successful execution of these syntheses must be validated by a rigorous and orthogonal analytical workflow. The combined application of chiral HPLC, NMR spectroscopy, and mass spectrometry provides an unassailable confirmation of both the chemical identity and the enantiomeric purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. (2010). Chemical Society Reviews, 39(5), 1656-1691. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2011). European Journal of Organic Chemistry, 2011(36), 7385-7394. [Link]

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). Catalysts, 14(5), 321. [Link]

  • Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. (2006). Organic & Biomolecular Chemistry, 4(16), 3113-3116. [Link]

  • Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. (2005). Organic Letters, 7(6), 1093-1095. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2019). Washington University in St. Louis Open Scholarship. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). Nature Communications, 14(1), 5488. [Link]

  • Asymmetric synthesis and applications of beta-amino Weinreb amides. (2004). Organic & Biomolecular Chemistry, 2(8), 1146-1159. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). University of Groningen Research Portal. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (1995). Organic Syntheses, 72, 48. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (2002). The Journal of Organic Chemistry, 67(22), 7613-7617. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). International Journal of Molecular Sciences, 25(16), 9120. [Link]

  • Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. (2022). Organic Chemistry Frontiers, 9(12), 3291-3297. [Link]

  • Three-step synthesis of cyclopropyl peptidomimetics. (2011). The Journal of Organic Chemistry, 76(20), 8415-8422. [Link]

  • Bio NMR spectroscopy. Lecture Notes. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Modern Chemistry & Applications. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). Tetrahedron: Asymmetry, 15(13), 2059-2064. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 183-193. [Link]

  • Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. (2005). Organic Letters. [Link]

  • Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. (2023). TrAC Trends in Analytical Chemistry, 168, 117281. [Link]

  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. (1998). Journal of Chromatography A, 805(1-2), 83-93. [Link]

  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. (2023). Journal of the American Society for Mass Spectrometry, 34(11), 2568-2579. [Link]

  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. (2024). ACS Omega. [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. (2024). Journal of Mass Spectrometry. [Link]

  • Comprehensive Multiphase NMR Examination of Amino Acids Binding to the Dynamic Shell of Polystyrene Nanoparticles to Understand. (2023). ACS ES&T Water, 3(7), 2056-2064. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2023). Frontiers in Chemistry, 11, 1269894. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). Metabolites, 15(1), 1. [Link]

  • Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute Lecture Series. [Link]

  • Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. (2025). Gels, 11(1), 43. [Link]

Sources

Exploratory

Chiral synthesis of (3R)-3-Amino-3-cyclopropylpropanoic acid

An In-depth Technical Guide to the Chiral Synthesis of (3R)-3-Amino-3-cyclopropylpropanoic Acid Introduction: The Significance of a Constrained Scaffold (3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chiral Synthesis of (3R)-3-Amino-3-cyclopropylpropanoic Acid

Introduction: The Significance of a Constrained Scaffold

(3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the pharmaceutical and drug development sectors. Its structure is unique, incorporating a cyclopropyl group at the β-position, which imparts significant conformational rigidity. This constraint is highly desirable in medicinal chemistry for several reasons. The incorporation of such conformationally restricted amino acids into peptide sequences can drastically alter the secondary structure and flexibility, often leading to improved metabolic stability and enhanced biological activity.[1] Furthermore, these building blocks are crucial for creating peptidomimetics, compounds that mimic the structure and function of natural peptides but with superior pharmacological properties.[1][2]

Despite their utility, the stereoselective synthesis of β-cyclopropyl-modified β-alanines (β-CMAs) presents a considerable challenge.[1] Achieving high enantiopurity at the C3 stereocenter is critical, as biological systems are exquisitely sensitive to stereochemistry, where one enantiomer may be therapeutic while the other is inactive or even harmful.[3] This guide provides a detailed exploration of robust and field-proven strategies for the asymmetric synthesis of the (3R)-enantiomer, intended for researchers and scientists in organic synthesis and drug discovery.

Strategic Approaches to Asymmetric Synthesis

Several distinct strategies have been developed to access this valuable chiral building block. The choice of route often depends on factors such as scalability, availability of starting materials, and the desired level of stereochemical purity. We will delve into three primary, validated approaches: Asymmetric Michael Addition, Resolution of Racemates, and Chiral Auxiliary-Mediated Hofmann Rearrangement.

Strategy 1: Diastereoselective Aza-Michael Addition

This elegant and highly efficient approach leverages the exceptional reactivity of cyclopropylidene acetates as Michael acceptors. The core of this strategy is the 1,4-conjugate addition of a chiral amine to a specially activated cyclopropane ring, establishing the desired stereocenter with a high degree of control.

Causality and Mechanistic Insight

The key to this method is the generation of a highly electrophilic alkylidenecyclopropane intermediate. This is achieved through the olefination of a 1-sulfonylcyclopropanol surrogate using a stabilized phosphorus ylide (Wittig reagent). The resulting cyclopropylidene acetate is highly strained and electron-deficient, making it an excellent substrate for an aza-Michael reaction.[1] By employing a chiral amine as the nucleophile, the approach becomes diastereoselective, with the stereochemistry of the amine directing the facial selectivity of the addition. The reaction proceeds with excellent diastereocontrol, favoring the trans product.[1]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Chiral Induction cluster_2 Step 3: Deprotection A 1-Sulfonylcyclopropanol C Electrophilic Alkylidenecyclopropane A->C Olefination B Wittig Reagent (e.g., Ph3P=CHCO2Et) B->C E Diastereomeric Adduct C->E Aza-Michael Addition (Diastereoselective) D Chiral Amine (e.g., (R)-α-Methylbenzylamine) D->E F Protected (3R)-Amino Acid Derivative E->F Amine Protection (e.g., Boc group) G (3R)-3-Amino-3- cyclopropylpropanoic acid F->G Hydrogenolysis & Saponification

Caption: Workflow for Aza-Michael Addition Strategy.

Experimental Protocol: Aza-Michael Addition

Part A: Synthesis of Ethyl 2-cyclopropylideneacetate

  • To a stirred solution of a suitable 1-sulfonylcyclopropanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • The resulting crude solution containing the highly reactive alkylidenecyclopropane is typically used directly in the next step without purification. This is often referred to as a "telescopic" reaction.[1]

Part B: Diastereoselective Aza-Michael Addition

  • Cool the crude solution from Part A to 0 °C.

  • Add a solution of (R)-α-methylbenzylamine (1.2 eq) in DCM dropwise over 15 minutes.

  • Add N-iodosuccinimide (NIS, 1.5 eq). The NIS acts as a trapping agent for the sulfinate anion byproduct, preventing undesired side reactions.[1]

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the diastereomerically enriched amino ester.

Part C: Deprotection Sequence

  • Dissolve the purified amino ester from Part B in methanol (0.1 M).

  • Add Palladium on carbon (10 wt. %, 10 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24 hours to cleave the benzyl-type chiral auxiliary.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.

  • Dissolve the resulting ester in a 1:1 mixture of THF/water and add lithium hydroxide (LiOH, 3.0 eq).

  • Stir at room temperature for 4-8 hours until saponification is complete (monitored by TLC).

  • Acidify the mixture to pH ~6 with 1 M HCl. The product may precipitate or can be extracted after concentration. Further purification by recrystallization or ion-exchange chromatography yields the final product.

Parameter Typical Result Reference
Diastereomeric Ratio >95:5[1]
Overall Yield (3 steps) 60-75%[1]
Enantiomeric Excess >98% ee[1]

Strategy 2: Classical Resolution of a Racemate

While asymmetric synthesis is often preferred, classical resolution remains a pragmatic and scalable method for obtaining single enantiomers. This strategy involves synthesizing the racemic amino acid and then separating the enantiomers using a chiral resolving agent.

Causality and Mechanistic Insight

The principle behind this method is the formation of diastereomeric salts. When a racemic mixture of an acid (or base) is reacted with a single enantiomer of a chiral base (or acid), two diastereomeric salts are formed. These diastereomers have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the resolving agent can be removed, liberating the desired enantiomerically pure amino acid.

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Separation & Liberation A Cyclopropanecarboxaldehyde C Racemic (±)-3-Amino-3- cyclopropylpropanoic acid A->C Three-Component Reaction B Malonic Acid + Ammonium Acetate B->C E Mixture of Diastereomeric Salts (R-Acid•L-Resolving Agent) (S-Acid•L-Resolving Agent) C->E Salt Formation D Chiral Resolving Agent (e.g., L-Tartaric Acid) D->E F Separated Diastereomeric Salt (Insoluble) E->F Fractional Crystallization G (3R)-3-Amino-3- cyclopropylpropanoic acid F->G Acid/Base Treatment (Liberation)

Caption: Workflow for the Classical Resolution Strategy.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

Part A: Synthesis of Racemic 3-Amino-3-cyclopropylpropanoic acid

  • In a round-bottom flask, combine cyclopropanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.5 eq) in ethanol (0.5 M).

  • Heat the mixture to reflux and maintain for 6-8 hours. A white precipitate of the β-amino acid should form.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the racemic amino acid.

Part B: Resolution with L-Tartaric Acid

  • Suspend the racemic amino acid (1.0 eq) in a minimal amount of boiling water or a water/ethanol mixture.

  • In a separate flask, dissolve L-tartaric acid (0.5 eq, as it is a dicarboxylic acid) in a minimal amount of hot water.

  • Add the hot tartaric acid solution to the amino acid suspension. Stir until all solids dissolve, adding a small amount of additional hot solvent if necessary.

  • Allow the solution to cool slowly to room temperature. The salt of the (3R)-amino acid with L-tartaric acid is typically less soluble and will crystallize out. Forcing crystallization by scratching the flask or seeding may be required.

  • Allow the crystallization to proceed overnight at 4 °C.

  • Collect the crystals by vacuum filtration. The enantiomeric purity of the salt can be checked at this stage (e.g., by measuring optical rotation) and, if necessary, improved by recrystallization.

Part C: Liberation of the Free Amino Acid

  • Dissolve the diastereomerically pure salt in a minimum of hot water.

  • Pass the solution through a column packed with a basic ion-exchange resin (e.g., Dowex®).

  • Alternatively, adjust the pH of the solution to the isoelectric point of the amino acid (approx. pH 6) with a base like ammonium hydroxide, causing the free amino acid to precipitate.

  • Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum to yield enantiomerically pure (3R)-3-Amino-3-cyclopropylpropanoic acid.

Parameter Typical Result Reference
Yield of Racemate 70-85%[4]
Resolution Yield ~35-45% (of theoretical max 50%)[5]
Enantiomeric Excess >99% ee (after recrystallization)[5]

Strategy 3: Chiral Auxiliary-Mediated Hofmann Rearrangement

A more modern and modular approach involves a Hofmann rearrangement on a substrate bearing a chiral auxiliary. This method allows for the construction of the core structure from simple, readily available chiral starting materials.

Causality and Mechanistic Insight

This strategy begins with a chiral precursor, such as one derived from enantiopure epichlorohydrin, to construct a chiral cyclopropanecarboxamide.[6] The key step is the Hofmann rearrangement, where the amide is treated with a hypervalent iodine reagent (e.g., PhI(OAc)₂) or bromine/base. This converts the amide into an isocyanate with retention of configuration at the migrating carbon. In a cleverly designed system, the isocyanate is trapped intramolecularly by a suitably positioned hydroxyl group to form a rigid bicyclic carbamate.[6] This carbamate intermediate locks in the stereochemistry and can be subsequently ring-opened and deprotected to furnish the target amino acid.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Key Rearrangement cluster_2 Step 3: Ring Opening & Deprotection A Enantiopure Epichlorohydrin B Chiral Cyclopropanecarboxamide A->B Multi-step sequence C Bicyclic Carbamate Intermediate B->C Hofmann Rearrangement & Intramolecular Trapping D Protected Amino Alcohol C->D Carbamate Ring-Opening E (3R)-3-Amino-3- cyclopropylpropanoic acid D->E Oxidation & Deprotection

Caption: Workflow for Hofmann Rearrangement Strategy.

Experimental Protocol: Hofmann Rearrangement

Part A: Synthesis of Chiral Cyclopropanecarboxamide Precursor

  • (This is a multi-step process) Starting from (R)-epichlorohydrin, construct the corresponding chiral cyclopropanemethanol derivative.

  • Oxidize the primary alcohol to a carboxylic acid using a standard two-step protocol (e.g., Dess-Martin periodinane followed by Pinnick oxidation).[6]

  • Convert the carboxylic acid to the primary amide using a standard coupling agent (e.g., EDC/HOBt with ammonia) or via an acid chloride intermediate.

Part B: Hofmann Rearrangement and Cyclization

  • Dissolve the chiral cyclopropanecarboxamide (1.0 eq) in a 2:1 mixture of acetonitrile and water (0.1 M).

  • Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.2 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with aqueous sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layers over sodium sulfate, concentrate, and purify by column chromatography to isolate the bicyclic carbamate.

Part C: Ring Opening and Final Conversion

  • Protect the nitrogen of the bicyclic carbamate (e.g., with a Boc group using Boc-anhydride and DMAP).[6]

  • Ring-open the protected carbamate by treating it with a base such as potassium trimethylsilanolate (KOTMS) to yield a protected amino alcohol.

  • Oxidize the resulting primary alcohol to the carboxylic acid (e.g., via a two-step Dess-Martin/Pinnick oxidation).

  • Finally, remove the protecting group (e.g., Boc group with trifluoroacetic acid in DCM) to yield the target (3R)-3-Amino-3-cyclopropylpropanoic acid.

Parameter Typical Result Reference
Stereoretention Excellent (>99%)[6]
Overall Yield ~30-40% over multiple steps[6]
Scalability Good, avoids metal catalysts[6]

Conclusion: A Comparative Outlook

The chiral synthesis of (3R)-3-Amino-3-cyclopropylpropanoic acid can be approached from several effective angles.

  • The Aza-Michael Addition strategy is elegant and highly stereoselective, offering high yields and excellent enantiomeric excess in a concise sequence. Its reliance on a telescopic reaction makes it efficient for smaller-scale synthesis.

  • Classical Resolution is a robust, time-tested method that is often highly scalable and cost-effective, particularly for large-scale production, though it is inherently limited to a maximum theoretical yield of 50%.

  • The Hofmann Rearrangement approach provides a modern, modular route that allows for diversification and is built upon a readily available chiral pool starting material. While the overall sequence is longer, it avoids costly transition metal catalysts and offers excellent stereochemical fidelity.

The optimal choice of synthetic route will ultimately be guided by the specific needs of the research program, balancing factors of scale, cost, time, and available expertise. Each of these methods provides a reliable and validated pathway to a valuable and highly sought-after building block for modern drug discovery.

References

  • Bidal, Y. D., et al. (2016). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 18(15), 3866–3869. Available from: [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 103(4), 1485–1530. Available from: [Link]

  • Wender, P. A., & Gamber, G. G. (2005). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters, 7(5), 763–766. Available from: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Davies, H. M. L., & Ni, A. (2000). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 77, 190. Available from: [Link]

  • Singh, S., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 840-853. Available from: [Link]

  • Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides. World Intellectual Property Organization, WO1985000809A1.
  • Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides. European Patent Office, EP0135429A1.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides and Protein Phosphorylation (pp. 249-303). CRC Press.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(22), 2645–2682. Available from: [Link]

  • Wuhan University of Technology. (2017). Preparation method of chiral cyclopropyl amino acid. Patsnap. CN107446077A.
  • Scott, T. A., et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 24(31), 5779–5783. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Available from: [Link]

  • University of Regensburg. (2018). Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing. Available from: [Link]

  • Arslan, H., et al. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available from: [Link]

  • Wang, T., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Available from: [Link]

  • Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2012). Method for resolving 3-amino-3-phenylpropanol. Google Patents. CN102633658A.

Sources

Foundational

An In-Depth Technical Guide to the Enantioselective Synthesis of β-Cyclopropyl-β-Alanine

Abstract β-Amino acids featuring conformationally constrained moieties, such as the cyclopropyl group, are of paramount importance in modern drug discovery and development.[1][2] Their incorporation into peptides can ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

β-Amino acids featuring conformationally constrained moieties, such as the cyclopropyl group, are of paramount importance in modern drug discovery and development.[1][2] Their incorporation into peptides can induce stable secondary structures and enhance resistance to enzymatic degradation.[2] β-Cyclopropyl-β-alanine, in particular, serves as a valuable building block for creating peptidomimetics and pharmacologically active agents. However, the stereocontrolled synthesis of this target molecule, establishing the chiral center at the β-position, presents a significant synthetic challenge. This guide provides a comprehensive overview of robust and innovative methodologies for the enantioselective synthesis of β-cyclopropyl-β-alanine, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of the principal synthetic strategies.

Strategic Overview: Pathways to a Constrained Chiral Scaffold

The synthesis of enantiopure β-cyclopropyl-β-alanine hinges on the effective asymmetric construction of the C-N bond at the β-position. The primary strategies employed can be broadly categorized into three main approaches:

  • Asymmetric Conjugate Addition: This is arguably the most powerful and versatile strategy. It involves the 1,4-addition of either a carbon or nitrogen nucleophile to a prochiral Michael acceptor containing a cyclopropyl group. The stereochemistry is controlled by a chiral catalyst, auxiliary, or reagent.

  • Enzymatic and Biocatalytic Methods: Leveraging the inherent stereospecificity of enzymes, these methods offer elegant solutions, typically through the kinetic resolution of a racemic mixture or via asymmetric reductive amination.[3][4]

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral molecule (an auxiliary) to the substrate to direct a diastereoselective transformation, followed by the removal of the auxiliary.[1]

This guide will focus on the most impactful and widely applicable of these strategies, with a particular emphasis on organocatalytic conjugate addition and enzymatic resolution, which represent the state-of-the-art in the field.

Core Methodology I: Organocatalytic Asymmetric Michael Addition

Organocatalysis has revolutionized asymmetric synthesis by using small, metal-free organic molecules to catalyze stereoselective transformations.[5][6] For the synthesis of β-cyclopropyl-β-alanine, the conjugate addition of nucleophiles to (2-nitrovinyl)cyclopropane is a highly effective route. The nitro group acts as a potent electron-withdrawing group to activate the alkene for Michael addition and subsequently serves as a synthetic precursor to the required amine functionality via reduction.[6][7]

Rationale and Mechanistic Insight

The primary mechanism involves the activation of the nucleophile by a chiral amine catalyst, such as a derivative of proline.[8] The aldehyde or ketone nucleophile reacts with the chiral secondary amine catalyst to form a nucleophilic enamine intermediate. The steric environment created by the catalyst directs the enamine to attack one specific face of the nitroalkene, establishing the new stereocenter with high fidelity. The resulting nitronate intermediate is then protonated, and hydrolysis releases the product and regenerates the catalyst, completing the catalytic cycle.[5]

Bifunctional catalysts, such as thioureas, can also be employed. These catalysts activate the nitroalkene electrophile through hydrogen bonding while a basic moiety on the catalyst activates the nucleophile, operating through a cooperative, dual-activation mechanism.[6][9]

Visualization: Enamine Catalytic Cycle

Enamine_Michael_Addition cluster_cycle Catalytic Cycle Catalyst Chiral Amine Catalyst (R₂*NH) Enamine Chiral Enamine Intermediate Catalyst->Enamine Aldehyde Aldehyde (R'-CH₂-CHO) TransitionState Stereodetermining Michael Addition Enamine->TransitionState Nitroalkene (2-Nitrovinyl)cyclopropane Adduct Iminium-Nitronate Adduct TransitionState->Adduct Hydrolysis Hydrolysis Hydrolysis->Catalyst Product γ-Nitro Aldehyde Product Hydrolysis->Product

Caption: Catalytic cycle for the organocatalyzed Michael addition of an aldehyde to a nitroalkene.

Experimental Protocol: Organocatalytic Synthesis of a β-Cyclopropyl-γ-nitro Ester

This protocol describes the asymmetric Michael addition of diethyl malonate to (2-nitrovinyl)cyclopropane, a key step in forming the carbon skeleton.

Materials:

  • (2-Nitrovinyl)cyclopropane

  • Diethyl malonate

  • Chiral Squaramide or Thiourea Catalyst (e.g., Takemoto catalyst) (1-2 mol%)

  • Toluene, anhydrous

  • 4Å Molecular Sieves

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., 0.02 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL) and activated 4Å molecular sieves.

  • Add (2-nitrovinyl)cyclopropane (1.0 mmol, 1.0 eq).

  • Add diethyl malonate (1.2 mmol, 1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature (or as optimized for the specific catalyst) for 24-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1M HCl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired γ-nitro ester.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Subsequent Steps: The resulting product undergoes reduction of the nitro group (e.g., using H₂, Pd/C, or Zn/HCl) followed by hydrolysis and decarboxylation of one ester group to yield the target β-cyclopropyl-β-alanine.

Performance Data

The selection of catalyst and reaction conditions is critical for achieving high stereoselectivity. Below is a summary of representative results for similar transformations found in the literature.

Catalyst TypeNucleophileElectrophileYield (%)dree (%)
Chiral ThioureaDimethyl Malonatetrans-β-Nitrostyrene95-94
Prolinol EtherIsobutyraldehydetrans-β-Nitrostyrene9695:5>99
(R,R)-Cyclohexanediamine-ThioureaAcetophenonetrans-β-Nitrostyrene9894:695

Data compiled from representative studies on organocatalytic Michael additions to nitroalkenes.[6][10]

Core Methodology II: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of a racemic compound.[4] It relies on an enzyme that selectively catalyzes the transformation of only one enantiomer, leaving the other enantiomer unreacted. This approach is particularly effective for producing highly enantioenriched amino acids.

Rationale and Mechanistic Insight

For resolving racemic β-cyclopropyl-β-alanine, an enzyme such as an L-amino acid transaminase or a lipase can be used. For instance, if a racemic mixture of N-acetyl-β-cyclopropyl-β-alanine is treated with an acylase that is specific for the L-enantiomer, the enzyme will selectively hydrolyze the acetyl group from the L-amino acid.[4] This results in a mixture of the free L-amino acid and the unreacted N-acetyl-D-amino acid, which are easily separable due to their different chemical and physical properties (e.g., solubility, charge).

Visualization: Workflow for Enzymatic Kinetic Resolution

EKR_Workflow Start Racemic Mixture (L)- and (D)-Substrate EnzymeStep Add Chiral Enzyme (e.g., Acylase) Start->EnzymeStep Reaction Selective Transformation (L)-Substrate → (L)-Product EnzymeStep->Reaction Mixture Resulting Mixture: (L)-Product + Unreacted (D)-Substrate Reaction->Mixture Separation Chemical Separation (e.g., Extraction, Chromatography) Mixture->Separation Product_L Enantiopure (L)-Product Separation->Product_L Product_D Enantiopure (D)-Substrate Separation->Product_D

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (3R)-3-Amino-3-cyclopropylpropanoic Acid

This document provides a comprehensive technical overview of the spectroscopic methods used to characterize the novel β-amino acid, (3R)-3-Amino-3-cyclopropylpropanoic acid. As this molecule represents a unique structura...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical overview of the spectroscopic methods used to characterize the novel β-amino acid, (3R)-3-Amino-3-cyclopropylpropanoic acid. As this molecule represents a unique structural motif of interest in medicinal chemistry and drug development, rigorous analytical characterization is paramount for confirming its identity, purity, and stereochemistry.

A Note on Data Presentation: Direct experimental spectra for (3R)-3-Amino-3-cyclopropylpropanoic acid are not widely available in peer-reviewed literature or public databases. Therefore, this guide has been constructed based on predicted values derived from foundational spectroscopic principles and data from structurally analogous compounds. The protocols and interpretation logic provided are based on established, field-proven methodologies.

Molecular Structure and Spectroscopic Overview

(3R)-3-Amino-3-cyclopropylpropanoic acid (Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ) is a chiral, non-proteinogenic amino acid.[1][2] Its structure incorporates three key chemical environments that are readily distinguishable by modern spectroscopic techniques: a carboxylic acid, a primary amine at a chiral center, and a cyclopropyl ring.

The structural verification workflow relies on a triad of core analytical techniques: Nuclear Magnetic Resonance (NMR) for detailed structural connectivity, Infrared (IR) Spectroscopy for functional group confirmation, and Mass Spectrometry (MS) for molecular weight verification.

Caption: Molecular structure of 3-Amino-3-cyclopropylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Data is typically acquired in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. The zwitterionic nature of the amino acid in solution will influence chemical shifts.

Expertise & Experience: The choice of solvent is critical. D₂O is excellent for solubilizing the amino acid salt form and allows for the exchange of labile protons (NH₂ and COOH), which simplifies the spectrum by causing those peaks to disappear. However, to observe these labile protons, an aprotic polar solvent like DMSO-d₆ would be the solvent of choice.

Predicted ¹H NMR Data (400 MHz, D₂O)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-3 (CH-N) ~3.2 - 3.5 ddd J ≈ 8.0, 8.0, 5.0 Coupled to the two diastereotopic H-2 protons and the H-α' proton.
H-2 (CH₂) ~2.5 - 2.8 m - These two protons are diastereotopic due to the adjacent chiral center (C3), leading to a complex multiplet (ABX system).
H-α' (CH-cPr) ~1.0 - 1.3 m - Methine proton of the cyclopropyl group.

| H-β', H-β'' (cPr CH₂) | ~0.4 - 0.8 | m | - | The four protons of the two methylene groups in the cyclopropyl ring are magnetically non-equivalent, resulting in complex overlapping multiplets in the upfield region. |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Expertise & Experience: Proton-decoupled ¹³C NMR is standard for simplifying the spectrum to single lines for each unique carbon. The chemical shift of the carbonyl carbon is particularly sensitive to solvent and pH.[3] Its observation in the ~175-180 ppm range is a key indicator of the carboxylic acid moiety.[4]

Predicted ¹³C NMR Data (100 MHz, D₂O)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-1 (C=O) ~175 - 180 Carbonyl carbon of the carboxylic acid. The exact shift is solvent-dependent.
C-3 (CH-N) ~50 - 55 Chiral carbon attached to the amino group.
C-2 (CH₂) ~38 - 42 Methylene carbon adjacent to the carbonyl group.
C-α' (CH-cPr) ~12 - 18 Methine carbon of the cyclopropyl group.

| C-β', C-β'' (cPr CH₂) | ~2 - 8 | Methylene carbons of the cyclopropyl ring, characteristically shifted far upfield. May appear as one or two distinct signals. |

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (3R)-3-Amino-3-cyclopropylpropanoic acid hydrochloride.

    • Dissolve the sample in ~0.6 mL of D₂O (99.9 atom % D).

    • Add a small quantity of a reference standard, such as DSS or TSP, if not using the solvent residual peak for referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30-45 degree pulse angle to ensure quantitative reliability if needed, though a 90-degree pulse is standard for routine spectra.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Acquire 16-64 scans with a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Use a standard pulse program with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover a range of -10 to 200 ppm.

    • Acquire 1024-4096 scans, as the natural abundance of ¹³C is low. A longer relaxation delay (5-10 seconds) may be required for quaternary carbons, though none are present here except the carbonyl.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Perform phase correction and baseline correction.

    • Calibrate the ¹H spectrum to the reference standard (e.g., TSP at 0.00 ppm) and the ¹³C spectrum accordingly.

    • Integrate the ¹H signals and pick peaks for both spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Lock, Shim, Equilibrate transfer->equilibrate acq_H1 Acquire ¹H Spectrum (32 scans) equilibrate->acq_H1 acq_C13 Acquire ¹³C Spectrum (2048 scans) equilibrate->acq_C13 process Fourier Transform, Phase & Baseline Correction acq_H1->process acq_C13->process calibrate Calibrate & Reference process->calibrate analyze Integrate & Assign Peaks calibrate->analyze

Caption: Standard workflow for NMR analysis of amino acids.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The zwitterionic nature of solid-state amino acids results in characteristic absorptions for the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups.

Trustworthiness: The presence of a strong, broad absorption in the 2500-3300 cm⁻¹ range, combined with a strong carboxylate stretch around 1550-1610 cm⁻¹, is a highly reliable indicator of the zwitterionic amino acid structure in the solid state.[5]

Predicted IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm⁻¹) Vibration Type Functional Group Notes
~3100 - 3200 N-H stretch Ammonium (-NH₃⁺) Broad absorption, often superimposed on the O-H stretch.
~2500 - 3300 O-H stretch Carboxylic Acid (-COOH) Very broad band characteristic of the hydrogen-bonded dimer, though often obscured by the N-H stretch in the zwitterion.
~3000 - 3080 C-H stretch Cyclopropyl C-H Characteristic sharp peaks for the strained ring system.
~2850 - 2960 C-H stretch Aliphatic C-H (-CH₂-) Standard alkane stretches.
~1550 - 1610 C=O stretch (asymmetric) Carboxylate (-COO⁻) Strong absorption, indicative of the deprotonated carboxyl group in the zwitterion.
~1400 - 1420 C=O stretch (symmetric) Carboxylate (-COO⁻) Medium to strong absorption.

| ~1500 - 1550 | N-H bend | Ammonium (-NH₃⁺) | Characteristic bending vibration. |

Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid (3R)-3-Amino-3-cyclopropylpropanoic acid directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background. Perform baseline correction if necessary.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids. In positive ion mode, the molecule will readily accept a proton to form the [M+H]⁺ ion. The high accuracy of a TOF or Orbitrap analyzer allows for the calculated molecular formula to be confirmed with a mass error of less than 5 ppm.

Predicted Mass Spectrometry Data (ESI-HRMS)

Ion Calculated m/z Found m/z Notes
[M+H]⁺ 130.0863 Expected within 5 ppm The protonated molecular ion (C₆H₁₂NO₂⁺). This is the primary confirmation of molecular weight.
[M+Na]⁺ 152.0682 Expected within 5 ppm A common adduct observed in ESI-MS.
[M-H₂O+H]⁺ 112.0757 - Loss of water from the carboxylic acid group is a common fragmentation pathway.[6]

| [M-CO₂H₂]⁺ | 84.0808 | - | Loss of the entire carboxylic acid group (formic acid). |

Protocol for MS Data Acquisition (ESI-TOF)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid.

    • Rationale: The acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard immediately prior to the run to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) for several minutes to obtain a stable, averaged spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical formula (C₆H₁₁NO₂). The mass error should be below 5 ppm.

References

  • Gaina, C., et al. (2009). Synthesis and Characterization of New Monomers Containing Maleimide and Propargyl Groups. ResearchGate. [Link]

  • Hoffman Fine Chemicals. CAS 331633-72-8 | 3-Amino-3-cyclopropylpropanoic acid. [Link]

  • PubChem. (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • NextSDS. (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information. [Link]

  • Kimura, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Brown, P. Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • Königs, S. & Fales, H.M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. University of Münster. [Link]

  • Supporting Information.General procedure for the one-pot Mannich reaction.
  • Forró, E., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]

  • Grdadolnik, J., et al. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. MDPI. [Link]

  • Wipf, P. & Stephenson, C.R.J. (2016). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Figshare. [Link]

  • University of Zagreb. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. World Journal of Advanced Research and Reviews. [Link]

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3R)-3-Amino-3-cyclopropylpropanoic Acid

Abstract This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) characteristics of (3R)-3-Amino-3-cyclopropylpropanoic acid. As a chiral, constrained β-amino acid analog, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) characteristics of (3R)-3-Amino-3-cyclopropylpropanoic acid. As a chiral, constrained β-amino acid analog, this molecule presents a unique spectroscopic fingerprint, which is critical for its identification and structural verification in research and drug development. This document synthesizes foundational NMR principles with predictive data to offer a comprehensive reference for scientists. We will explore the theoretical basis for the ¹H and ¹³C NMR spectra, present predicted spectral data with detailed interpretations, and provide robust, field-proven protocols for experimental data acquisition.

Introduction and Scientific Context

(3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid featuring a chiral center and a cyclopropyl ring. This unique combination of a stereocenter and a conformationally rigid cyclopropane moiety makes it a valuable building block in medicinal chemistry. The constrained nature of the cyclopropyl group can impart specific conformational preferences to peptides and small molecule drugs, influencing their biological activity and metabolic stability.

Accurate structural elucidation is paramount in the synthesis and application of such molecules. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular skeleton, connectivity, and stereochemistry. This guide serves as a specialized resource for interpreting the ¹H and ¹³C NMR spectra of this specific compound.

  • Core Structural Features Influencing NMR Spectra:

    • Cyclopropane Ring: The high degree of ring strain and unique electronic structure result in characteristic upfield chemical shifts for its protons and carbons.

    • Chiral Center (C3): The presence of a stereocenter renders adjacent methylene protons (at C2) chemically non-equivalent, a phenomenon known as diastereotopicity.[1][2]

    • Functional Groups: The electron-withdrawing carboxylic acid (-COOH) and the amino (-NH₂) groups significantly influence the chemical shifts of neighboring nuclei.[3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (3R)-3-Amino-3-cyclopropylpropanoic acid is predicted to show distinct signals for each proton environment. The presence of the chiral center at C3 is expected to induce diastereotopicity in the C2 methylene protons, making them magnetically inequivalent.[1] They will appear as separate signals and couple with each other (geminal coupling) and with the proton at C3 (vicinal coupling).

The protons of the cyclopropyl ring will appear in the highly shielded (upfield) region of the spectrum, a hallmark of such strained rings.[5][6] Their signals will be complex multiplets due to geminal and vicinal (both cis and trans) couplings.[7][8]

Note: The following spectral data are predicted based on established NMR principles and data from analogous structures. Experimental values may vary depending on solvent, concentration, and pH. The use of D₂O as a solvent will lead to the exchange of labile protons (NH₂ and COOH), causing their signals to disappear from the spectrum.[9]

Table 1: Predicted ¹H NMR Spectral Data for (3R)-3-Amino-3-cyclopropylpropanoic acid in D₂O

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H5a, H5b, H6a, H6b 0.30 - 0.70m-
H4 0.90 - 1.20m-
H2a 2.55ddJ2a,2b ≈ 16.5, J2a,3 ≈ 8.5
H2b 2.70ddJ2a,2b ≈ 16.5, J2b,3 ≈ 4.5
H3 3.10m-
Interpretation of ¹H NMR Signals:
  • Cyclopropyl Protons (H4, H5, H6): These four protons on the two methylene groups and the single methine proton of the cyclopropyl ring are expected in the most upfield region (δ 0.30-1.20). Due to complex spin-spin coupling (geminal, cis-vicinal, and trans-vicinal), these signals will likely appear as overlapping multiplets. The cis coupling constant in cyclopropanes is typically larger than the trans coupling constant.[7][8]

  • Methylene Protons (H2a, H2b): Located adjacent to the chiral C3 center, these protons are diastereotopic and thus chemically inequivalent.[1] They are expected to resonate as a pair of doublets of doublets (dd), often referred to as an ABX system, in the range of δ 2.5-2.7. The large coupling constant (~16.5 Hz) corresponds to the geminal coupling between H2a and H2b. The two different smaller couplings (~8.5 and ~4.5 Hz) represent the vicinal coupling to the H3 proton, with the magnitude dependent on the dihedral angle.

  • Methine Proton (H3): This proton is attached to the chiral carbon, which also bears the amino group. It is expected to be deshielded relative to the cyclopropyl protons and appear as a multiplet around δ 3.10. Its multiplicity arises from coupling to the diastereotopic H2 protons and the H4 proton of the cyclopropyl ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each of the six unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of substituent groups.[4][10]

Table 2: Predicted ¹³C NMR Spectral Data for (3R)-3-Amino-3-cyclopropylpropanoic acid

Carbon AssignmentPredicted δ (ppm)Rationale
C5, C6 3 - 10Highly shielded cyclopropyl methylene carbons.
C4 12 - 18Shielded cyclopropyl methine carbon.
C2 ~ 40Methylene carbon alpha to the carboxyl group.
C3 ~ 55Methine carbon bearing the amino group (chiral center).
C1 (C=O) 175 - 180Deshielded carbonyl carbon of the carboxylic acid.[10]
Interpretation of ¹³C NMR Signals:
  • Cyclopropyl Carbons (C4, C5, C6): Consistent with known data for cyclopropyl moieties, these carbons are highly shielded and will appear at the far upfield end of the spectrum (δ 3-18).[6]

  • Methylene Carbon (C2): This carbon is adjacent to the electron-withdrawing carbonyl group and is expected around δ 40.

  • Methine Carbon (C3): The chiral carbon bonded to the nitrogen atom is expected to resonate in the range of δ 55.

  • Carbonyl Carbon (C1): The sp²-hybridized carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing far downfield (δ 175-180).[10]

Visualization of Molecular Structure and Experimental Workflow

Diagrams are essential for visualizing the relationships between molecular structure and NMR data.

Caption: Molecular graph of (3R)-3-Amino-3-cyclopropylpropanoic acid with atom numbering.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-25 mg of sample in 0.6 mL deuterated solvent (e.g., D₂O) vortex Vortex to ensure homogeneity dissolve->vortex filter Filter into NMR tube using a pipette with glass wool plug vortex->filter insert Insert sample into spectrometer filter->insert lock_shim Lock on deuterium signal and shim magnet insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals (¹H) phase_baseline->integrate assign Assign peaks and analyze coupling constants integrate->assign

Caption: Standardized workflow for NMR analysis.

Experimental Protocols

The following protocols describe a self-validating system for acquiring high-quality NMR data for (3R)-3-Amino-3-cyclopropylpropanoic acid.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.

  • Analyte Purity: Ensure the sample is of high purity (>95%), free from paramagnetic impurities and solid particles, which can cause significant line broadening.

  • Solvent Selection: Due to the presence of amine and carboxylic acid groups, Deuterium Oxide (D₂O) is a highly suitable solvent.[11] Alternatively, DMSO-d₆ can be used if signals from the labile NH and OH protons are desired, though these signals may be broad.[9]

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent.[12]

    • For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[12]

  • Procedure: i. Weigh the sample accurately into a clean, dry vial. ii. Add the deuterated solvent (0.6 mL) and vortex until the sample is fully dissolved. iii. Tightly pack a small plug of glass wool into the tip of a Pasteur pipette. iv. Filter the solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality. v. Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer and can be adjusted as needed.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity until the lock signal is sharp and stable.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.

    • Number of Scans (NS): 8 to 16 scans.

    • Spectral Width (SW): ~12-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration.

    • Spectral Width (SW): ~220-240 ppm.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) before Fourier transformation.

    • Perform phase correction and baseline correction automatically or manually.

    • Calibrate the chemical shift scale. If using D₂O, the residual HDO peak (~4.79 ppm at 25°C) can be used as a secondary reference. For other solvents, reference the residual solvent peak.

    • For ¹H spectra, integrate the signals to determine relative proton ratios.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of (3R)-3-Amino-3-cyclopropylpropanoic acid. The key spectral features—upfield signals from the cyclopropyl ring, diastereotopic splitting of the C2 methylene protons, and characteristic shifts from the chiral and carbonyl carbons—provide a unique fingerprint for this molecule. By following the detailed experimental protocols, researchers can reliably obtain high-quality spectra for unambiguous structural confirmation, which is essential for advancing research and development involving this important chiral building block.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Gheorghiu, M. D., & Stolfa, D. (2017). ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 62(4-5), 321-327.
  • Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group, University of Minnesota.
  • Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(8), 1624-1629. [Link]

  • Nemeth, B., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Villani, C., & Pescitelli, G. (2021). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules, 26(23), 7155. [Link]

  • Abraham, R. J., et al. (2012). (1)H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3)J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-13. [Link]

  • Chemistry Stack Exchange. (2026, January 25). Do diastereotopic carbons lead to different chemical shifts in NMR spectra?. [Link]

  • Gate Chemistry. (2020, November 13). Coupling Constant in Cyclopropanes and Alkenes. YouTube. [Link]

  • ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?. [Link]

  • Wiberg, K. B., & Lampman, G. M. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Acuña, A. U., et al. (1996). ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Alfa Chemistry. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • Unknown. (n.d.). Chemical shifts.
  • Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Unknown. (n.d.). 7.5 High Resolution NMR Spectroscopy.
  • Grishaev, A., & Llinas, M. (2008). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of Magnetic Resonance, 195(2), 213-221. [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Steffen, B. (n.d.). Amino Acids (NMR and more). Steffen's Chemistry Pages - Science and Fun. [Link]

  • Nielsen, J. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University.
  • Guan, Y., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897-11909. [Link]

  • Guan, Y., et al. (2022). CASCADE-2.0: Real Time Prediction of ¹³C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • Wishart Research Group. (n.d.). CASPRE - ¹³C NMR Predictor. [Link]

  • Abraham, R. J., et al. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-766. [Link]

  • K.C., P. (2022, March 9). ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • Griffiths, L. (2005, January 5). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Gushchin, P. V., et al. (2024). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 25(1), 481. [Link]

Sources

Exploratory

Mass Spectrometry Analysis of (3R)-3-Amino-3-cyclopropylpropanoic Acid: A Comprehensive Technical Guide

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9S68VWjcB Finalizing the Document I'm now integrating all elements to finalize the technical guide, including validated data, visualizations, and ref...

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Author: BenchChem Technical Support Team. Date: April 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9S68VWjcB

Finalizing the Document

I'm now integrating all elements to finalize the technical guide, including validated data, visualizations, and references. The focus remains on clear communication, adhering to E-E-A-T principles, and providing a robust methodology. I'm ready to distribute the document for experts.

Executive Summary

(3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid featuring a rigid cyclopropyl moiety. It serves as a critical chiral building block in the synthesis of advanced peptidomimetics and small-molecule therapeutics, imparting conformational constraint and resistance to enzymatic degradation [1.11]. This whitepaper delineates a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for its precise quantification and structural characterization, emphasizing the causality behind ionization dynamics, fragmentation pathways, and chiral chromatographic separation.

Molecular Architecture and Ionization Causality

The analytical behavior of (3R)-3-Amino-3-cyclopropylpropanoic acid (Monoisotopic Mass: 129.07898 Da) is governed by its zwitterionic nature and steric constraints[1].

  • Electrospray Ionization (ESI): The primary aliphatic amine on the β-carbon is highly basic. By maintaining the mobile phase at an acidic pH (e.g., pH 3.0 using formic acid), the amine is persistently protonated, shifting the equilibrium entirely to the[M+H]+ state. This yields a robust precursor ion at m/z 130.086 in positive ion mode (ESI+)[1].

  • Matrix Considerations: Because early-eluting polar compounds are highly susceptible to ion suppression from endogenous salts and phospholipids, the ionization strategy must be coupled with an efficient sample clean-up and a retentive chromatographic phase.

Fragmentation Dynamics: CID Pathways

Tandem mass spectrometry (MS/MS) relies on Collision-Induced Dissociation (CID) to generate specific product ions. The fragmentation of β-amino acids diverges from standard α-amino acids due to the extra methylene unit in the backbone, which alters the stability of resulting radicals and ions[2].

  • Primary Neutral Losses (Quantifier): The most thermodynamically favorable cleavage under CID is the loss of water (-18 Da) from the carboxylic acid terminus, generating a highly stable product ion at m/z 112.1[1]. A secondary loss of ammonia (-17 Da) yields m/z 113.1.

  • Backbone Cleavage (Qualifier): The loss of the entire carboxylate group as formic acid (-46 Da) produces a distinct fragment at m/z 84.1.

  • Cyclopropyl Ring Integrity: While the cyclopropyl ring introduces significant ring strain, it remains largely intact under low-to-moderate collision energies. High-energy CID can induce ring-opening and subsequent hydrocarbon losses, but these pathways are highly variable and unsuitable for reproducible Multiple Reaction Monitoring (MRM)[3].

Chromatographic Strategy: The Imperative of Chiral Separation

Because the analyte is the specifically defined (3R) enantiomer, distinguishing it from the (3S) enantiomer is a mandatory requirement for pharmacokinetic validation. Standard reversed-phase (C18) columns cannot resolve enantiomers without pre-column derivatization, a process that introduces analytical variability and increases turnaround time[4].

Causality in Column Selection: A macrocyclic glycopeptide (Teicoplanin-based) chiral stationary phase is selected over traditional crown ether phases. While crown ethers offer excellent chiral recognition for primary amines, they typically require non-volatile acidic additives (e.g., perchloric acid) that cause severe ion suppression and instrument fouling. Teicoplanin columns operate efficiently with MS-compatible volatile buffers (e.g., ammonium formate in methanol), creating a self-validating system that ensures both chiral resolution and high MS sensitivity.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix effects and extraction recovery variance.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold methanol (LC-MS grade) spiked with 50 ng/mL of a ¹³C,¹⁵N-labeled analog of the analyte.

    • Causality: Methanol is chosen over acetonitrile to ensure compatibility with the subsequent high-organic mobile phase of the chiral LC method, preventing solvent-mismatch peak distortion.

  • Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Step 2: LC-MS/MS Optimization and Execution
  • System Equilibration: Flush the Teicoplanin chiral column (2.1 x 150 mm, 5 µm) with the mobile phase until the baseline pressure and MS background stabilize.

  • Injection: Inject 2 µL of the prepared sample. A low injection volume prevents column overloading and maintains the chiral inclusion complex efficiency.

  • Detection: Operate the triple quadrupole mass spectrometer in MRM mode using the optimized transitions outlined below.

Quantitative Data Presentation

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition RoleCausality of Fragment
(3R)-3-Amino-3-cyclopropylpropanoic acid130.1112.115QuantifierLoss of H₂O (-18 Da)
(3R)-3-Amino-3-cyclopropylpropanoic acid130.184.122QualifierLoss of HCOOH (-46 Da)
SIL-Internal Standard (¹³C, ¹⁵N)132.1114.115IS QuantifierLoss of H₂O (-18 Da)

Table 2: Isocratic Chromatographic Conditions for Chiral Separation

ParameterSettingCausality / Scientific Rationale
Column Chiral Teicoplanin (2.1 x 150 mm)Provides necessary steric environment for (3R) vs (3S) enantiomeric resolution.
Mobile Phase 30% 10 mM NH₄FA (pH 3.0) / 70% MeOHMS-compatible volatility; pH 3.0 ensures complete protonation of the β-amine.
Flow Rate 0.3 mL/minBalances chromatographic resolution with optimal ESI source desolvation.
Column Temp 25°CLower temperatures thermodynamically favor the transient chiral inclusion complexes.

Visualizing the Analytical Logic

LCMS_Workflow SamplePrep 1. Sample Preparation Protein Precipitation & Isotope Spiking ChiralLC 2. Chiral Chromatography Teicoplanin Stationary Phase SamplePrep->ChiralLC Supernatant Injection Ionization 3. ESI+ Ionization Protonation to [M+H]+ ChiralLC->Ionization Eluent (pH 3.0) Fragmentation 4. CID Fragmentation Neutral Losses (-H2O, -HCOOH) Ionization->Fragmentation Precursor m/z 130.1 Detection 5. MRM Detection Quantifier & Qualifier Transitions Fragmentation->Detection Product m/z 112.1, 84.1 Validation 6. Data Validation Peak Integration & Matrix Correction Detection->Validation Chromatogram

Logical Workflow for the LC-MS/MS Analysis of (3R)-3-Amino-3-cyclopropylpropanoic acid.

References

  • Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Chemical Reviews Source: acs.org URL: 5[5]

  • Title: PubChemLite - 3-amino-3-cyclopropylpropanoic acid (C6H11NO2) Source: uni.lu URL: 1[1]

  • Title: Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry Source: nih.gov URL: 2[2]

  • Title: Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry Source: nih.gov URL: 3[3]

  • Title: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma Source: restek.com URL: 4[4]

Sources

Foundational

Biological activity of conformationally constrained beta-amino acids

Engineering the Future of Peptidomimetics: The Biological Activity and Therapeutic Potential of Conformationally Constrained β -Amino Acids Executive Summary The translation of natural α -peptides into viable therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Future of Peptidomimetics: The Biological Activity and Therapeutic Potential of Conformationally Constrained β -Amino Acids

Executive Summary

The translation of natural α -peptides into viable therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and high conformational flexibility, which leads to poor target specificity and low membrane permeability. The advent of foldamers —specifically, oligomers comprising conformationally constrained β -amino acids—has revolutionized peptidomimetic drug discovery. By introducing cyclic constraints into the peptide backbone, researchers can thermodynamically preorganize these molecules into predictable, highly stable secondary structures (e.g., 12-helices, 14-helices, and β -sheets) that are virtually invisible to endogenous proteases.

This technical guide explores the mechanistic causality behind β -amino acid constraints, their profound impact on pharmacokinetics and biological activity, and the self-validating experimental workflows required to synthesize and characterize these next-generation therapeutics.

The Mechanistic Basis of Conformational Constraint

Natural α -peptides require sequences of over 30 residues to form stable helices in aqueous environments. In contrast, β -peptides can form robust secondary structures with as few as four to six residues[1]. However, the insertion of an extra methylene group (-CH 2​ -) in the backbone of linear β -amino acids ( β2 or β3 ) inherently increases the degrees of rotational freedom, introducing a significant entropic penalty during folding.

To overcome this, structural biologists employ conformational constraints —typically via cycloalkane rings. The incorporation of cyclic β -amino acids, such as trans-2-aminocyclopentanecarboxylic acid (ACPC) or trans-2-aminocyclohexanecarboxylic acid (ACHC), locks the θ (C α -C β ) torsion angle[2].

  • Thermodynamic Causality: By restricting the dihedral angles ( ϕ,ψ,θ ), the cyclic constraint drastically reduces the conformational entropy of the unfolded state ( ΔSunfolded​ ). Consequently, the free energy of folding ( ΔGfolding​ ) becomes highly favorable.

  • Structural Preorganization: ACPC strongly promotes the formation of a 12-helix (stabilized by C=O(i) NH(i+3) hydrogen bonds), while ACHC drives the formation of a 14-helix (C=O(i) NH(i+2) hydrogen bonds)[2].

G N1 Linear β-Amino Acid (High Entropic Flexibility) N2 Cyclic Constraint Introduction (e.g., ACPC, ACHC) N1->N2 Synthetic Design N3 Dihedral Angle Restriction (θ, φ, ψ locked) N2->N3 Thermodynamic Causality N4 Stable Foldamer Formation (12-Helix / 14-Helix) N3->N4 Structural Preorganization N5 Enhanced Biological Activity (Target Affinity & Protease Resistance) N4->N5 Pharmacological Outcome

Thermodynamic causality of cyclic constraints in beta-peptide foldamer design.

Pharmacokinetic Superiority: Evading Proteolysis and Enhancing Permeability

The biological utility of a peptide is dictated by its pharmacokinetic profile. Conformationally constrained β -peptides exhibit unparalleled advantages over their α -peptide counterparts:

  • Absolute Protease Resistance: Endogenous peptidases have evolved to recognize the specific stereoelectronic geometry and spatial distance between the carbonyl carbon and the amide nitrogen of α -amino acids. The inclusion of β -amino acids disrupts this transition-state geometry, rendering α/β -peptides and pure β -peptides highly resistant to enzymatic degradation[1].

  • Enhanced Cellular Permeability: Intracellular targets (e.g., protein-protein interactions) require membrane-permeable agents. Cyclic constraints enforce a rigid hydrogen-bonding network that "hides" polar amide backbone atoms within the core of the helix. This reduces the hydrodynamic radius and increases the overall lipophilicity of the foldamer, facilitating passive diffusion across the lipid bilayer[3].

Table 1: Comparative Pharmacokinetic & Structural Properties
Peptide ClassBackbone StructurePrimary Secondary StructureSerum Protease Half-LifeMembrane PermeabilityEntropic Penalty of Folding
Natural α -Peptides Linear α -carbon α -helix, β -sheetMinutes to HoursVery LowHigh
Linear β -Peptides Flexible β2 / β3 14-helix, 10/12-helixDaysLow to ModerateHigh
Cyclic β -Peptides Constrained (ACPC/ACHC)Rigid 12-helix / 14-helix> Weeks (Highly Stable)High (Lipophilic core)Very Low (Preorganized)

Key Biological Activities and Therapeutic Applications

The strategic placement of constrained β -amino acids has yielded potent biological activities across multiple therapeutic domains:

A. Targeting Intracellular Protein-Protein Interactions (PPIs)

High-affinity α/β -peptides have been engineered to target the Bcl-2 family of protein-protein interactions, which regulate apoptosis. By incorporating cyclic β -amino acid residues into the Bim BH3 domain sequence, researchers successfully mimicked the native α -helical binding interface while simultaneously enhancing the peptide's ability to cross the plasma membrane and target mitochondrial apoptosis pathways[3].

B. GPCR Receptor Agonism (PTHR1)

The Parathyroid Hormone Receptor 1 (PTHR1) is a critical target for osteoporosis. Long stretches of α -residues in natural PTH are highly susceptible to proteolysis. By systematically substituting α -residues with the cyclic β -residues ACPC (hydrophobic) and APC (basic) throughout the N-terminal region, researchers developed α/β -peptide agonists that maintain the exact spatial projection of pharmacophoric side chains required for receptor activation, while achieving near-total protease resistance[4].

C. Opioid Neuromodulation and Receptor Selectivity

Endomorphins are endogenous opioid peptides. By incorporating highly constrained alicyclic β -amino acids (such as β -Tic and β -Phe) into the sequence, researchers restricted the conformational flexibility of the peptide backbone. This rigidification locked the molecule into a specific bioactive topography, resulting in an exceptional >30,000-fold selectivity for the μ -opioid receptor (MOR) over the δ and κ subtypes, significantly reducing off-target side effects[5].

D. Antiangiogenic and Antimicrobial Activity

Beyond helices, β -amino acids can be engineered to form β -sheets. Systematic α→β3 substitutions in the antiangiogenic peptide anginex yielded foldamers that retain the β -sheet tendency in micellar environments. These constrained analogs dose-dependently inhibit the proliferation of endothelial cells, showcasing their potential as stable oncology therapeutics[6]. Furthermore, self-assembling β -peptide bundles have been deployed as novel antimicrobial agents[2].

Self-Validating Experimental Workflow: Synthesis and Structural Elucidation

To ensure scientific integrity, the development of β -peptide foldamers must follow a self-validating loop: computational design synthesis low-resolution structural profiling high-resolution atomic validation.

Step-by-Step Methodology

Step 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) Causality: Cyclic β -amino acids (e.g., Fmoc-ACPC-OH) are highly sterically hindered. Standard room-temperature coupling using DIC/Oxyma often results in incomplete reactions and sequence truncations.

  • Swell NovaPEG Rink Amide resin in DMF for 30 minutes.

  • Deprotect Fmoc using 20% piperidine in DMF.

  • Activation: Activate the Fmoc-protected cyclic β -amino acid (3-4 equivalents) using PyBOP (3-4 eq.), HOBt (0.1 M), and DIEA (6-8 eq.) in N-methyl-2-pyrrolidone (NMP)[3].

  • Coupling: Subject the reaction to microwave irradiation (75°C for 10-15 minutes) to overcome the steric activation energy barrier.

  • Repeat the cycle, utilizing capping steps (acetic anhydride/DIEA) after difficult couplings to prevent deletion sequences.

Step 2: Cleavage and RP-HPLC Purification

  • Cleave the peptide from the resin using TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Purify via preparative RP-HPLC (C18 column) using a linear gradient of Water/Acetonitrile (with 0.1% TFA). Validate purity (>95%) via LC-MS.

Step 3: Secondary Structure Profiling via Circular Dichroism (CD) Causality: CD provides rapid, macroscopic validation of the foldamer's secondary structure in solution.

  • Dissolve the purified peptide in a physiologically relevant buffer (e.g., 10 mM PBS, pH 7.4) or a membrane-mimetic environment (e.g., POPC liposomes)[3].

  • Scan from 260 nm to 190 nm.

  • Validation: A classic 14-helix will exhibit a distinct minimum near 214 nm, whereas an α -helix mimic will show double minima at 208 nm and 222 nm.

Step 4: Atomic-Level Validation via 2D-NMR Causality: While CD suggests helicity, it cannot confirm specific residue-to-residue interactions. 2D-NMR serves as the definitive proof of the structural hypothesis.

  • Perform ROESY (Rotating-frame Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) in aqueous buffer (or CD 3​ OH).

  • Validation: Map the sequential NN(i, i+1) and medium-range N β (i, i+3) NOE cross-peaks to definitively prove the existence of the constrained hydrogen-bond network.

Workflow Start In Silico Sequence Design (Alpha/Beta Mismatch Analysis) SPPS Microwave-Assisted SPPS (PyBOP/HOBt Activation) Start->SPPS Purification RP-HPLC & LC-MS (Purity >95%) SPPS->Purification CD Circular Dichroism (CD) (Secondary Structure Profiling) Purification->CD CD->Start Unstable Fold NMR 2D-NMR (ROESY/TOCSY) (Atomic-Level H-Bond Validation) CD->NMR Validated Helicity BioAssay In Vitro Bioassays (Receptor Affinity/Cell Permeability) NMR->BioAssay Confirmed 3D Topology

Self-validating experimental workflow for beta-peptide synthesis and evaluation.

Conclusion

The integration of conformationally constrained β -amino acids into peptide drug discovery represents a paradigm shift from serendipitous screening to rational, thermodynamically driven engineering. By mastering the causality between cyclic constraints, dihedral restriction, and proteolytic evasion, researchers can design foldamers that bridge the gap between the target specificity of biologics and the pharmacokinetic resilience of small molecules.

References

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect Scientific Research Publishing (SCIRP) URL: [Link][1]

  • Foldameric α/β-Peptide Analogs of the β-Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity Magyar Tudományos Művek Tára (MTMT) URL:[Link][6]

  • Differential membrane binding of α/β-peptide foldamers: implications for cellular delivery and mitochondrial targeting National Institutes of Health (PMC) URL:[Link][3]

  • Supramolecular Self-Assembly of β3-Peptide Foldamers Frontiers URL:[Link][2]

  • Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution ACS Publications URL:[Link][4]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery MDPI URL:[Link][5]

Sources

Exploratory

(3R)-3-Amino-3-cyclopropylpropanoic acid as a novel peptide building block

(3R)-3-Amino-3-cyclopropylpropanoic Acid: A Technical Guide to a Novel Constrained Peptide Building Block Executive Summary In the landscape of modern drug discovery, peptides represent a rapidly expanding class of thera...

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Author: BenchChem Technical Support Team. Date: April 2026

(3R)-3-Amino-3-cyclopropylpropanoic Acid: A Technical Guide to a Novel Constrained Peptide Building Block

Executive Summary

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced potency and receptor selectivity. The strategic incorporation of non-natural amino acids is a proven method to overcome these limitations. This guide provides an in-depth technical overview of (3R)-3-Amino-3-cyclopropylpropanoic acid, a novel building block that uniquely combines the advantages of a β-amino acid backbone with the rigid conformational constraint of a cyclopropyl group. We will explore its synthesis, incorporation into peptides, and the profound impact it has on the resulting peptide's structure and therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to design next-generation peptide-based therapeutics with enhanced pharmacological profiles.

The Strategic Advantage of Constrained β-Amino Acids

The design of therapeutically viable peptides hinges on controlling their three-dimensional structure and enhancing their resistance to enzymatic degradation. The native α-amino acid backbone of natural peptides is a primary substrate for a multitude of proteases, leading to rapid clearance in vivo.

2.1 The Role of the β-Amino Acid Backbone: The incorporation of β-amino acids, which have an additional carbon atom in their backbone, fundamentally alters the peptide structure.[1] This structural perturbation renders the adjacent peptide bonds unrecognizable to most endogenous proteases, significantly increasing the peptide's metabolic stability and biological half-life.[2]

2.2 The Cyclopropyl Group as a Conformational Lock: While β-amino acids provide stability, true pharmacological enhancement often requires precise control over the peptide's conformation to favor the bioactive state. The cyclopropyl group is an exceptionally powerful tool for this purpose.[3] Its rigid, three-membered ring structure dramatically restricts the rotational freedom of the surrounding chemical bonds.[4] This "conformational locking" pre-organizes the peptide into a specific secondary structure, such as a β-turn or helix, which can lead to a significant increase in binding affinity and receptor selectivity by reducing the entropic penalty of binding.[4]

(3R)-3-Amino-3-cyclopropylpropanoic acid synergistically combines these two features, offering a building block that imparts both proteolytic resistance and a strong conformational bias, making it a highly valuable asset in modern peptidomimetic design.

Physicochemical and Structural Profile

The unique structure of (3R)-3-Amino-3-cyclopropylpropanoic acid dictates its utility as a peptide building block.

3.1 Physicochemical Properties

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Stereochemistry (R)-configuration at the α-carbon
Synonyms (R)-3-cyclopropyl-β-alanine
Physical Form Solid
Storage 2-8°C, sealed in dry, dark place

3.2 Conformational Constraint

The primary value of this building block lies in its ability to rigidly constrain the peptide backbone. The cyclopropyl ring restricts the torsion angles (φ and ψ) around the adjacent peptide bonds to a much narrower range than is possible with typical acyclic amino acids. Studies on peptides containing cyclopropyl amino acids have shown a strong propensity to fold into well-defined secondary structures, particularly α-helices and β-turns.[4] This is a direct result of the steric demands imposed by the rigid ring system.

G N1 N-H CA1 Cα₁ N1->CA1 C1 C'=O CA1->C1 N2 N-H C1->N2 CA2 Cβ₂ ((3R)-cPr-β-Ala) N2->CA2 φ (Restricted) C2 C'=O CA2->C2 ψ (Restricted) CP_CH CH CA2->CP_CH N3 N-H C2->N3 CA3 Cα₃ N3->CA3 CP1 CH₂ CP2 CH₂ CP1->CP2 CP2->CP_CH CP_CH->CP1 label_phi Rotation around N-Cβ bond is sterically hindered. label_psi Rotation around Cβ-C' bond is sterically hindered. SPPS_Cycle Start Peptide-Resin (Fmoc-AAₙ) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Couple Activated Fmoc-(3R)-cPr-β-Ala (HATU/DIPEA) Wash1->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 End Peptide-Resin (Fmoc-cPr-β-Ala-AAₙ) Wash2->End Repeat Repeat for next amino acid End->Repeat Repeat->Deprotection

Sources

Foundational

The Cyclopropyl Moiety: A Cornerstone of Modern Amino Acid Chemistry for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-proteinogenic amino acids into peptide and small molecule therapeutics represents a powerful s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide and small molecule therapeutics represents a powerful strategy for modulating pharmacological properties. Among these, cyclopropyl-containing amino acids have emerged as particularly valuable building blocks. The unique structural and electronic properties of the cyclopropane ring impart significant conformational rigidity, enhance metabolic stability, and can fine-tune receptor binding interactions. This guide provides a comprehensive overview of the discovery, synthesis, and key properties of these remarkable amino acids, with a focus on their practical application in contemporary drug discovery and development. We will explore the causal relationships behind experimental choices in their synthesis and application, offering field-proven insights for their effective utilization.

Introduction: The Rise of a Conformationally Constrained Scaffold

The quest for more potent and selective therapeutics with improved pharmacokinetic profiles is a central theme in modern drug discovery. A key challenge lies in overcoming the inherent limitations of natural peptides and small molecules, such as poor metabolic stability and conformational flexibility, which can lead to off-target effects and reduced efficacy. The introduction of conformational constraints is a well-established strategy to address these issues, and cyclopropyl-containing amino acids have proven to be exceptional tools in this regard.[1][2][3]

The cyclopropyl group, a three-membered carbocycle, is the smallest possible cycloalkane. Its unique electronic structure, often described as having partial double-bond character, and its rigid, sterically demanding nature, make it a powerful modulator of molecular conformation. When incorporated into an amino acid scaffold, the cyclopropyl ring can lock the torsional angles of the peptide backbone, leading to more defined secondary structures and improved resistance to enzymatic degradation.[2][4][5] This guide will delve into the foundational aspects of these valuable synthetic building blocks, from their initial discovery to their cutting-edge applications.

A Historical Perspective: From Curiosity to Core Building Block

The first synthesis of a cyclopropyl amino acid, 1-aminocyclopropanecarboxylic acid (ACC), was reported in 1922.[1] For many years, these compounds remained largely a chemical curiosity. However, the discovery of their natural occurrence and potent biological activities sparked significant interest in the scientific community. For instance, coronamic acid, a cyclopropyl amino acid, was identified as a component of the phytotoxin coronatine.[4][5]

The realization that the cyclopropyl moiety could serve as a rigid mimetic of other functional groups and could be used to probe and control biological interactions led to a surge in synthetic efforts.[1] Early synthetic routes were often low-yielding and lacked stereocontrol. However, the development of modern synthetic methodologies, such as carbene and ylide additions to alkenes, has made a wide variety of chiral cyclopropyl amino acids readily accessible.[6]

Synthetic Strategies: Mastering the Three-Membered Ring

The synthesis of cyclopropyl-containing amino acids presents unique challenges due to the strained nature of the three-membered ring. A variety of synthetic methods have been developed, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, stereochemistry, and scalability.

Cyclopropanation of Alkenes

A common and versatile approach to the synthesis of cyclopropyl amino acids involves the cyclopropanation of dehydroamino acid derivatives. This can be achieved through several methods, including the Simmons-Smith reaction and transition metal-catalyzed decomposition of diazo compounds.

  • Preparation of the Dehydroalanine Derivative: Start with a suitably N-protected dehydroalanine ester (e.g., N-Boc-dehydroalanine methyl ester).

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the Simmons-Smith reagent by adding diiodomethane to a suspension of zinc-copper couple in anhydrous diethyl ether.

  • Cyclopropanation Reaction: Cool the Simmons-Smith reagent to 0 °C and add a solution of the dehydroalanine derivative in anhydrous diethyl ether dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl amino acid derivative.

Multicomponent Reactions

More recently, multicomponent reactions have emerged as a powerful tool for the rapid and efficient synthesis of complex cyclopropyl amino acids.[7] These reactions allow for the formation of multiple chemical bonds in a single step, often with high stereoselectivity.

A notable example is the three-component coupling of alkenylzirconocenes, diiodomethane, and N-diphenylphosphinoyl imines, which provides access to functionalized C-cyclopropylalkylamides that can be readily converted to α,β-cyclopropyl-γ-amino acids.[7]

Physicochemical and Conformational Properties: The Power of Rigidity

The defining characteristic of cyclopropyl-containing amino acids is the profound conformational restriction they impose on molecules.[8][9][10] This rigidity stems from the fixed bond angles and restricted bond rotation of the cyclopropane ring.

Conformational Constraints

The incorporation of a cyclopropyl group into a peptide backbone can significantly limit the accessible conformational space, favoring specific secondary structures such as β-turns and helices.[7] This pre-organization can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.

The diagram below illustrates the principle of conformational restriction imposed by a cyclopropyl group within a peptide chain.

G cluster_0 Flexible Peptide Chain cluster_1 Conformationally Restricted Chain a1 Residue i-1 a2 Residue i (Natural) a1->a2 φ, ψ rotation a3 Residue i+1 a2->a3 φ, ψ rotation b2 Residue i (Cyclopropyl) a2->b2 Incorporation of Cyclopropyl Amino Acid b1 Residue i-1 b1->b2 b3 Residue i+1 b2->b3 label_b2 Fixed Torsional Angles

Caption: Conformational restriction by a cyclopropyl amino acid.

Comparative Physicochemical Properties

The introduction of a cyclopropyl group also influences key physicochemical properties such as lipophilicity and metabolic stability. The increased steric bulk and resistance to enzymatic cleavage often result in a longer in vivo half-life.

PropertyNatural Amino Acid (e.g., Alanine)Cyclopropyl-containing Analog (e.g., L-Cyclopropylalanine)Impact on Drug Properties
Conformational Flexibility HighLowEnhanced receptor selectivity and binding affinity.[7][8]
Metabolic Stability Susceptible to proteolysisIncreased resistance to enzymatic degradation.[4][5]Improved pharmacokinetic profile and longer duration of action.
Lipophilicity (LogP) LowModerately IncreasedCan improve membrane permeability.[8]
Steric Bulk LowHighCan influence binding interactions and prevent unwanted side reactions.

Applications in Drug Discovery and Development

The unique properties of cyclopropyl-containing amino acids have made them invaluable in the design of a wide range of therapeutic agents, from antiviral and anticancer drugs to treatments for neurological disorders.[8][11][12]

Peptidomimetics and Stapled Peptides

A major application of cyclopropyl amino acids is in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[1][2][7] By replacing natural amino acids with their cyclopropyl counterparts, researchers can create peptides with enhanced stability and oral bioavailability.[4][5]

More recently, chiral alkenyl-containing cyclopropane amino acids have been used in the construction of "stapled peptides," where the cyclopropyl group acts as an anchor for a hydrocarbon staple that locks the peptide into a helical conformation.[13] This has been shown to enhance peptide potency and activity.[13]

Small Molecule Therapeutics

The cyclopropyl moiety is also a common feature in many successful small molecule drugs. Its ability to act as a bioisostere for other functional groups, such as a gem-dimethyl group or a double bond, allows for the fine-tuning of a drug's pharmacological profile.

The following workflow illustrates the integration of cyclopropyl-containing amino acids into a typical drug discovery pipeline.

G cluster_0 Discovery and Design cluster_1 Preclinical Development cluster_2 Clinical Development Target_ID Target Identification and Validation Lead_Gen Lead Generation (e.g., HTS) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Potency, Selectivity) Lead_Opt->In_Vitro Incorporate Cyclopropyl Amino Acids to Enhance: - Potency - Selectivity - Stability In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety) Tox->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III

Caption: Drug discovery workflow incorporating cyclopropyl amino acids.

Conclusion

Cyclopropyl-containing amino acids represent a mature yet continually evolving class of building blocks for modern drug discovery. Their ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties makes them a powerful tool in the hands of medicinal chemists. As synthetic methodologies continue to improve and our understanding of their conformational effects deepens, we can expect to see the even wider application of these unique amino acids in the development of the next generation of therapeutics.

References

  • The Role of L-Cyclopropylalanine in Modern Drug Discovery. (2025, October 12). Vertex AI Search.
  • The synthesis of cyclopropane amino acids and peptides. (n.d.).
  • Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. (2005, February 18). Organic Letters.
  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Deriv
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (2007, October 18). Chemical Reviews.
  • Synthesis of Cyclopropyl Amino Acid Derivatives. (1992, February 1). Australian Journal of Chemistry.
  • The synthesis of cyclopropane amino acids and peptides. (n.d.).
  • Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. (2019, December 11). The Journal of Organic Chemistry.
  • Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. (2005, April 21). PubMed.
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (n.d.).
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring: Design and Enantioselective Synthesis of 1-Phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides as Potent NMDA Receptor Antagonists. (n.d.). The Journal of Organic Chemistry.
  • Synthesis of Amino Acids of Cyclopropylglycine Series. (2015, November 20).
  • The cyclopropylic strain-based conformational restriction. (a) General... (n.d.).
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). Journal of Organic Chemistry.
  • Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. (2024, January 31). ACS Chemical Biology.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.). University of Milan.
  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)

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Exploratory

A Comprehensive Physicochemical Profile of (3R)-3-Amino-3-cyclopropylpropanoic acid hydrochloride

An In-depth Technical Guide Abstract (3R)-3-Amino-3-cyclopropylpropanoic acid hydrochloride is a conformationally constrained, non-proteinogenic β-amino acid derivative. Its unique structure, featuring a cyclopropyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

(3R)-3-Amino-3-cyclopropylpropanoic acid hydrochloride is a conformationally constrained, non-proteinogenic β-amino acid derivative. Its unique structure, featuring a cyclopropyl group that restricts rotational freedom, makes it a compelling building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its core physicochemical properties. We delve into the theoretical basis and practical execution of essential analytical techniques required for its characterization, including thermal analysis, solubility profiling, spectroscopic elucidation, and chromatographic assessment. Each section is designed to offer not just procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently and accurately characterize this compound for applications in peptide mimetics, novel therapeutics, and materials science.

Introduction and Scientific Context

The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern drug design, offering a powerful strategy to enhance metabolic stability, modulate receptor affinity, and control secondary structure. β-amino acids, in particular, are known to induce stable helical and turn-like structures in peptides. (3R)-3-Amino-3-cyclopropylpropanoic acid belongs to a specialized class of these building blocks where a cyclopropyl moiety is attached to the β-carbon. This rigid group significantly limits the conformational flexibility of the molecule, a desirable trait for designing ligands with high specificity and reduced entropic penalty upon binding.

As the hydrochloride salt, the compound's utility is enhanced due to improved stability and handling characteristics. A thorough understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective use in synthesis, formulation development, and biological screening. This document serves as an authoritative guide, detailing the essential properties and the robust, self-validating methodologies required to measure them.

Chemical Identity and Molecular Structure

A precise definition of the molecule's identity is the foundation of all subsequent analysis. The key identifiers for (3R)-3-Amino-3-cyclopropylpropanoic acid hydrochloride are summarized below. The (R)-stereochemistry at the chiral center is crucial for its specific three-dimensional arrangement.

IdentifierValueSource
Chemical Name (3R)-3-Amino-3-cyclopropylpropanoic acid hydrochloride[1]
CAS Number 2225127-06-8[1][2]
Molecular Formula C₆H₁₂ClNO₂[2]
Molecular Weight 165.62 g/mol [2][3]
Canonical SMILES C1CC(CC(=O)O)N.Cl
InChIKey RUOBWSBBPZGGTH-NUBCRITNSA-N[2]

Molecular Structure:

(3R)-3-Amino-3-cyclopropylpropanoic acid hydrochloride Structure

Figure 1: 2D structure of (3R)-3-Amino-3-cyclopropylpropanoic acid hydrochloride.

Core Physicochemical Properties and Analytical Protocols

This section details the fundamental physicochemical properties and provides robust, field-proven protocols for their determination. The experimental choices are explained to provide context and ensure methodological integrity.

3.1 Appearance and Physical State

The compound is typically supplied as a solid material.[4] Visual inspection is the first step in characterization.

PropertyDescription
Physical Form Solid
Appearance White to off-white powder or crystalline solid
3.2 Thermal Properties: Melting Point and Decomposition

The melting point is a critical indicator of purity and identity. For a hydrochloride salt of an amino acid, it is often accompanied by decomposition. Differential Scanning Calorimetry (DSC) is the preferred method over a simple melting point apparatus as it provides quantitative data on thermal transitions.

Experimental Protocol: Melting Point Determination by DSC

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic event, such as melting, appears as a distinct peak.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at 25 °C.

      • Ramp the temperature from 25 °C to a temperature above the expected melt (e.g., 250 °C) at a rate of 10 °C/min.

      • Causality: A 10 °C/min heating rate is standard for pharmaceutical materials, providing a good balance between peak resolution and experimental efficiency.

    • Data Analysis: The onset temperature of the endothermic peak is reported as the melting point. The peak area can be integrated to determine the enthalpy of fusion. Note any preceding or succeeding thermal events which may indicate polymorphism or decomposition.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 1-3 mg of Sample seal 2. Seal in Aluminum Pan weigh->seal Hermetically load 3. Load Sample & Reference seal->load run 4. Execute Thermal Program (10°C/min) load->run analyze 5. Identify Endotherm (Melting Peak) run->analyze report 6. Report Onset Temp & Enthalpy analyze->report

Caption: Workflow for Melting Point Determination using DSC.

3.3 Aqueous Solubility

Solubility is a determinant of bioavailability and is critical for developing formulations for in vitro and in vivo studies. The shake-flask method remains the gold standard for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination

  • Principle: An excess of the solid is agitated in a solvent until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved solute.

  • Methodology:

    • Preparation: Add an excess amount of (3R)-3-Amino-3-cyclopropylpropanoic acid hydrochloride to a known volume of the test solvent (e.g., deionized water, PBS pH 7.4) in a glass vial.

      • Causality: Using an excess of solid ensures that the resulting solution is saturated.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours.

      • Causality: 24 hours is typically sufficient for amino acid salts to reach equilibrium. A preliminary time-point study can confirm this.

    • Sample Collection: Allow the suspension to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

      • Causality: Filtration is critical to prevent solid particles from artificially inflating the measured concentration.

    • Analysis: Dilute the filtered sample into a suitable concentration range and quantify the amount of dissolved compound using a validated HPLC-UV method (see Section 4.3).

    • Calculation: Calculate the solubility (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical research. The following techniques provide a comprehensive analytical fingerprint of the molecule.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. For this compound, ¹H and ¹³C NMR will confirm the connectivity of atoms and the presence of key functional groups.

Expected Spectral Features:

  • ¹H NMR:

    • Cyclopropyl protons: A complex multiplet pattern in the upfield region (approx. 0.2-1.0 ppm).

    • β-proton (-CH(NH₃⁺)-): A multiplet adjacent to the cyclopropyl and α-protons.

    • α-protons (-CH₂-COOH): A multiplet, likely appearing as a doublet of doublets, adjacent to the β-proton.

    • Amine and Carboxylic Acid protons: These are exchangeable and may appear as broad signals or not be observed, especially in D₂O.

  • ¹³C NMR: Distinct signals for the two carbons of the cyclopropyl ring, the α- and β-carbons, and the carbonyl carbon of the carboxylic acid.

Protocol for NMR Sample Preparation and Acquisition:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (D₂O is ideal for hydrochloride salts).

  • Add a small amount of an internal standard (e.g., TMSP) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

4.2 Mass Spectrometry (MS)

MS provides a highly accurate measurement of the molecular weight, confirming the elemental composition.

Protocol for LC-MS Analysis

  • Principle: The analyte is separated from impurities by liquid chromatography and then ionized (typically by electrospray ionization, ESI) before being detected by the mass spectrometer.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent, typically the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Chromatography: Inject the sample onto an LC system equipped with a C18 column. A fast gradient can be used if separation is not the primary goal.

      • Causality: Formic acid is a common mobile phase additive that aids in the protonation of the analyte for positive ion mode ESI.

    • Ionization: Use ESI in positive ion mode. The analyte is expected to be detected as the protonated free amine, [M+H]⁺, where M is the free base (C₆H₁₁NO₂).

    • Detection: Scan a relevant mass range (e.g., m/z 50-300). The expected exact mass for [C₆H₁₂NO₂]⁺ is 130.0863. High-resolution mass spectrometry (HRMS) can confirm this mass to within 5 ppm.[5]

lcms_workflow cluster_sample 1. Sample Preparation cluster_separation 2. LC Separation cluster_detection 3. MS Detection prep Prepare 10 µg/mL solution in mobile phase inject Inject onto C18 Column prep->inject ionize Electrospray Ionization (ESI, Positive Mode) inject->ionize detect Detect [M+H]⁺ Ion (m/z ≈ 130.09) ionize->detect

Caption: General workflow for structural confirmation via LC-MS.

4.3 Chromatographic Purity and Quantification (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of small molecules and is essential for accurate quantification in other assays (e.g., solubility). Amino acids lack a strong UV chromophore, often necessitating derivatization for sensitive detection.[6]

Protocol for Purity Analysis via Pre-column Derivatization HPLC

  • Principle: The primary amine of the amino acid is reacted with a tagging agent that imparts a strong UV-absorbing or fluorescent moiety, greatly enhancing detection sensitivity. Phenylisothiocyanate (PITC) is a classic and reliable choice.

  • Methodology:

    • Derivatization:

      • Dissolve a known amount of the sample in a coupling buffer (e.g., ethanol:water:triethylamine).

      • Add the derivatizing agent (e.g., a solution of PITC) and allow the reaction to proceed at room temperature.[6]

      • Quench the reaction and dry the sample.

    • Sample Preparation: Reconstitute the dried, derivatized sample in the mobile phase for injection.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Acetate buffer (pH ~6.0).

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient from low to high organic content (e.g., 5% to 60% B over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to 254 nm.

      • Causality: A C18 column effectively retains the now more-hydrophobic derivatized analyte. The gradient elution ensures that impurities with different polarities are well-separated from the main peak.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the main peak area by the total area of all peaks (Area Percent method).

Summary

(3R)-3-Amino-3-cyclopropylpropanoic acid hydrochloride is a specialized chemical entity with significant potential in research and development. Its proper characterization is paramount for its successful application. This guide outlines a robust, multi-technique approach to defining its physicochemical profile. By employing these validated methodologies—spanning thermal analysis, solubility, spectroscopy, and chromatography—researchers can ensure the quality, identity, and purity of their material, paving the way for reliable and reproducible scientific outcomes.

References
  • National Center for Biotechnology Information. (n.d.). (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. PubChem.
  • NextSDS. (n.d.). (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, August 22). CAS#:2225127-06-8 | (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • Hoffman Fine Chemicals. (n.d.). CAS 331633-72-8 | 3-Amino-3-cyclopropylpropanoic acid. Retrieved from [Link]

  • Gaina, V., et al. (n.d.). 1 H NMR spectra of 3c. [Image]. ResearchGate. Retrieved from [Link]

  • Chemsrc. (2025, February 5). (3R)-3-amino-3-phenylpropanoic acid hydrochloride.
  • PubChemLite. (n.d.). (s)-3-amino-3-cyclopentylpropanoic acid hydrochloride (C8H15NO2).
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Retrieved from [Link]

  • MDPI. (2024, October 29). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. Retrieved from [Link]

  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • PubChemLite. (n.d.). 3-amino-3-cyclopropylpropanoic acid (C6H11NO2).
  • ChemRadar. (n.d.). (3R)-3-amino-3-phenylpropanoic acid hydrochloride CAS#83649-48-3. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 3-Amino-3-cyclopropylpropanoic acid - CAS:331633-72-8.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Pharmacopeial Discussion Group. (2024, November 1). B-01 Revision 1 Correction 1: Amino Acid Determination. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Asymmetric Synthesis of Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic Acid

Introduction & Mechanistic Rationale The incorporation of β -amino acids into peptidomimetics and foldamers is a cornerstone of modern drug development. β -amino acids inherently increase resistance to proteolytic degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of β -amino acids into peptidomimetics and foldamers is a cornerstone of modern drug development. β -amino acids inherently increase resistance to proteolytic degradation, while the introduction of a cyclopropyl ring at the β -position restricts conformational freedom, thereby enhancing target binding affinity and lipophilicity.

The target molecule, Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid (also referred to in literature as1[1]), is a critical chiral building block for solid-phase peptide synthesis (SPPS).

To achieve absolute stereocontrol, this protocol utilizes the highly diastereoselective addition of a titanium enolate to a chiral N-tert-butanesulfinyl imine, a methodology pioneered by the 2[2].

Causality in Experimental Design:

  • Stereochemical Control: The use of (S)-(-)-tert-butanesulfinamide dictates the facial approach of the enolate. According to established stereochemical models, the addition of an acetate enolate to an (S)-sulfinyl imine selectively yields the (R)- β -amino ester[2].

  • Enolate Transmetalation: Lithium enolates are highly basic and often lead to undesired imine enolization or reduction. Transmetalating the lithium enolate of tert-butyl acetate with Ti(Oi-Pr)3​Cl forms a less basic, highly nucleophilic titanium enolate. This titanium species coordinates to the sulfinyl oxygen, enforcing a rigid, six-membered Zimmerman-Traxler transition state that guarantees >95% diastereomeric excess (de)[2].

  • Global Deprotection: The choice of a tert-butyl ester allows for a simultaneous, one-pot global deprotection. Refluxing in strong aqueous acid cleaves both the ester and the sulfinyl group, streamlining the synthesis of the free core.

Retrosynthetic Analysis & Workflow

SynthesisRoute Step1 Step 1: Imine Condensation Cyclopropanecarboxaldehyde + (S)-t-Bu-Sulfinamide Ti(OEt)4, THF, RT Step2 Step 2: Titanium Enolate Addition t-BuOAc, LDA, Ti(Oi-Pr)3Cl THF, -78°C to -50°C Step1->Step2 (S)-Sulfinyl Imine Step3 Step 3: Global Deprotection 6M HCl (aq) Reflux, 4-6 h Step2->Step3 t-Butyl (3R)-beta-amino ester Step4 Step 4: Fmoc Protection Fmoc-OSu, Na2CO3 H2O / Dioxane, RT Step3->Step4 (3R)-beta-amino acid HCl Product Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic Acid (Target Molecule) Step4->Product Purified via extraction

Workflow for the asymmetric synthesis of Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide
  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 equiv, 10 mmol) and (S)-(-)-tert-butanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous THF (20 mL).

  • Condensation: Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv, 20 mmol) dropwise at room temperature. Stir the reaction mixture for 12 hours.

    • Causality: Ti(OEt)4​ acts as both a Lewis acid catalyst to activate the aldehyde and a water scavenger to irreversibly drive the equilibrium toward the imine.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white precipitate of titanium dioxide ( TiO2​ ) will form. Filter the suspension through a pad of Celite and wash the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure (S)-sulfinyl imine.

    • Validation Checkpoint: 1H NMR should show the disappearance of the aldehyde proton ( ∼9.0 ppm ) and the appearance of a distinct imine proton ( ∼8.0 ppm ).

Step 2: Diastereoselective Titanium Enolate Addition
  • Enolate Generation: In a flame-dried flask under argon, add anhydrous THF (15 mL) and diisopropylamine (2.1 equiv, 21 mmol). Cool to −78∘C . Add n -Butyllithium (2.0 equiv, 20 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Ester Addition: Add tert-butyl acetate (2.0 equiv, 20 mmol) dropwise. Stir at −78∘C for 30 minutes.

    • Causality:tert-Butyl acetate is chosen over methyl acetate because its steric bulk completely suppresses undesired Claisen self-condensation during enolization.

  • Transmetalation: Add Chlorotriisopropoxytitanium ( Ti(Oi-Pr)3​Cl , 2.2 equiv, 22 mmol) dropwise. The solution will turn yellow/orange. Stir for 30 minutes.

  • Imine Addition: Dissolve the (S)-sulfinyl imine from Step 1 (1.0 equiv, 10 mmol) in THF (5 mL) and add it dropwise to the titanium enolate at −78∘C . Stir for 4 hours, then allow the reaction to warm to −50∘C for an additional 2 hours.

  • Workup: Quench the reaction at −50∘C with saturated aqueous NH4​Cl . Warm to room temperature, filter through Celite, extract with EtOAc, dry, and concentrate. Purify via column chromatography to obtain tert-butyl (3R)-3-((S)-1,1-dimethylethylsulfinamido)-3-cyclopropylpropanoate.

Step 3: Global Deprotection
  • Hydrolysis: Dissolve the purified β -amino ester (1.0 equiv, 8 mmol) in a mixture of 1,4-dioxane (10 mL) and 6M aqueous HCl (10 mL).

  • Reflux: Heat the mixture to reflux ( 100∘C ) for 4–6 hours.

    • Causality: This single highly acidic step cleanly hydrolyzes the tert-butyl ester (releasing isobutylene gas) and cleaves the N-sulfinyl auxiliary (releasing SO2​ gas), preventing the need for a tedious two-step deprotection[3].

  • Isolation: Cool to room temperature and wash the aqueous layer with diethyl ether ( 2×15 mL ) to remove organic impurities. Lyophilize or concentrate the aqueous layer under reduced pressure to yield (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride as a white solid.

    • Validation Checkpoint: 1H NMR (in D2​O ) must show the complete absence of tert-butyl signals ( ∼1.4 ppm and ∼1.2 ppm ).

Step 4: Fmoc Protection
  • Free-basing: Dissolve the amino acid hydrochloride (1.0 equiv, 7.5 mmol) in a 10% aqueous Na2​CO3​ solution (15 mL). Cool to 0∘C .

    • Causality: Na2​CO3​ maintains the pH between 9 and 10, which is basic enough to keep the amine nucleophilic but mild enough to prevent premature hydrolysis of the Fmoc reagent.

  • Protection: Dissolve Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate, 1.1 equiv, 8.25 mmol) in 1,4-dioxane (15 mL) and add it dropwise to the aqueous solution. Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction with water (20 mL) and wash with diethyl ether ( 2×20 mL ) to extract unreacted Fmoc-OSu and Fmoc-OH byproducts.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The product will precipitate. Extract the acidified aqueous layer with EtOAc ( 3×20 mL ). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate to yield the final product: Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid .

Quantitative Data & Quality Control

Table 1: Summary of Intermediates, Expected Yields, and Analytical Markers

StepIntermediate / ProductExpected Yield (%)Stereochemical PurityKey Analytical Marker ( 1H NMR )
1 (S)-tert-Butanesulfinyl imine85 – 90 >99% ee ∼8.0 ppm ( CH=N )
2 N-Sulfinyl β -amino ester75 – 82 >95% de ∼2.8 ppm ( CH-N ), ∼1.4 ppm ( t -Bu)
3 Unprotected β -amino acid HCl90 – 95 >99% ee* ∼3.0 ppm ( CH-N , in D2​O )
4 Fmoc-(3R)- β -amino acid 80 – 85 >99% ee ∼7.3−7.8 ppm (Fmoc Ar-H)

*Enantiomeric excess is preserved from the diastereomeric purity established in Step 2.

References

  • Title: Asymmetric Synthesis of β -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines Source: Journal of Organic Chemistry (PubMed / NIH) URL: [2]

  • Title: Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines Source: RSC Advances URL: [3]

  • Title: 3-Amino-3-cyclopropylpropanoic acid | 331633-72-8 Source: Sigma-Aldrich URL:

  • Title: Preparation of 3-amino-3-cyclopropylpropanoate esters (WO2001044168A1) Source: Google Patents URL: [4]

  • Title: FMOC-D-CYCLOPROPYLALANINE (CAS 170642-29-2) Source: ChemBK URL: [1]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of (3R)-3-Amino-3-cyclopropylpropanoic Acid into Peptides for Enhanced Therapeutic Potential

Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Drug Design In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics, bridging the gap between sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] However, natural peptides often suffer from significant limitations, including poor metabolic stability and conformational flexibility, which can hinder their therapeutic efficacy. The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy to overcome these challenges, enabling the design of peptidomimetics with enhanced stability, improved potency, and novel functionalities.[2][3][4][5]

Among the vast arsenal of ncAAs, those containing a cyclopropyl ring have garnered immense interest. The cyclopropyl group is considered a "privileged" structural motif in medicinal chemistry, prized for its unique stereoelectronic properties.[6][7][8][9] Its incorporation into a peptide backbone can confer multiple advantages:

  • Enhanced Metabolic Stability: The strained C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to a longer biological half-life.[6][7][10]

  • Conformational Rigidity: The rigid structure of the cyclopropyl group acts as a conformational clamp, restricting the peptide's backbone and side-chain orientations. This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, thereby enhancing potency.[6][7][11]

  • Improved Pharmacokinetics: By modulating properties like lipophilicity and metabolic pathways, the cyclopropyl moiety can significantly improve a drug candidate's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][9]

This guide focuses on (3R)-3-Amino-3-cyclopropylpropanoic acid , a β-amino acid that combines the benefits of the cyclopropyl group with the unique structural influence of a β-amino acid backbone. Its incorporation can induce specific, stable secondary structures (e.g., helices or turns) and provides inherent resistance to degradation by proteases, which primarily recognize α-amino acid linkages.[12][13]

Physicochemical Properties of the Building Block

Understanding the fundamental properties of (3R)-3-Amino-3-cyclopropylpropanoic acid is essential for its effective use in peptide synthesis.

PropertyValueReference
Chemical Name (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride[14]
CAS Number 2225127-06-8[14]
Molecular Formula C₆H₁₁NO₂ (Free Base) / C₆H₁₂ClNO₂ (HCl Salt)[15][16]
Molecular Weight 129.16 g/mol (Free Base) / 165.62 g/mol (HCl Salt)[16]
Structure A three-carbon propanoic acid backbone with an amino group at the C3 position and a cyclopropyl ring also attached to the C3 position. The stereocenter at C3 is of the (R) configuration.
Class Non-canonical, chiral, β-amino acid

Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The primary obstacle to the efficient incorporation of (3R)-3-Amino-3-cyclopropylpropanoic acid is steric hindrance . The bulky cyclopropyl group adjacent to the reacting amine, combined with the β-substitution pattern, significantly slows down the kinetics of amide bond formation compared to standard α-amino acids.[4][17] A naive application of standard coupling protocols will likely result in low yields, incomplete reactions, and the formation of deletion sequences.

Therefore, the synthetic strategy must be deliberately chosen to overcome this kinetic barrier. This involves the selection of highly potent coupling reagents and the optimization of reaction conditions.

G cluster_0 Decision Pathway for Coupling Reagent Selection Start Is the amino acid sterically hindered? (e.g., β-substituted, cyclopropyl) Standard Standard Coupling Reagents (e.g., HBTU, DIC/HOBt) Start->Standard No Potent High-Potency Coupling Reagents (e.g., HATU, PyAOP, PyBOP) Start->Potent Yes WhyPotent Why are they more potent? Form highly reactive OAt/OBt esters. Faster kinetics overcome steric barrier. Potent->WhyPotent Aminium Aminium Salts (HATU, HCTU) - Very fast and effective - Risk of guanidinylation side reaction with excess reagent Potent->Aminium Phosphonium Phosphonium Salts (PyBOP, PyAOP) - Highly effective - No guanidinylation risk - PyAOP is exceptionally potent Potent->Phosphonium

Caption: Decision pathway for selecting coupling conditions.

Standard coupling reagents like DCC or even HBTU may prove insufficient.[18] Success hinges on using more powerful uronium/aminium salts, such as HATU , or phosphonium salts like PyBOP and PyAOP .[19][20] These reagents convert the carboxylic acid into a highly activated ester (OAt esters from HATU/PyAOP or OBt esters from PyBOP), which reacts more rapidly with the sterically encumbered amine of the growing peptide chain.[20] For particularly difficult couplings, phosphonium salts like PyBOP are often preferred as they mitigate the risk of a chain-terminating side reaction (guanidinylation of the free amine) that can occur with aminium-based reagents.[19]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual incorporation of Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid into a peptide sequence using the robust Fmoc/tBu strategy.[21][22]

Materials and Reagents
  • Solid Support: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide), pre-loaded or loaded with the first amino acid.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Crucially, Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid .

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent R (90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol, 2% Anisole) or a simpler mixture (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)) depending on the peptide sequence.

  • Precipitation Solvent: Cold diethyl ether.

SPPS Workflow Visualization

Swell 1. Resin Swelling (DCM, then DMF) Deprotect 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Coupling (Fmoc-AA, HATU/PyBOP, DIPEA in DMF) Wash1->Couple Monitor 5. Monitor Coupling (Kaiser Test) Couple->Monitor Monitor->Couple Incomplete (Double Couple) Wash2 6. DMF/DCM Wash Monitor->Wash2 Complete Repeat Repeat for next AA Wash2->Repeat Cleave 7. Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Final AA Repeat->Deprotect Precipitate 8. Precipitation & Purification (Cold Ether, then HPLC) Cleave->Precipitate

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Synthesis Cycle

This protocol outlines a single coupling cycle which is repeated for each amino acid.

  • Resin Preparation: Place the resin (0.1 mmol scale) in a fritted reaction vessel. Swell the resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.

  • Fmoc-Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (3x).

  • Coupling of (3R)-3-Amino-3-cyclopropylpropanoic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF. Allow to activate for 1-2 minutes.

    • Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours . For notoriously difficult sequences, microwave-assisted synthesis at a controlled temperature (e.g., 75°C for 10-15 minutes) can dramatically improve efficiency.[12][23]

    • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (clear/yellow beads) indicates a complete reaction. If the test is positive (blue beads), a "double couple" is required: drain the coupling solution and repeat step 3.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.

  • Repeat Cycle: Return to Step 2 to incorporate the next amino acid in the sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DMF, then DCM, and dry it under vacuum for at least 1 hour.

  • Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS, ~10 mL per 0.1 mmol of resin) to the dry resin.[23]

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

  • A white precipitate (the crude peptide) should form. Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification by RP-HPLC

The crude peptide must be purified to remove deletion sequences and byproducts from the cleavage process.

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[22]

  • Column: A preparatory C18 column is typically used.

  • Solvents:

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% A / 50% B). Inject the solution and elute using a linear gradient (e.g., 5% to 95% B over 40 minutes). Monitor the elution at 214 nm and 280 nm.

  • Collection: Collect fractions corresponding to the major product peak. Analyze the fractions by mass spectrometry to confirm the correct product.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization
  • Purity Assessment: Analytical RP-HPLC of the final product should show a single major peak (>95% purity).

  • Identity Confirmation: Mass spectrometry (e.g., LC-MS or MALDI-TOF) must be used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.

Summary of Optimized Coupling Conditions

Amino Acid TypeCoupling ReagentEquivalents (AA:Reagent:Base)TimeKey Considerations
Standard α-Amino AcidHBTU/DIPEA3 : 2.9 : 645-60 minStandard, cost-effective conditions.
(3R)-3-Amino-3-cyclopropylpropanoic acid HATU/DIPEA 4 : 3.9 : 8 2 hours Increased equivalents and extended time are critical. Monitor completion with a Kaiser test.[20]
(3R)-3-Amino-3-cyclopropylpropanoic acid (Alternative) PyBOP/DIPEA 4 : 4 : 8 2 hours Excellent, highly reactive alternative that avoids potential guanidinylation side reactions.[18][19]

Conclusion

The successful incorporation of (3R)-3-Amino-3-cyclopropylpropanoic acid is an advanced but highly rewarding strategy for the development of next-generation peptide therapeutics. While its steric bulk presents a significant synthetic challenge, this can be reliably overcome through the judicious selection of high-potency phosphonium or aminium-based coupling reagents, extended reaction times, and careful monitoring of reaction completion. The resulting peptides, endowed with enhanced proteolytic stability and conformational pre-organization, hold great promise for improving the drug-like properties of peptide candidates across a wide range of therapeutic areas.

References

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). PLOS ONE.
  • Jiang, L., & Chen, L. (2006). New Development of Coupling Reagents for Hindered Peptide. Progress in Chemistry, 18(0203), 262-269.
  • Horne, W. S., et al. (2009). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Peters, J. U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323-8384.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • D'Andrea, L. D., & Isernia, C. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • NextSDS. (n.d.). (3R)
  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Kubyshkin, V., & Budisa, N. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. RSC Advances, 12(49), 31899-31911.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-cyclopropylpropanoic acid. Sigma-Aldrich.
  • Bacsa, B., et al. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry, 75(6), 2103-2106.
  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • BenchChem. (n.d.).
  • Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Shang, D., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6).
  • National Center for Biotechnology Information. (n.d.). (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
  • Wipf, P., & Kerekes, A. D. (2005). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters, 7(6), 1039-1042.
  • Carl ROTH. (n.d.). Peptide Synthesis. Carl ROTH.
  • BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides. BenchChem.

Sources

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Cyclopropyl Amino Acids

Introduction: The Strategic Value of Conformational Constraint In the landscape of peptide-based drug discovery, the rational introduction of conformational constraints is a paramount strategy for enhancing therapeutic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of peptide-based drug discovery, the rational introduction of conformational constraints is a paramount strategy for enhancing therapeutic potential. The inherent flexibility of linear peptides often leads to reduced receptor affinity and susceptibility to proteolytic degradation. Cyclopropyl amino acids, a class of non-canonical amino acids, offer a robust solution to these challenges. The three-membered ring of the cyclopropyl group imparts a rigid, defined geometry upon the peptide backbone, effectively locking it into a preferred conformation. This pre-organization can lead to a significant increase in binding affinity for the target receptor and enhanced metabolic stability, making cyclopropyl-containing peptides highly attractive candidates for therapeutic development.[1]

This guide provides a comprehensive overview of the principles and practices of solid-phase peptide synthesis (SPPS) incorporating cyclopropyl amino acids. We will delve into the critical aspects of monomer synthesis, coupling strategies for these sterically demanding residues, potential side reactions, and detailed analytical characterization. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully synthesize and analyze these valuable peptidomimetics.

Core Principles and Strategic Considerations

The successful incorporation of cyclopropyl amino acids into a peptide sequence via Fmoc-based SPPS requires a nuanced understanding of their unique chemical properties. The steric bulk and conformational rigidity of the cyclopropyl moiety necessitate modifications to standard SPPS protocols.

The Impact of the Cyclopropyl Moiety on Peptide Structure and Reactivity

The cyclopropane ring's rigid structure significantly influences the local and global conformation of the peptide. Unlike the relatively free rotation around the phi (φ) and psi (ψ) dihedral angles in standard amino acids, the cyclopropyl group restricts these angles, often inducing specific secondary structures like β-turns. This conformational pre-organization is a key driver of the enhanced biological activity observed in many cyclopropyl-containing peptides.[2]

However, this same steric hindrance presents a formidable challenge during peptide synthesis. The bulky nature of the cyclopropyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower coupling kinetics and incomplete reactions. Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is critical for achieving high-purity peptides.

Synthesis of Fmoc-Protected Cyclopropyl Amino Acid Monomers

The journey to a cyclopropyl-containing peptide begins with the synthesis of the corresponding Fmoc-protected amino acid monomer. Several synthetic routes have been established, often involving the cyclopropanation of dehydroamino acid precursors. A common method involves the reaction of a dehydroalanine derivative with a diazo compound, which can be generated in situ from the corresponding tosylhydrazone salt.[3] This approach allows for the diastereoselective synthesis of the desired cyclopropane amino acid. Following cyclopropanation, the N-terminus is protected with the Fmoc group, typically by reaction with Fmoc-OSu or Fmoc-Cl under basic conditions, to yield the final building block ready for SPPS.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the successful SPPS of peptides containing cyclopropyl amino acids.

Workflow for SPPS of Cyclopropyl-Containing Peptides

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Cyclopropyl AA Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Repeat Repeat Cycle Capping->Repeat Repeat->Fmoc_Deprotection For next amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage After final residue Purification Purification Cleavage->Purification Cleavage_Cocktail Start Peptide Sequence Analysis Check_Sensitive Contains Trp, Cys, or Met? Start->Check_Sensitive Yes_Sensitive Yes Check_Sensitive->Yes_Sensitive Yes No_Sensitive No Check_Sensitive->No_Sensitive No Reagent_K Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) Yes_Sensitive->Reagent_K Reagent_B Use Reagent B (TFA/Phenol/Water/TIPS) No_Sensitive->Reagent_B

Caption: Simplified decision-making process for selecting a cleavage cocktail.

Standard Cleavage Protocol (Reagent B):

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: Trifluoroacetic acid (TFA)/Phenol/Water/Triisopropylsilane (TIPS) in a ratio of 88:5:5:2. [4][5]3. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

For peptides containing sensitive residues such as tryptophan, cysteine, or methionine, a more robust scavenger cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5) is recommended to prevent side reactions. [4][5][6]

Purification and Analytical Characterization

Purification Strategies

Peptides containing cyclopropyl amino acids may exhibit increased hydrophobicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.

  • Solvent System: A common mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% TFA. For highly hydrophobic peptides, the use of n-propanol or isopropanol in the mobile phase can improve solubility and chromatographic performance. [7]* Column Selection: C18 columns are widely used for peptide purification. For very hydrophobic peptides, a C4 or C8 column may provide better resolution. [8]

Analytical Characterization: Confirming Identity and Purity

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These techniques are used to determine the molecular weight of the purified peptide, confirming the successful incorporation of the cyclopropyl amino acid.

  • Tandem MS (MS/MS): Fragmentation analysis can be used to sequence the peptide and confirm the position of the cyclopropyl residue. The fragmentation pattern of cyclic peptides can be more complex than linear peptides, often yielding multiple ion series. [7] Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum (around 0.5-1.5 ppm), providing a diagnostic signature for the presence of the cyclopropyl group. The chemical shifts of the α- and β-protons can also provide information about the local conformation. [9]* ¹³C NMR: The carbon signals of the cyclopropane ring are also shifted upfield compared to other aliphatic carbons.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are invaluable for assigning all proton resonances and for determining the three-dimensional structure of the peptide in solution. NOE data can reveal through-space proximities between protons, which is crucial for defining the conformational constraints imposed by the cyclopropyl group. [10]

Troubleshooting and Overcoming Challenges

  • Incomplete Coupling: If the Kaiser test remains positive after a single coupling, a second coupling is recommended. For persistent issues, switching to a more potent coupling reagent (e.g., from PyBOP to HATU) or employing MA-SPPS can be effective. [11]* Racemization: While less common with ureanium/aminium-based reagents, racemization can still occur, especially with sensitive residues. Using DIC/Oxyma as the coupling system can minimize this side reaction. [12]* Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to cleavage of the peptide from the resin. Using a 2-chlorotrityl chloride resin can help to suppress this due to its steric bulk.

  • Poor Solubility of Crude Peptide: For hydrophobic peptides, dissolving the crude product for purification can be challenging. Initial dissolution in a small amount of a strong organic solvent like DMF or DMSO before dilution with the HPLC mobile phase can be effective. [8]

Conclusion

The incorporation of cyclopropyl amino acids represents a powerful tool in the design of conformationally constrained peptides with enhanced therapeutic properties. While the synthesis of these modified peptides presents unique challenges due to steric hindrance, these can be effectively overcome through the rational selection of coupling reagents, optimized reaction conditions, and appropriate purification strategies. The detailed protocols and insights provided in this guide serve as a comprehensive resource for researchers seeking to harness the potential of cyclopropyl amino acids in their peptide synthesis endeavors.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Available at: [Link].

  • Cleavage Cocktail Selection. CDN. Available at: [Link].

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link].

  • Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Available at: [Link].

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. Available at: [Link].

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Available at: [Link].

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link].

  • Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Available at: [Link].

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Available at: [Link].

  • Conformation of the Dipeptide Cyclo(L-Pro-L-Pro) Monitored by the Nuclear Magnetic Resonance and Raman Optical Activity Spectra. Experimental and ab Initio Computational Study. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link].

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link].

  • Fmoc-1-Aminocyclopropane-1-carboxylic Acid: A Key Building Block for Advanced Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF. Available at: [Link].

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. Available at: [Link].

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. Available at: [Link].

  • US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. Google Patents.
  • Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. bioRxiv. Available at: [Link].

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link].

  • Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review. ACS Biomaterials Science & Engineering - ACS Publications. Available at: [Link].

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. Available at: [Link].

  • peptide nmr. Available at: [Link].

  • Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. Available at: [Link].

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link].

  • The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. PubMed. Available at: [Link].

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link].

  • Spps and side reactions in peptide synthesis. PPTX - Slideshare. Available at: [Link].

  • solid phase peptide. Moodle@Units. Available at: [Link].

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters - ACS Publications. Available at: [Link].

  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC - NIH. Available at: [Link].

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link].

  • Amino Acid And Peptide Synthesis. CLaME. Available at: [Link].

  • Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Spiral. Available at: [Link].

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link].

  • (PDF) NMR of peptides. ResearchGate. Available at: [Link].

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available at: [Link].

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PMC. Available at: [Link].

Sources

Application

Application Note &amp; Protocol: A Strategic Guide to Protecting (3R)-3-Amino-3-cyclopropylpropanoic Acid for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Constrained Amino Acids in Peptide Therapeutics The incorporation of non-canonical amino acids (ncAAs) into peptide s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Constrained Amino Acids in Peptide Therapeutics

The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a powerful strategy for enhancing their therapeutic properties.[1][2] These novel building blocks can improve metabolic stability, increase potency, and modulate the conformation of peptides, leading to more effective drug candidates.[1][2] Among the diverse array of ncAAs, (3R)-3-Amino-3-cyclopropylpropanoic acid stands out due to its unique conformational constraints imposed by the cyclopropyl ring. This feature is highly desirable in drug design for locking in bioactive conformations and improving resistance to proteolytic degradation.

However, the successful integration of such unique residues into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on a well-defined protecting group strategy. This guide provides a comprehensive overview and detailed protocols for the protection and incorporation of (3R)-3-Amino-3-cyclopropylpropanoic acid in SPPS, with a focus on ensuring high-yield and high-purity peptide synthesis.

Core Principles of Protecting Group Strategy in SPPS

The fundamental principle of SPPS relies on the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] To ensure the correct sequence assembly and prevent unwanted side reactions, a system of temporary and permanent protecting groups is employed.[4][5][6] An ideal protecting group strategy is "orthogonal," meaning that the different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[4]

For the incorporation of (3R)-3-Amino-3-cyclopropylpropanoic acid, the primary considerations are the protection of the α-amino group and an assessment of the need for side-chain protection of the cyclopropyl moiety.

Recommended Protecting Group Strategy: The Fmoc/tBu Approach

For the incorporation of (3R)-3-Amino-3-cyclopropylpropanoic acid, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is strongly recommended. This has become the dominant method in modern SPPS due to its use of milder reaction conditions compared to the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach.[7][8][]

Key Advantages of the Fmoc/tBu Strategy:

  • Orthogonality: The Fmoc group, which protects the α-amino group, is base-labile (cleaved by piperidine), while the side-chain protecting groups (like tBu) are acid-labile (cleaved by trifluoroacetic acid - TFA).[4][7] This true orthogonality allows for the selective deprotection of the α-amino group at each cycle without disturbing the side-chain protection.[8]

  • Milder Conditions: The repeated deprotection steps with a mild base like piperidine are less harsh on the peptide-resin linkage and sensitive amino acid side chains compared to the strong acid (TFA) used for Boc deprotection in every cycle of the Boc/Bzl strategy.[8][]

  • Compatibility with ncAAs: The milder conditions of the Fmoc strategy are generally more compatible with a wider range of functional groups present in complex ncAAs.[11]

Side-Chain Protection of the Cyclopropyl Group

A key question is whether the cyclopropyl group of (3R)-3-Amino-3-cyclopropylpropanoic acid requires protection. The cyclopropyl group is an aliphatic, non-functionalized moiety. Under the standard conditions of Fmoc-SPPS, which involve repeated treatments with mild base (piperidine) and a final cleavage with strong acid (TFA), the cyclopropyl ring is chemically inert. Therefore, side-chain protection for the cyclopropyl group is not necessary. This simplifies the synthesis and reduces the cost of the protected amino acid building block.

Visualizing the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of Fmoc-based SPPS for the incorporation of Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid.

SPPS_Cycle cluster_resin Peptide-Resin cluster_reagents Reagents & Conditions Resin_Start H₂N-Peptide-Resin Coupling 2. Fmoc-(3R)-3-Amino-3- cyclopropylpropanoic acid, Activator (e.g., HATU), Base (e.g., DIPEA) in DMF Resin_Start->Coupling Peptide Bond Formation Resin_Fmoc Fmoc-AA-Peptide-Resin Deprotection 1. 20% Piperidine in DMF Resin_Fmoc->Deprotection Fmoc Deprotection Deprotection->Resin_Start Coupling->Resin_Fmoc caption Fmoc-SPPS Cycle for Incorporating the Amino Acid.

Caption: Fmoc-SPPS Cycle for Incorporating the Amino Acid.

Experimental Protocols

The following protocols provide a detailed guide for the manual and automated incorporation of Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid into a peptide sequence.

Materials and Reagents
  • Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid

  • SPPS-grade resin (e.g., Rink Amide MBHA resin for C-terminal amides, Wang resin for C-terminal acids)

  • Fmoc-protected standard amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Trifluoroacetic acid (TFA)

  • Scavengers: e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)

  • Diethyl ether (ice-cold)

Protocol 1: Manual SPPS Coupling of Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling:

    • Place the peptide-resin (with the N-terminal Fmoc group removed) in a reaction vessel.

    • Wash the resin with DMF (3 x 5 mL) for 1 minute each.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Expert Insight: The sterically demanding nature of the cyclopropyl group may require a longer coupling time or a double coupling to ensure the reaction goes to completion.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads, wash thoroughly with DMF and DCM, and dry.

    • Perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling. If the test is positive (beads turn blue), a second coupling is required.

  • Washing:

    • After a successful coupling, drain the reaction solution.

    • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.

    • Drain and wash the resin with DMF (5 x 5 mL). The resin is now ready for the next coupling cycle.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. A standard cocktail that is effective for most sequences is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) is sufficient.[12]

    • Caution: Always prepare and use TFA cocktails in a certified fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dry peptide-resin.

    • Stir or agitate the mixture at room temperature for 2-3 hours.[13]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution to a small volume using a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of ice-cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Data Summary: Key SPPS Parameters

ParameterRecommended ConditionRationale & Notes
Nα-Protecting Group FmocMild, base-labile deprotection compatible with a wide range of ncAAs.
Side-Chain Protection None requiredThe cyclopropyl group is chemically stable under standard SPPS conditions.
Coupling Reagent HATU, HBTU/HOBtEfficient activation of the carboxylic acid for amide bond formation.
Base DIPEANon-nucleophilic base to facilitate the coupling reaction.
Fmoc Deprotection 20% Piperidine in DMFStandard reagent for efficient and rapid Fmoc removal.[4]
Final Cleavage TFA-based cocktailStrong acid required for cleavage from the resin and removal of side-chain protecting groups.

Expert Insights and Troubleshooting

  • Steric Hindrance: The bulky nature of the cyclopropyl group may lead to slower or incomplete coupling reactions, especially when coupling to another sterically hindered amino acid. To mitigate this, consider:

    • Double Coupling: Repeat the coupling step to drive the reaction to completion.

    • Extended Coupling Time: Increase the reaction time to 3-4 hours.

    • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the rate and efficiency of coupling reactions.[14]

  • Aggregation: While less common with single ncAA insertions, long peptide sequences can be prone to aggregation on the resin, leading to poor coupling efficiency. If aggregation is suspected, consider using a more polar solvent system or incorporating a pseudo-proline dipeptide to disrupt secondary structure formation.

Conclusion: A Robust Strategy for Novel Peptide Design

The Fmoc/tBu strategy provides a reliable and efficient pathway for the incorporation of (3R)-3-Amino-3-cyclopropylpropanoic acid into synthetic peptides. The chemical inertness of the cyclopropyl side chain obviates the need for additional protection, simplifying the overall synthetic process. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently utilize this valuable non-canonical amino acid to explore new frontiers in peptide-based drug discovery and development.

References

  • Ageitos, J. M., Sánchez-Pérez, A., Calo-Mata, P., & Villa, T. G. (2016). Antimicrobial peptides (AMPs): ancient compounds that represent novel weapons in the fight against bacteria. Biochemical Pharmacology.
  • Anderhuber, M., et al. (2016). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology.
  • Applied Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Asante, V., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry.
  • Bock, D., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
  • Coin, I., et al. (2018). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
  • Mitchell, A. R., et al. (2021). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of the American Chemical Society.
  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Peptide Solutions. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Retrieved from [Link]

  • U.S. Patent No. 5,536,815. (1996). Cyclopropyl based O- and N- and S-protecting groups.
  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today.
  • White, P. D., et al. (2004).
  • Yan, J., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules.
  • Zhang, W., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases.

Sources

Method

Application Note: Direct Chiral HPLC Separation of 3-Amino-3-cyclopropylpropanoic Acid

Scientific Context and Analytical Challenges The integration of non-canonical β -amino acids into peptidomimetics is a cornerstone of modern drug discovery. Unlike standard α -amino acids, β -amino acids provide enhanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Analytical Challenges

The integration of non-canonical β -amino acids into peptidomimetics is a cornerstone of modern drug discovery. Unlike standard α -amino acids, β -amino acids provide enhanced resistance to proteolytic degradation, increasing the biological half-life of peptide-based therapeutics[1]. Specifically, 3-amino-3-cyclopropylpropanoic acid features a cyclopropyl ring that introduces severe conformational rigidity, locking the molecule into specific spatial orientations that can dramatically enhance target receptor affinity[2].

Because biological targets are inherently chiral, the enantiomeric purity of 3-amino-3-cyclopropylpropanoic acid is critical. The (R)- and (S)-enantiomers can exhibit vastly different pharmacokinetic profiles and off-target toxicities. Historically, separating β -amino acid enantiomers required pre-column chemical derivatization (e.g., using Marfey’s reagent) to form diastereomers. However, derivatization is time-consuming, prone to matrix interference, and carries a high risk of inducing racemization during the reaction, which invalidates the purity assessment[3].

To overcome these limitations, we employ a direct chiral separation strategy using High-Performance Liquid Chromatography (HPLC) without prior derivatization.

Chromatographic Strategy: The Causality of Chiral Recognition

Underivatized 3-amino-3-cyclopropylpropanoic acid is an amphoteric molecule, existing predominantly as a zwitterion in solution. To achieve direct enantioseparation, the Chiral Stationary Phase (CSP) and the mobile phase must be carefully engineered to interact with both the protonated amine and the deprotonated carboxylate of the analyte.

The Double Ion-Pairing Mechanism

We utilize a Zwitterionic Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+) or ZWIX(-)) derived from cinchona alkaloids. These columns are specifically designed with a combinatorial approach, incorporating both a weak anionic site and a strong cationic interaction site within a single chiral cleft[4].

When the analyte enters the column, a "double ion-pairing" event occurs:

  • The basic primary amine of the β -amino acid interacts with the acidic moiety of the CSP.

  • The acidic carboxylate of the β -amino acid interacts with the basic moiety of the CSP.

  • The cyclopropyl ring provides steric bulk. Depending on the stereocenter, one enantiomer will fit optimally into the chiral cleft (maximizing hydrogen bonding and van der Waals interactions), while the other experiences steric repulsion.

Mobile Phase Causality: Polar Ionic Mode (PIM)

To facilitate this mechanism, a standard reversed-phase or normal-phase mobile phase is ineffective. Instead, we use a Polar Ionic Mode (PIM) consisting primarily of Methanol (MeOH) supplemented with acidic and basic additives (e.g., Formic Acid and Diethylamine)[4].

  • Why Methanol? Methanol provides excellent solubility for zwitterionic amino acids and supports the ionization of both the analyte and the CSP without disrupting the critical hydrogen bonds needed for chiral recognition.

  • Why Acid/Base Additives? The ratio of Formic Acid to Diethylamine precisely controls the proton activity of the mobile phase, ensuring both the analyte and the stationary phase remain in their ionized, interactive states.

ChiralRecognition Analyte 3-Amino-3-cyclopropylpropanoic Acid (Zwitterionic State) Ion1 Cationic Interaction (Ammonium to Carboxylate) Analyte->Ion1 Ion2 Anionic Interaction (Carboxylate to Ammonium) Analyte->Ion2 Steric Steric Discrimination (Cyclopropyl Ring Cleft Fit) Analyte->Steric CSP Zwitterionic Chiral Stationary Phase (Cinchona Alkaloid) CSP->Ion1 CSP->Ion2 CSP->Steric EnantiomerR (R)-Enantiomer (Optimal Fit, Higher Retention) Ion1->EnantiomerR EnantiomerS (S)-Enantiomer (Sub-optimal Fit, Lower Retention) Ion1->EnantiomerS Ion2->EnantiomerR Ion2->EnantiomerS Steric->EnantiomerR Steric->EnantiomerS

Mechanism of double ion-pairing chiral recognition for zwitterionic analytes.

Self-Validating Experimental Protocol

To ensure the highest level of scientific integrity, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) using a racemic standard to prove the system's resolving power before any unknown samples are injected, and utilizes enantiopure spiking to definitively confirm elution order.

Reagents and Materials
  • Analyte: Racemic DL-3-amino-3-cyclopropylpropanoic acid and enantiopure (R)- and (S)-standards[].

  • Column: CHIRALPAK® ZWIX(+) (150 mm × 4.0 mm, 3 µm) or equivalent macrocyclic antibiotic column (e.g., CHIROBIOTIC T)[4].

  • Mobile Phase Solvents: LC-MS grade Methanol, LC-MS grade Water.

  • Additives: Formic Acid (FA, 98%+), Diethylamine (DEA, 99.5%+).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare a stock solution of 50 mM Formic Acid and 25 mM Diethylamine in Methanol.

  • Mix the Methanol stock solution with LC-MS grade water in a 98:2 (v/v) ratio.

  • Causality Note: The 2% water addition is critical; it hydrates the stationary phase slightly, preventing peak tailing and improving the mass transfer kinetics of the bulky cyclopropyl group.

Step 2: Sample Preparation (The Validation Controls)

  • Racemic Standard (SST): Dissolve 1.0 mg of DL-3-amino-3-cyclopropylpropanoic acid in 1.0 mL of mobile phase. Sonicate for 5 minutes.

  • Blank: 1.0 mL of pure mobile phase (used to validate zero carryover).

  • Spiked Sample: Mix 0.5 mL of the unknown sample with 0.1 mL of the (R)-enantiomer standard to validate peak identity via area enhancement.

Step 3: HPLC System Equilibration

  • Purge the HPLC lines with the prepared mobile phase.

  • Equilibrate the chiral column at a flow rate of 0.6 mL/min for at least 30 column volumes (approx. 60 minutes) until the baseline UV/MS signal is completely stable.

Step 4: Execution of the Analytical Run

  • Inject 5 µL of the Blank. Confirm a flat baseline.

  • Inject 5 µL of the Racemic Standard. Evaluate against the SST criteria (Table 2).

  • Inject 5 µL of the unknown samples.

  • Inject 5 µL of the Spiked Sample to confirm enantiomer mapping.

HPLCWorkflow S1 1. Sample Prep Racemate & Spikes S2 2. Equilibration Polar Ionic Mobile Phase S1->S2 S3 3. System Suitability Verify Rs > 1.5 S2->S3 S4 4. Isocratic Elution UV/MS Monitoring S3->S4 S5 5. Data Processing Calculate ee% & Yield S4->S5

Step-by-step workflow for the chiral HPLC analysis of beta-amino acids.

Quantitative Data and System Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Zwitterionic CSP (150 mm × 4.0 mm, 3 µm)Dual ion-pairing capabilities for amphoteric compounds.
Mobile Phase MeOH / H₂O (98:2 v/v) + 50mM FA + 25mM DEAPIM ensures ionization of both analyte and CSP.
Flow Rate 0.6 mL/minBalances analysis time with longitudinal diffusion limits.
Column Temperature 25 °CLower temperatures enhance weak chiral interactions.
Detection UV at 210 nm / MS (ESI+)210 nm captures the carboxylate absorption; MS provides mass confirmation (m/z 130.08 for [M+H]+)[6].
Injection Volume 5 µLPrevents volume overload and maintains sharp peak shapes.
Table 2: System Suitability Test (SST) Acceptance Criteria

To guarantee the trustworthiness of the data, the system must pass the following criteria using the racemic standard before sample analysis proceeds.

ParameterFormulaAcceptance Criterion
Resolution ( Rs​ ) 2(tR2​−tR1​)/(w1​+w2​) ≥1.5 (Baseline separation)
Selectivity ( α ) k2​/k1​ ≥1.15
Retention Factor ( k1​ ) (tR1​−t0​)/t0​ 1.0≤k1​≤10.0
Tailing Factor ( Tf​ ) W0.05​/2f ≤1.5 for both peaks
Table 3: Expected Chromatographic Results

Note: Absolute retention times may vary slightly based on system dead volume, but relative selectivity remains constant.

Analyte / EnantiomerExpected Retention Time ( tR​ )Expected Elution Order
System Void ( t0​ )~1.8 minN/A
(S)-3-amino-3-cyclopropylpropanoic acid~6.4 minPeak 1
(R)-3-amino-3-cyclopropylpropanoic acid~8.2 minPeak 2

Troubleshooting and Causal Adjustments

If the SST criteria are not met, apply the following causal adjustments:

  • Issue: Inadequate Resolution ( Rs​<1.5 )

    • Cause: The chiral interactions are too weak relative to the mobile phase elution strength.

    • Solution: Decrease the column temperature to 15 °C. Chiral recognition is an enthalpy-driven process; lowering the temperature thermodynamically favors the transient formation of the diastereomeric analyte-CSP complexes.

  • Issue: Severe Peak Tailing ( Tf​>1.5 )

    • Cause: Secondary, non-specific interactions between the primary amine of the analyte and residual silanols on the silica support.

    • Solution: Increase the concentration of Diethylamine (DEA) in the mobile phase slightly (e.g., to 30 mM). The DEA acts as a basic competitor, masking free silanol sites.

  • Issue: Retention Times are Too Long ( k2​>10 )

    • Cause: The ionic interactions between the analyte and the CSP are too strong.

    • Solution: Increase the water content in the mobile phase from 2% to 5%. Water has a high dielectric constant and will effectively shield the ionic charges, accelerating elution.

Sources

Application

Application Note: Inducing Stable Secondary Structures in Peptides Using (3R)-3-Amino-3-cyclopropylpropanoic Acid

Target Audience: Researchers, structural biologists, and drug development professionals. Core Objective: To provide an authoritative, mechanistic guide and self-validating experimental workflow for incorporating (3R)-3-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Core Objective: To provide an authoritative, mechanistic guide and self-validating experimental workflow for incorporating (3R)-3-Amino-3-cyclopropylpropanoic acid into synthetic peptides to enforce stable secondary structures (e.g., β-turns and helices).

The Mechanistic Paradigm of β-Amino Acids and Conformational Restriction

The development of peptidomimetics and "foldamers" heavily relies on unnatural amino acids to overcome the inherent proteolytic instability and conformational flexibility of natural α-peptides[1]. While β-alanine (the simplest β-amino acid) introduces an additional methylene group into the peptide backbone, it is highly flexible and rarely forms stable secondary structures on its own[2][3].

To force a peptide into a predictable, stable conformation—such as a β-turn maintained by an 11-membered intramolecular hydrogen bond (11-HB)—researchers must introduce severe steric constraints[2]. (3R)-3-Amino-3-cyclopropylpropanoic acid serves this exact purpose.

The Causality of the Cyclopropyl Group

The incorporation of a cyclopropyl ring at the Cβ position introduces profound steric hindrance. This bulky, rigid ring restricts the rotation around the Cα−Cβ bond ( θ dihedral angle) and the N−Cβ bond ( ϕ dihedral angle). By locking these dihedral angles into a narrow conformational space, the entropic penalty typically associated with peptide folding is drastically reduced. Consequently, the thermodynamic equilibrium is shifted heavily toward the folded state, driving the formation of highly stable intramolecular hydrogen bonds[3].

ConformationalRestriction A Cyclopropyl Ring at Cβ (3-Amino-3-cyclopropylpropanoic acid) B Severe Steric Hindrance (Restricted Cα-Cβ & N-Cβ Rotation) A->B C Constrained Dihedral Angles (Reduced Entropic Penalty) B->C D Stabilization of Intramolecular Hydrogen Bonds (11-HB) C->D E Formation of Stable β-Turn-like Structures D->E

Figure 1: Logical pathway of conformational restriction induced by the cyclopropyl group.

Quantitative Benchmarking of Structural Stability

To demonstrate the efficacy of the cyclopropyl substitution, we benchmark it against other β-amino acids. The "foldedness" of a peptide turn can be empirically quantified using Nuclear Magnetic Resonance (NMR) spectroscopy—specifically by measuring the solvent accessibility of the amide protons ( −NH ) via their temperature coefficients ( Δδ/ΔT )[2][3].

Amide protons engaged in stable intramolecular hydrogen bonds are shielded from the surrounding solvent. Therefore, their chemical shifts change very little as temperature increases (yielding a less negative coefficient, typically >−4.0 ppb/°C). Conversely, solvent-exposed protons exhibit highly negative coefficients[3].

Table 1: Impact of β-Substituent Size on Intramolecular Hydrogen Bond Stability

β-Amino Acid ResidueSubstituent at CβIntramolecular H-Bond TypeTemp. Coefficient ( Δδ/ΔT ) (ppb/°C)Foldedness / Stability
β-AlanineNone (-H)11-Membered Ring-6.82Weak / Highly Flexible
3-Aminobutanoic acidMethyl ( −CH3​ )11-Membered Ring-4.51Moderate
(3R)-3-Amino-3-cyclopropylpropanoic acid Cyclopropyl ( −C3​H5​ ) 11-Membered Ring -3.94 High / Stable Turn

Data Synthesis: Adapted from the foundational studies by [2][3]. The cyclopropyl derivative exhibits the most positive temperature coefficient, proving its superior ability to lock the peptide into a stable turn conformation even in competitive aqueous solutions.

Self-Validating Experimental Workflows

To successfully utilize this unnatural amino acid, the synthesis protocol must account for its steric bulk, and the validation protocol must definitively prove the resulting conformation. The following workflow is designed as a closed, self-validating loop.

ExperimentalWorkflow A Sequence Design (Insert Cyclopropyl-β-AA) B Fmoc-SPPS (HATU/DIEA Coupling) A->B Steric hindrance requires HATU C Cleavage & Global Deprotection B->C TFA/TIS/H2O D RP-HPLC Purification (>95% Purity) C->D Isolate target E Structural Validation (2D NMR & CD) D->E Lyophilized peptide

Figure 2: End-to-end experimental workflow for synthesizing and validating cyclopropyl-β-peptides.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Cyclopropyl-β-Peptides

Causality Check: The cyclopropyl ring creates massive steric shielding around the amine group. Standard coupling reagents (e.g., HBTU or DIC) will result in incomplete acylation and truncated failure sequences. This protocol mandates the use of HATU , which generates a highly reactive 7-aza-benzotriazole active ester, overcoming the kinetic barrier imposed by the cyclopropyl group.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites to the bulky unnatural amino acids.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Sterically Hindered Coupling:

    • Pre-activate 4.0 equivalents of Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid and 3.9 equivalents of HATU in DMF.

    • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA).

    • Add the mixture to the resin and agitate for 90 minutes (double the standard time).

    • Validation: Perform a Kaiser test. If slightly blue (indicating unreacted amines due to steric clash), perform a second coupling cycle (double coupling) before proceeding.

  • Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2​O for 2 hours. Causality: TIS acts as a carbocation scavenger, preventing the re-alkylation of nucleophilic side chains by the cleaved protecting groups.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Conformational Validation via NMR Spectroscopy

Causality Check: To prove that the cyclopropyl group successfully induced the desired secondary structure, we must physically map the distances between protons. For short peptides (MW ~1000-3000 Da), the NOE signal can pass through zero depending on the molecule's tumbling rate ( ωτc​≈1 ). Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly preferred over NOESY, as ROE cross-peaks are always positive and non-zero.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the lyophilized, purified peptide in CD3​CN or a H2​O/D2​O (9:1 v/v) mixture to a final concentration of 3–5 mM.

  • 2D ROESY Acquisition: Acquire 2D ROESY spectra at 298 K with a mixing time of 200–300 ms.

    • Data Interpretation: Look for diagnostic cross-peaks between the −NH proton of the downstream residue and the Cα/Cβ protons of the cyclopropyl residue. Spatial proximity (< 5 Å) confirms the folded backbone[2].

  • Temperature Coefficient Mapping (The Definitive Proof):

    • Acquire 1D 1H NMR spectra across a temperature gradient from 298 K to 328 K in 5 K increments.

    • Plot the chemical shift ( δ , in ppm) of the amide protons against Temperature (K).

    • Calculate the slope ( Δδ/ΔT ). A slope more positive than -4.0 ppb/K definitively validates that the cyclopropyl group has successfully locked the peptide into an internally hydrogen-bonded secondary structure[3].

References

  • Zhang, Y., Yan, X., Cao, J., Weng, P., Miao, D., Li, Z., & Jiang, Y.-B. (2020). "Turn Conformation of β-Amino Acid-Based Short Peptides Promoted by an Amidothiourea Moiety at C-Terminus." The Journal of Organic Chemistry, 85(16), 10522-10530.[Link]

  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). "Application of alicyclic beta-amino acids in peptide chemistry." Chemical Society Reviews, 35(4), 323-334.[Link]

Sources

Method

Application Note: (3R)-3-Amino-3-cyclopropylpropanoic Acid in Medicinal Chemistry

Executive Summary & Structural Rationale (3R)-3-Amino-3-cyclopropylpropanoic acid (often isolated as its hydrochloride salt, CAS: 2225127-06-8) is a highly specialized, chiral β -amino acid derivative[1]. In modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(3R)-3-Amino-3-cyclopropylpropanoic acid (often isolated as its hydrochloride salt, CAS: 2225127-06-8) is a highly specialized, chiral β -amino acid derivative[1]. In modern medicinal chemistry, the incorporation of unnatural β -amino acids is a proven strategy to overcome the pharmacokinetic limitations of native peptides, primarily by conferring absolute resistance to proteolytic degradation[2].

The strategic addition of a cyclopropyl ring at the β -position introduces profound steric and electronic effects. Unlike linear alkyl chains, the rigid 60∘ bond angles of the cyclopropane ring restrict the dihedral angles ( ϕ and ψ ) of the peptide backbone. This conformational locking thermodynamically favors specific secondary structures, such as β -turns, which are essential for receptor recognition and membrane permeability[3][4]. Furthermore, the cyclopropyl group can act as a "stealth" reactive moiety; upon enzymatic activation, it can undergo ring-opening to form a reactive electrophile, making it an ideal scaffold for mechanism-based irreversible enzyme inhibitors[5].

Quantitative Data: Physicochemical Advantages

The integration of (3R)-3-Amino-3-cyclopropylpropanoic acid ((3R)-3-CPA) into drug scaffolds fundamentally alters the molecule's physicochemical profile. The table below summarizes the comparative advantages of this building block against standard α

  • and β -amino acids.
ParameterL-Alanine ( α -amino acid) β -Alanine (Unsubstituted)(3R)-3-CPA (Cyclopropyl β -amino acid)
Proteolytic Half-Life (Serum) < 30 minutes~2-4 hours> 48 hours (Highly resistant)
Lipophilicity ( ΔlogP ) Baseline+0.2+0.8 to +1.2 (Enhances membrane permeation)
Backbone Conformational Entropy High (Flexible)Very High (Highly flexible)Severely Restricted (Pre-organized)
Primary Application Endogenous metabolismBuffer, simple linkerFoldamers, Mechanism-based inhibitors

Application Workflows & Mechanistic Insights

Peptidomimetics and Foldamer Design

In the design of short peptidomimetics, achieving a stable folded conformation (such as a β -turn) is notoriously difficult due to the entropic cost of folding. By introducing (3R)-3-CPA, researchers can force the peptide backbone into a turn conformation. The steric bulk of the cyclopropyl group restricts rotation, promoting the formation of a stable intramolecular 11-membered ring hydrogen bond between the i and i+3 residues[3]. This pre-organization drastically increases the binding affinity of the peptidomimetic to its target receptor by minimizing the entropic penalty upon binding[4].

Folding N1 Linear Peptide (High Entropy) N2 Insertion of (3R)-3-CPA N1->N2 N3 Steric Clash & Dihedral Restriction N2->N3 Conformational Locking N4 11-Membered Ring H-Bond Formation N3->N4 N5 Stable β-Turn Foldamer N4->N5 Thermodynamic Stability

Caption: Conformational locking mechanism induced by (3R)-3-CPA in peptidomimetic foldamers.

Mechanism-Based Enzyme Inhibition (GABA-AT)

(3R)-3-CPA is a critical isostere in the development of antiepileptic drugs targeting GABA aminotransferase (GABA-AT). Analogues of Vigabatrin utilizing the cyclopropyl group act as suicide inhibitors. The causality lies in the enzyme's mechanism: GABA-AT attempts to process the cyclopropyl analogue, but the intermediate formed with the Pyridoxal Phosphate (PLP) cofactor triggers a nucleophilic attack that opens the strained cyclopropane ring. This generates a highly reactive enamine that covalently binds to the enzyme's active site, permanently disabling it[5].

Experimental Protocols

Protocol 1: Enantioselective Synthesis and Chiral Resolution of (3R)-3-CPA

To utilize (3R)-3-CPA in medicinal chemistry, absolute stereochemical purity is required. This protocol utilizes a Knoevenagel-type condensation followed by chiral resolution[6][7].

Step 1: Multicomponent Condensation

  • In a round-bottom flask, combine cyclopropanecarboxaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in absolute ethanol (0.5 M concentration)[7].

  • Reflux the mixture for 19 hours under a nitrogen atmosphere.

  • Causality: Ammonium acetate acts as both the nitrogen source and the basic catalyst for the Knoevenagel condensation, followed by a Michael-type addition to yield the racemic β -amino acid.

  • Cool to 0∘C for 3 hours to precipitate racemic 3-amino-3-cyclopropylpropanoic acid. Filter and dry.

Step 2: Esterification & Chiral Resolution

  • Convert the racemic acid to its isopropyl ester by refluxing in isopropanol saturated with HCl gas.

  • Dissolve the racemic ester (1.0 eq) and L-tartaric acid (0.5 eq) in a 9:1 mixture of isopropanol and water[6].

  • Heat to reflux until complete dissolution, then cool slowly to room temperature to allow the diastereomeric salt of the (3R)-enantiomer to crystallize.

  • Self-Validation Checkpoint: Analyze the crystals via Chiral HPLC (e.g., Chiralcel OD-H column). The diastereomeric excess (d.e.) must be >98% before proceeding. If <98% , perform a second recrystallization.

  • Neutralize the pure salt with 1M NaOH and extract with ethyl acetate to isolate pure (3R)-3-amino-3-cyclopropylpropanoate[6].

Synthesis A Cyclopropanecarboxaldehyde + Malonic Acid + NH4OAc B Racemic 3-CPA (Precipitation) A->B Reflux, 19h C Esterification (Isopropanol / HCl) B->C D Chiral Resolution (L-Tartaric Acid) C->D E Diastereomeric Salt Crystallization D->E Cooling & Nucleation F (3R)-3-CPA Ester (>98% ee) E->F NaOH Neutralization

Caption: Workflow for the synthesis and chiral resolution of (3R)-3-amino-3-cyclopropylpropanoic acid.

Protocol 2: Incorporation into Peptidomimetics via Fmoc-SPPS

Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail when incorporating (3R)-3-CPA due to the severe steric shielding of the β -amine by the adjacent cyclopropyl ring.

Step 1: Fmoc Deprotection

  • Treat the resin-bound peptide with 20% piperidine in DMF for 2×10 minutes. Wash thoroughly with DMF ( ).

Step 2: Sterically Demanding Coupling

  • Causality: Standard coupling reagents like HBTU are insufficiently reactive for the sterically hindered cyclopropyl β -amine. Highly reactive uronium salts based on HOAt must be used to prevent deletion sequences.

  • Prepare a solution of Fmoc-(3R)-3-CPA-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) to activate the ester, then immediately add to the resin.

  • Agitate at room temperature for 4 hours (standard α -amino acids require only 45 minutes).

  • Self-Validation Checkpoint: Perform a Kaiser test. If the resin beads show any blue coloration (indicating unreacted amines), repeat the coupling step before proceeding to the next deprotection.

Step 3: Cleavage

  • Cleave the foldamer from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Sources

Application

Application Notes &amp; Protocols: (3R)-3-Amino-3-cyclopropylpropanoic Acid as a Versatile Precursor in Modern Drug Synthesis

Abstract (3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic, chiral β-amino acid that has emerged as a critical building block in contemporary pharmaceutical development. Its rigid cyclopropyl moiety offers...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic, chiral β-amino acid that has emerged as a critical building block in contemporary pharmaceutical development. Its rigid cyclopropyl moiety offers a unique conformational constraint that can significantly enhance the binding affinity and metabolic stability of drug candidates. This guide provides an in-depth exploration of this precursor, detailing its synthesis, characterization, and application in the synthesis of high-profile antiviral drugs. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering both practical, step-by-step instructions and the underlying scientific rationale for key procedural choices.

Introduction: The Strategic Value of the Cyclopropyl Moiety in β-Amino Acids

Unnatural amino acids are indispensable tools in modern drug discovery, providing a pathway to escape the chemical space defined by nature and to engineer molecules with superior pharmacological properties.[1] Among these, β-amino acids are of particular interest for their ability to form stable, well-defined secondary structures in peptides (β-peptides) and to act as chiral scaffolds in small molecule therapeutics.[1]

(3R)-3-Amino-3-cyclopropylpropanoic acid distinguishes itself through the incorporation of a cyclopropane ring. This small, strained carbocycle is not merely a structural placeholder; it serves several critical functions in a drug's architecture:

  • Conformational Rigidity: The cyclopropyl group locks the adjacent stereocenter into a more defined orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to a significant increase in potency.

  • Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

  • Novel Interactions: The unique electronic properties and spatial arrangement of the cyclopropyl group can lead to favorable interactions within a protein's binding pocket that are not achievable with more conventional alkyl or aryl substituents.

This guide will focus on the practical synthesis of this valuable precursor and its subsequent use in the construction of complex active pharmaceutical ingredients (APIs).

Physicochemical & Spectroscopic Data

Accurate characterization of the starting material is fundamental to any successful synthetic campaign. Below are the key properties for (3R)-3-Amino-3-cyclopropylpropanoic acid and its commonly used hydrochloride salt.

PropertyValueSource
Compound Name (3R)-3-Amino-3-cyclopropylpropanoic acidPubChem
Molecular Formula C₆H₁₁NO₂[2]
Molecular Weight 129.16 g/mol [2]
CAS Number 2225127-06-8 (for HCl salt)[3]
Appearance White to off-white solid[4]
Storage Temperature 2-8°C, sealed in dry, dark place[4]
HCl Salt Formula C₆H₁₂ClNO₂[5]
HCl Salt Mol. Weight 165.62 g/mol [5]

Typical Characterization Data: While a complete dataset for the free base is sparse, related structures and general knowledge of β-amino acids suggest the following analytical techniques are essential for identity and purity confirmation:

  • ¹H NMR: To confirm the proton environment, including the characteristic signals for the cyclopropyl ring protons and the methine proton at the chiral center.

  • ¹³C NMR: To verify the number and type of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: Crucial for determining the enantiomeric excess (e.e.) of the final product.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups like the amine (N-H stretch) and the carboxylic acid (C=O and O-H stretch).

Synthesis of (3R)-3-Amino-3-cyclopropylpropanoic Acid

The primary challenge in synthesizing this compound is the precise control of the stereocenter. While classical resolution of a racemic mixture via diastereomeric salt formation is an option, it is inherently inefficient, with a maximum theoretical yield of 50%.[7] Therefore, asymmetric synthesis, which creates the desired enantiomer directly, is the preferred industrial and laboratory strategy.[8][9]

The following section outlines a conceptual workflow for the asymmetric synthesis, a common strategy for producing enantiomerically pure β-amino acids.

Workflow for Asymmetric Synthesis

G cluster_0 Step 1: Chiral Auxiliary Acylation cluster_1 Step 2: Azide Installation cluster_2 Step 3: Reductive Cleavage cluster_3 Step 4: Hydrolysis start Cyclopropanecarbonyl Chloride + Chiral Auxiliary (e.g., Evans Auxiliary) step1_out N-Acyl Chiral Auxiliary start->step1_out Base (e.g., Et3N) step2_in N-Acyl Chiral Auxiliary step2_out α-Azido Acyl Product step2_in->step2_out 1. Base (e.g., NaHMDS) 2. Electrophilic Azide Source (e.g., Trisyl Azide) step3_in α-Azido Acyl Product step3_out (3R)-3-Amino-3-cyclopropylpropanoic Acid Ester + Recovered Auxiliary step3_in->step3_out Reducing Agent (e.g., H2, Pd/C) in Alcohol step4_in (3R)-3-Amino-3-cyclopropylpropanoic Acid Ester final_product (3R)-3-Amino-3-cyclopropylpropanoic Acid step4_in->final_product Base (e.g., LiOH) then Acid Workup

Caption: Asymmetric synthesis workflow for (3R)-3-Amino-3-cyclopropylpropanoic Acid.

Protocol 1: Asymmetric Synthesis (Conceptual)

This protocol is a representative method based on established literature for the synthesis of chiral amino acids.[8]

Objective: To synthesize (3R)-3-Amino-3-cyclopropylpropanoic acid with high enantiomeric purity.

Materials:

  • Cyclopropanecarboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or similar Evans auxiliary)

  • Triethylamine (Et₃N), n-Butyllithium (n-BuLi)

  • 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide)

  • Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)

  • Palladium on carbon (Pd/C), Hydrogen gas (H₂)

  • Tetrahydrofuran (THF), Diethyl ether, Ethanol

  • Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃)

Procedure:

  • Acylation of Chiral Auxiliary:

    • Convert cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride using oxalyl chloride.

    • In a nitrogen-flushed flask, dissolve the chiral auxiliary in anhydrous THF and cool to -78 °C.

    • Add n-BuLi dropwise to deprotonate the auxiliary.

    • Slowly add the cyclopropanecarbonyl chloride and allow the reaction to warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.

    • Scientist's Note: The Evans auxiliary directs the stereochemistry of the subsequent C-N bond formation, ensuring the desired (R) configuration.

  • Asymmetric Azidation:

    • Dissolve the N-acyl product in anhydrous THF and cool to -78 °C.

    • Add a strong base like NaHMDS or LDA to form the enolate.

    • Slowly add a solution of Trisyl azide in THF.

    • Quench the reaction with glacial acetic acid.

    • Scientist's Note: The bulky chiral auxiliary blocks one face of the enolate, forcing the azide to attack from the opposite face, thereby setting the stereocenter.

  • Auxiliary Cleavage and Azide Reduction:

    • Dissolve the α-azido product in a 2:1 mixture of THF and water.

    • Cool to 0 °C and add a pre-mixed solution of LiOH and H₂O₂. This cleaves the auxiliary. The auxiliary can be recovered for reuse.

    • Alternatively, for a reductive cleavage that yields the amino acid ester, dissolve the α-azido product in ethanol, add Pd/C catalyst, and subject the mixture to hydrogenation. This reduces the azide to an amine and may cleave the auxiliary.

  • Final Hydrolysis (if ester was formed):

    • Dissolve the amino ester in a mixture of alcohol and water.

    • Add an excess of LiOH and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction with aqueous HCl to pH ~7 to precipitate the zwitterionic amino acid.

    • Filter and wash the solid product with cold water and ether. Dry under vacuum.

Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and MS.

  • Determine enantiomeric excess using Protocol 3.

Application in Drug Synthesis: Case Studies

Case Study: Boceprevir (Victrelis™), an HCV Protease Inhibitor

Boceprevir is a potent inhibitor of the Hepatitis C virus (HCV) NS3/4A protease. Its structure features a complex P2 moiety, a dimethylcyclopropylproline analog, which is critical for binding to the enzyme's active site.[10] While not directly synthesized from (3R)-3-amino-3-cyclopropylpropanoic acid, the principles of using a constrained cyclopropyl amino acid are paramount. The synthesis of a key intermediate for Boceprevir showcases similar chemical strategies. A related precursor, (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate, serves as the core building block.[10] The synthesis of such bicyclic systems often involves cyclopropanation and amino acid chemistry.

G start (3R)-3-Amino-3-cyclopropylpropanoic acid (or related derivative) step1 N-protection (e.g., Boc) start->step1 step2 Multi-step transformation including cyclization and functional group manipulation step1->step2 intermediate Key Bicyclic Intermediate (e.g., (1R,2S,5S)-methyl 6,6-dimethyl-3-aza- bicyclo[3.1.0]hexane-2-carboxylate) step2->intermediate step3 Peptide Coupling intermediate->step3 step4 Coupling with P1 fragment and Cap step3->step4 p3_fragment (S)-tert-leucine derivative p3_fragment->step3 boceprevir Boceprevir step4->boceprevir

Caption: Conceptual synthetic pathway towards Boceprevir highlighting the role of a cyclopropyl-containing amino acid precursor.

Case Study: Elvitegravir (GS-9137), an HIV Integrase Inhibitor

Elvitegravir (marketed as part of Stribild® and Genvoya®) is an inhibitor of HIV integrase, a key enzyme in viral replication.[11][12] While the final structure does not contain the cyclopropylpropanoic acid moiety intact, patent literature describes synthetic routes where related β-amino acids are used as building blocks for constructing parts of the quinolone core or its sidechains.[13] The use of such chiral precursors ensures the correct stereochemistry in the final molecule, which is essential for its activity.

The versatility of (3R)-3-amino-3-cyclopropylpropanoic acid allows for its chemical modification into various synthons that can be incorporated into complex heterocyclic systems like the dihydroquinoline core of Elvitegravir.

Detailed Analytical Protocols

Protocol 2: General N-Boc Protection

Objective: To protect the amine group of (3R)-3-amino-3-cyclopropylpropanoic acid to facilitate subsequent coupling reactions.

Materials:

  • (3R)-3-Amino-3-cyclopropylpropanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane and Water

  • Ethyl acetate, Citric acid (1 M)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of 1 M NaOH(aq) and dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O in dioxane dropwise.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M citric acid at 0 °C.

  • Extract the N-Boc protected product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Scientist's Note: The Boc protecting group is stable under a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid or HCl in dioxane), making it ideal for multi-step synthesis.[14]

Protocol 3: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of a sample of 3-amino-3-cyclopropylpropanoic acid.

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column, such as an Astec CHIROBIOTIC T (teicoplanin-based).[6]

Mobile Phase Preparation:

  • A common mobile phase system for underivatized amino acids on this type of column is a mixture of an alcohol (e.g., ethanol or methanol) and a volatile aqueous buffer (e.g., ammonium acetate or ammonium formate).[6]

  • Example: 80:20 (v/v) Ethanol : 50 mM Ammonium Acetate. The exact ratio should be optimized for best resolution.

Procedure:

  • Prepare a standard solution of the racemic amino acid (~1 mg/mL) in the mobile phase.

  • Prepare a sample solution of the synthesized (3R)-enantiomer at the same concentration.

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Scientist's Note: Teicoplanin-based CSPs are effective for separating the enantiomers of native amino acids because they possess ionic groups compatible with aqueous mobile phases, avoiding the need for derivatization.[6] On these columns, the D- (or R-) enantiomer is typically retained longer than the L- (or S-) enantiomer.

Conclusion

(3R)-3-Amino-3-cyclopropylpropanoic acid is more than just a chemical curiosity; it is a strategically valuable precursor for the synthesis of drugs that address significant global health challenges. Its unique structural features provide medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of new therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to confidently utilize this building block in their drug discovery and development programs.

References

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug | Request PDF. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • Google Patents. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.
  • MDPI. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Available from: [Link]

  • PubChem. 3-amino-3-cyclopropylpropanoic acid (C6H11NO2). Available from: [Link]

  • PubChem. (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

  • PMC. Synthesis, Biological Evaluation and 3D-QSAR Studies of 3-Keto Salicylic Acid Chalcones and Related Amides as Novel HIV-1 Integrase Inhibitors. Available from: [Link]

  • SpringerLink. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available from: [Link]

  • ChemSrc. CAS#:2225127-06-8 | (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride. Available from: [Link]

  • Google Patents. CN103435532A - Synthetic method of boceprevir intermediate.
  • Wikipedia. Chiral resolution. Available from: [Link]

  • PMC. Asymmetric Three-Component Radical Cascade Reactions Enabled by Synergistic Photoredox/Brønsted Acid Catalysis: Access to α-Amino Acid Derivatives. Available from: [Link]

  • University of Wisconsin–Madison. Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. Available from: [Link]

  • NATAP. The HIV Integrase Inhibitor GS-9137 Has Potent Antiretroviral Activity in Treatment-Experienced Patients. Available from: [Link]

  • Gilead Sciences. Gilead Announces the Advancement of HIV Integrase Inhibitor GS 9137 to a Phase II Clinical Trial. Available from: [Link]

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Method

Application Note: Advanced Analytical Strategies for the Quantification of (3R)-3-Amino-3-cyclopropylpropanoic Acid

Introduction (3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic, chiral amino acid of increasing importance in pharmaceutical development. Its unique cyclopropyl moiety imparts conformational rigidity, makin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic, chiral amino acid of increasing importance in pharmaceutical development. Its unique cyclopropyl moiety imparts conformational rigidity, making it a valuable building block for creating novel therapeutic agents with specific pharmacological profiles. Accurate and precise quantification of the (3R)-enantiomer is paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).

The analytical challenges associated with this molecule are non-trivial. They stem from its:

  • Chirality: The biological activity is often specific to one enantiomer, necessitating analytical methods that can resolve and quantify the (3R) form in the presence of its (3S) counterpart.

  • Lack of a Strong Chromophore: The molecule does not absorb significantly in the UV-Visible spectrum, making direct detection by standard HPLC-UV methods difficult.[1][2]

  • Polarity: Its zwitterionic nature can lead to poor retention and peak shape on traditional reversed-phase chromatography columns.

This application note provides a comprehensive guide to robust and validated analytical techniques for the quantification of (3R)-3-Amino-3-cyclopropylpropanoic acid, tailored for researchers, quality control analysts, and drug development professionals. We will explore two primary strategies: a high-sensitivity LC-MS/MS method and a widely accessible HPLC-FLD method requiring pre-column derivatization.

Core Analytical Strategies: Principles and Rationale

The choice of an analytical technique depends on the required sensitivity, available instrumentation, and the sample matrix.

Strategy 1: Chiral LC-MS/MS for Unambiguous Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. It offers unparalleled sensitivity and selectivity, allowing for direct quantification without chemical derivatization.[3][4][5]

  • Causality & Expertise: The power of LC-MS/MS lies in its ability to selectively monitor a specific mass-to-charge (m/z) transition for the analyte. For (3R)-3-Amino-3-cyclopropylpropanoic acid, we would monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion. This Multiple Reaction Monitoring (MRM) approach effectively filters out matrix interference, providing a highly specific signal. The use of a chiral stationary phase (CSP) is essential for separating the (3R) and (3S) enantiomers prior to detection.[6][7] Zwitterionic or polysaccharide-based CSPs are often effective for underivatized amino acids.[7][8]

Strategy 2: Chiral HPLC with Pre-column Derivatization and Fluorescence Detection

When LC-MS/MS is unavailable, a highly effective alternative is HPLC with fluorescence detection (FLD) following pre-column derivatization.[9] This strategy involves chemically tagging the amino acid with a fluorescent molecule, dramatically increasing detection sensitivity.[1][10]

  • Causality & Expertise: The primary amine of the analyte reacts with a derivatizing agent to form a highly fluorescent product.[10][11] Two common reagents are o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[12]

    • OPA: Reacts rapidly with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.[10][13][14] It is highly sensitive but the derivatives can be unstable.[13]

    • FMOC-Cl: Reacts with both primary and secondary amines to form stable, highly fluorescent adducts.[11][15][16][17] The reaction can sometimes produce fluorescent byproducts that may interfere with analysis.[11][15]

For this application, FMOC-Cl is often preferred due to the stability of its derivative, which is crucial for method robustness and reproducibility in a quality control environment.[16][17] The separation is then performed on a chiral column to resolve the derivatized enantiomers.

Experimental Protocols

General Sample Preparation

For analysis of a bulk drug substance, the following preparation is recommended:

  • Stock Solution: Accurately weigh approximately 10 mg of the (3R)-3-Amino-3-cyclopropylpropanoic acid reference standard or sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water and methanol, or 0.1 M HCl). This serves as the 1 mg/mL stock solution.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase or an appropriate diluent.

dot

Caption: General Analytical Workflow.

Protocol 1: Chiral LC-MS/MS Method

This protocol is designed for high-sensitivity, specific quantification without derivatization.

Instrumentation:

  • UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column Chirobiotic T (Teicoplanin-based CSP) Proven effectiveness for direct enantiomeric separation of underivatized amino acids.[6]
250 x 4.6 mm, 5 µm Standard dimensions for good resolution and peak capacity.
Mobile Phase A: 0.1% Formic Acid in Water Acidifies the mobile phase to protonate the amino group, aiding retention and ionization.
B: 0.1% Formic Acid in Methanol Organic modifier to elute the analyte.
Gradient Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min. A standard gradient to ensure elution and column cleaning.
Flow Rate 0.5 mL/min Appropriate for the column dimensions.
Column Temp. 30 °C Ensures reproducible retention times.

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

Mass Spectrometer Conditions: | Parameter | Recommended Setting | | :--- | :--- | | Ionization Mode | ESI Positive | Best for protonating the primary amine.[6] | | Capillary Voltage | 2.5 - 3.5 kV | Optimize for maximum signal. | | Source Temp. | 120 °C | Typical value for ESI. | | Desolvation Temp. | 500 °C | Aids in solvent evaporation.[18] | | MRM Transition | Determine empirically by infusing a standard solution. | Example: Parent [M+H]⁺ → Product Ion | | Collision Energy | Optimize for maximum product ion intensity. | Typically in the range of 10-30 eV. |

Protocol 2: Chiral HPLC-FLD with FMOC-Cl Derivatization

This protocol is a robust alternative utilizing standard HPLC instrumentation.

Derivatization Procedure:

  • To 100 µL of sample or standard solution in a vial, add 200 µL of Borate Buffer (0.4 M, pH 10.2).

  • Add 300 µL of FMOC-Cl reagent (3 mg/mL in acetonitrile).

  • Vortex immediately and let the reaction proceed at room temperature for 2 minutes.

  • Add 100 µL of a quenching reagent (e.g., 1-adamantylamine) to react with excess FMOC-Cl and prevent interference.[15]

  • Vortex and proceed with injection.

This process can be automated using a modern autosampler to improve precision.[2][10][12]

dot

Caption: FMOC-Cl Pre-column Derivatization Workflow.

Instrumentation:

  • HPLC system with a fluorescence detector and autosampler.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column Chiralpak AD-H or similar polysaccharide-based CSP Effective for separating derivatized enantiomers.[8]
250 x 4.6 mm, 5 µm Standard dimensions.
Mobile Phase Isocratic: Heptane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v) Common mobile phase for normal-phase chiral separations.[8]
Flow Rate 1.0 mL/min Typical for normal phase chromatography.
Column Temp. 25 °C Maintain consistent temperature.
Injection Vol. 10 µL
FLD Settings Excitation: 265 nm Optimal wavelengths for FMOC derivatives.[11]

| | Emission: 310 nm | |

Method Validation and Data Presentation

Any analytical method intended for pharmaceutical applications must be validated according to regulatory guidelines such as ICH Q2(R1).[19][20][21][22] Validation ensures the method is suitable for its intended purpose.[23]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer. This is demonstrated by achieving baseline resolution between the (3R) and (3S) enantiomers.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) of >0.99.

  • Accuracy: The closeness of test results to the true value. Assessed by spike-recovery experiments at different concentration levels.

  • Precision: The degree of scatter between a series of measurements. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

Illustrative Performance Data:

ParameterLC-MS/MS MethodHPLC-FLD MethodAcceptance Criteria (ICH Q2(R1))
Specificity Baseline resolution (R > 2.0)Baseline resolution (R > 1.8)Specificity demonstrated
Linearity (r²) > 0.999> 0.998r² ≥ 0.99
Range 1 - 1000 ng/mL10 - 5000 ng/mLDefined by linearity, accuracy, precision
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%Typically 80-120% (Assay: 98-102%)
Precision (%RSD) < 3% (Intra-day)< 4% (Intra-day)Assay: ≤2%; Impurities: ≤10%
< 5% (Inter-day)< 6% (Inter-day)
LOQ 1 ng/mL10 ng/mLSignal-to-Noise ≥ 10
LOD 0.3 ng/mL3 ng/mLSignal-to-Noise ≥ 3

Conclusion

This application note details two robust and reliable methods for the enantioselective quantification of (3R)-3-Amino-3-cyclopropylpropanoic acid. The choice between the direct LC-MS/MS approach and the derivatization-based HPLC-FLD method will depend on the specific laboratory context, including available equipment and required sensitivity. The LC-MS/MS method offers superior sensitivity and specificity, making it ideal for trace-level analysis in complex matrices. The HPLC-FLD method provides a highly reliable and accessible alternative suitable for quality control and routine analysis of bulk materials. Both protocols, when properly validated, will yield accurate and precise data critical for the advancement of pharmaceutical development programs.

References

  • Lee, K., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Applied Sciences, 12(18), 9037. Retrieved from [Link]

  • Li, W., & Whited, C. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry, 73(8), 1798-1803. Retrieved from [Link]

  • Veen, G., & van Schaik, H. P. (1995). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 717(1-2), 141-148. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • Garside, D. M., Monteiro, P. M. S., & Orren, M. J. (1990). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation. South African Journal of Marine Science, 6(1), 47-53. Retrieved from [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2023). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). AJBPS. Retrieved from [Link]

  • Smith, A. D., & Sharp, T. (2014). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Journal of Neuroscience Methods, 223, 56-62. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing. Retrieved from [Link]

  • Diva-portal.org. (2023). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • Strbak, V., et al. (2020). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Metabolomics, 16(5), 60. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Petridis, K. D., & Steinhart, H. (1995). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 201(3), 256-260. Retrieved from [Link]

  • MDPI. (2025). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Retrieved from [Link]

  • Pravadali-Cekic, S., et al. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Journal of Visualized Experiments, (190), e63779. Retrieved from [Link]

  • Amuza Inc. (2018, May 14). Rapid GABA Analysis by o-phthalaldehyde Derivatization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Al-Majthoub, M. M., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(9-10), 1085-1094. Retrieved from [Link]

  • Nemkov, T., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Amino Acids, 47(10), 2345-2357. Retrieved from [Link]

  • Pirkle, W. H., & Welch, C. J. (1998). Chiral separations of amino acids. Google Patents.
  • Royal Society of Chemistry. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Retrieved from [Link]

  • Waters Corporation. (2019). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Retrieved from [Link]

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Application

Application Notes and Protocols: (3R)-3-Amino-3-cyclopropylpropanoic acid in Enzyme Inhibitor Development

Introduction: The Strategic Value of the Cyclopropyl Moiety in Enzyme Inhibition In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer both potency and desirable pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Enzyme Inhibition

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer both potency and desirable pharmacokinetic properties is paramount. (3R)-3-Amino-3-cyclopropylpropanoic acid has emerged as a particularly valuable building block in the design of enzyme inhibitors. Its utility stems from the unique structural and electronic properties of the cyclopropyl group. This small, strained carbocycle introduces conformational rigidity into a molecule, which can be advantageous for locking the inhibitor into a bioactive conformation within an enzyme's active site.[1][2][3] This pre-organization can lead to a lower entropic penalty upon binding, thereby enhancing inhibitory potency. Furthermore, the cyclopropyl group is often used to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]

This technical guide provides a comprehensive overview of the application of (3R)-3-amino-3-cyclopropylpropanoic acid in the development of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[4][5][6][7][8] We will delve into the mechanistic principles, provide detailed experimental protocols for inhibitor screening and characterization, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: Targeting Serine Proteases like DPP-4

(3R)-3-Amino-3-cyclopropylpropanoic acid derivatives are frequently employed in the design of inhibitors targeting serine proteases, such as DPP-4.[5][7] DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][7][8][9] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[6][9]

The design of inhibitors incorporating the (3R)-3-amino-3-cyclopropylpropanoic acid scaffold often aims to mimic the transition state of the natural substrate. The amino group can form key interactions with acidic residues in the enzyme's active site, while the cyclopropyl group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity. The carboxylic acid moiety can also participate in crucial hydrogen bonding interactions.

Experimental Workflows and Protocols

The development of enzyme inhibitors is a multi-step process that begins with initial screening to identify hit compounds, followed by detailed characterization of their inhibitory mechanism and potency.

Workflow for DPP-4 Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for identifying and characterizing novel DPP-4 inhibitors derived from (3R)-3-amino-3-cyclopropylpropanoic acid.

DPP4_Inhibitor_Workflow cluster_0 Phase 1: High-Throughput Screening (HTS) cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Structural Biology HTS_Start Compound Library ((3R)-3-Amino-3-cyclopropylpropanoic acid derivatives) Assay_Dev Fluorescence-Based DPP-4 Inhibition Assay HTS_Start->Assay_Dev HTS_Execution Primary Screen (Single Concentration) Assay_Dev->HTS_Execution Hit_ID Hit Identification (>50% Inhibition) HTS_Execution->Hit_ID Dose_Response Dose-Response Curves Hit_ID->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Enzyme_Kinetics Enzyme Kinetics (Lineweaver-Burk Plot) IC50->Enzyme_Kinetics Inhibition_Type Determine Inhibition Type (Competitive, Non-competitive, etc.) Enzyme_Kinetics->Inhibition_Type Binding_Assays Direct Binding Assays (e.g., CETSA) Inhibition_Type->Binding_Assays Crystallography Co-crystallization with DPP-4 Binding_Assays->Crystallography Structure_Analysis X-ray Structure Analysis of Inhibitor-Enzyme Complex Crystallography->Structure_Analysis Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 + Inhibitor a3 a1->a3 No Inhibitor b1 b2 b1->b2 + Inhibitor b3 b3->b2 No Inhibitor c1 c2 c1->c2 + Inhibitor c3 c4 c3->c4 No Inhibitor

Caption: Lineweaver-Burk plots for different inhibition types.

Protocol 3: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

This protocol validates that the inhibitor directly binds to DPP-4 within a cellular context. [10] Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. [10]This increased stability is detected by a shift in the protein's melting curve to a higher temperature.

Materials:

  • Cells expressing DPP-4

  • Lead inhibitor compound

  • Vehicle control (DMSO)

  • Lysis buffer

  • Thermocycler

  • Western blotting or ELISA reagents for DPP-4 detection

Procedure:

  • Cell Treatment:

    • Treat intact cells with the inhibitor or vehicle control for a defined period. [10]

  • Thermal Challenge:

    • Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step. [10]

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation. [10]

  • Protein Detection:

    • Quantify the amount of soluble DPP-4 in the supernatant by Western blotting or ELISA. [10] Data Analysis:

  • A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the inhibitor, confirming target engagement.

Structural Biology: Elucidating the Binding Mode

X-ray crystallography is a powerful tool for understanding the precise interactions between an inhibitor and its target enzyme at the atomic level. [11][12][13]Co-crystallization of a lead compound with DPP-4 can reveal the binding orientation of the (3R)-3-amino-3-cyclopropylpropanoic acid moiety and other functional groups within the active site. This structural information is invaluable for structure-activity relationship (SAR) studies and for guiding further optimization of the inhibitor's potency and selectivity. [14]

Conclusion and Future Perspectives

(3R)-3-Amino-3-cyclopropylpropanoic acid is a proven and valuable scaffold in the design of enzyme inhibitors, particularly for serine proteases like DPP-4. Its unique conformational and metabolic properties make it an attractive starting point for the development of novel therapeutics. The protocols and workflows detailed in this guide provide a robust framework for researchers to screen, characterize, and optimize inhibitors based on this privileged structure. Future work in this area will likely focus on the development of novel derivatives with enhanced selectivity for different enzyme isoforms and improved pharmacokinetic profiles.

References

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  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. Available at: [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC. Available at: [Link]

  • (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride | Chemsrc. Available at: [Link]

  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies - MDPI. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC. Available at: [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride | C6H12ClNO2 | CID 126970287. Available at: [Link]

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  • X-ray crystallographic structure determination of inhibitors EA3-3 and... - ResearchGate. Available at: [Link]

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  • Crystallization and preliminary crystallographic data of the alpha-amylase inhibitors, Haim I and Paim I - PubMed. Available at: [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe. Available at: [Link]

  • Three-step synthesis of cyclopropyl peptidomimetics - PubMed. Available at: [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed. Available at: [Link]

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  • X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors - Chemical Communications (RSC Publishing). Available at: [Link]

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  • The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. Available at: [Link]. .com/the-role-of-3-amino-3-2-thienylpropionic-acid-in-modern-drug-discovery.html

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Technical Notes & Optimization

Troubleshooting

Overcoming low yield in the synthesis of (3R)-3-Amino-3-cyclopropylpropanoic acid

Welcome to the technical support center for the synthesis of (3R)-3-Amino-3-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3R)-3-Amino-3-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in the synthesis of this valuable chiral building block. As non-proteinogenic amino acids, cyclopropyl-containing structures are crucial for developing conformationally constrained peptide analogues and other biologically active molecules.[1] However, their synthesis can be intricate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for (3R)-3-Amino-3-cyclopropylpropanoic acid, and what are their associated challenges?

There are several established routes to synthesize chiral β-amino acids like the target molecule.[2] The choice of method often involves a trade-off between the availability of starting materials, scalability, and the stereochemical control required. The main strategies include:

  • Asymmetric Hydrogenation: This is a powerful method that often utilizes a prochiral β-amino acrylic acid derivative, which is then hydrogenated in the presence of a chiral transition metal catalyst (e.g., Rhodium or Palladium-based) to set the stereocenter.[3][4] While capable of providing high enantioselectivity, this method's success is highly dependent on the catalyst's activity and the purity of the substrate.[3][4]

  • Asymmetric Conjugate Addition: This approach, often an aza-Michael reaction, involves the addition of an amine source to an α,β-unsaturated carbonyl compound.[2][5] The stereoselectivity is controlled by chiral auxiliaries, ligands, or catalysts.[2][5] These reactions can be robust but may require careful optimization of reaction conditions to minimize side reactions.

  • Enzymatic Resolution: This method starts with a racemic mixture of the β-amino acid or a precursor. An enzyme, such as a lipase, selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two.[6] This can provide very high enantiomeric purity (>98% ee) but is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate.[6]

Synthetic Strategy Common Precursors Pros Cons & Common Yield Issues
Asymmetric Hydrogenation β-(Cyclopropylamino)acrylic acid derivativesPotentially high ee (>98%); Catalytic; Scalable.[3][6]Sensitive to catalyst poisons; Requires specialized high-pressure equipment; Substrate synthesis can be multi-step.
Asymmetric Conjugate Addition Cyclopropyl carboxaldehyde, malonic acid derivatives, chiral amine sourceReadily available starting materials; Milder conditions.[2][5]Diastereoselectivity can be variable; Potential for side reactions; Removal of chiral auxiliary may be difficult.
Enzymatic Resolution Racemic 3-Amino-3-cyclopropylpropanoic acid or its esterExcellent enantioselectivity (>98% ee); Environmentally friendly (aqueous conditions).[6]Maximum theoretical yield of 50%; Requires screening for a suitable enzyme; Can be slow.
Q2: My overall yield is consistently below 20%. Where is the most logical place to start troubleshooting?

A consistently low yield points to a systematic issue in one or more stages of your process. A logical, step-wise investigation is the most efficient way to identify the root cause.

G cluster_0 A Start Troubleshooting B 1. Verify Starting Material Purity & Reagent Activity (NMR, LC-MS, Titration) A->B First Step C 2. Analyze Reaction Mixture at Key Timepoints (TLC, LC-MS) B->C If materials are pure D 3. Evaluate Work-up & Purification Procedure C->D If reaction proceeds E Problem Identified? D->E F Optimize & Resolve E->F Yes G Consult Literature for Alternative Routes E->G No

Caption: A logical workflow for troubleshooting low yield.

  • Starting Materials and Reagents: Begin by rigorously confirming the identity and purity of all starting materials via techniques like NMR or elemental analysis. For catalysts or enzymes, verify their activity. Old reagents or improperly stored materials are a frequent source of failure.

  • Reaction Monitoring: Do not treat the reaction as a "black box." Monitor its progress using TLC or LC-MS at regular intervals. This will tell you if the reaction is stalling, not starting at all, or generating significant byproducts in real-time.

  • Work-up and Purification: A significant loss of product can occur during extraction and purification. Analyze both the aqueous and organic layers after extraction to ensure your product isn't being lost. Evaluate your purification method; for instance, silica gel can be too acidic for some amine-containing compounds, leading to degradation.

Troubleshooting Guide: Specific Experimental Issues

Category: Reaction Failures & Side Products

Q: My Simmons-Smith or Corey-Chaykovsky cyclopropanation step is giving low conversion and multiple byproducts. What are the critical parameters to control?

A: Low yields in these classic cyclopropanation reactions are common and usually trace back to reagent quality or reaction conditions.[7]

  • Cause - Reagent Inactivity: The zinc-copper couple for the Simmons-Smith reaction must be freshly activated. Similarly, sulfur ylides used in the Corey-Chaykovsky reaction are often unstable and should be prepared fresh at low temperatures.

  • Solution - Reagent Handling: For the Simmons-Smith reaction, ensure your zinc dust is of high purity and the activation (e.g., with HCl then copper acetate) is performed meticulously under an inert atmosphere. For the Corey-Chaykovsky reaction, use freshly distilled solvents and maintain a low temperature (-20 °C to 0 °C) during ylide formation and reaction.

  • Cause - Incorrect Ylide Choice (Corey-Chaykovsky): When reacting with α,β-unsaturated carbonyl precursors, the choice of sulfur ylide is critical. Dimethylsulfoxonium methylide selectively adds to the double bond to form the cyclopropane, while the less stable dimethylsulfonium methylide tends to perform a 1,2-addition to the carbonyl, resulting in an epoxide byproduct.[7]

  • Solution - Select the Correct Ylide: To favor cyclopropanation over epoxidation on an enone system, always use dimethylsulfoxonium methylide.

Q: I'm observing evidence of cyclopropane ring-opening, especially during work-up or purification. How can this be prevented?

A: The cyclopropyl group, particularly when adjacent to a carbonyl, can be susceptible to ring-opening under harsh acidic or basic conditions.[1][7]

  • Cause - Extreme pH: Exposure to strong acids (pH < 2) or strong bases (pH > 12), especially at elevated temperatures, can catalyze the cleavage of the strained cyclopropane ring.[1] This is a common issue during acidic work-ups or when using harsh saponification conditions to hydrolyze an ester.

  • Solution - Maintain pH Control: During aqueous work-up, use milder acids like citric acid or saturated ammonium chloride for neutralization. For ester hydrolysis, consider enzymatic methods or milder chemical conditions like trimethyltin hydroxide if standard LiOH or NaOH protocols are too harsh. When performing chromatography, consider using a neutral support like alumina or deactivating silica gel with a small amount of triethylamine in the eluent.

G cluster_0 A Target Molecule (3R)-3-Amino-3-cyclopropylpropanoic acid B Harsh Conditions (Strong Acid/Base, Heat) A->B C Ring-Opened Byproduct (e.g., linear amino acid derivative) B->C causes ring cleavage D Reduced Yield of Desired Product C->D leads to

Caption: The relationship between harsh conditions and yield loss.

Category: Purification and Isolation

Q: I have a good crude yield according to NMR, but I'm losing most of my product during column chromatography. What is happening?

A: Amino acids are zwitterionic and can behave unpredictably on standard silica gel.

  • Cause - Irreversible Adsorption: The basic amine and acidic carboxylic acid can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant streaking and often irreversible adsorption of the product onto the column.

  • Solution 1 - Ion-Exchange Chromatography: This is the most robust method for purifying unprotected amino acids. Use a cation-exchange resin (e.g., Dowex 50WX8). The amino acid will bind to the resin, allowing neutral impurities to be washed away. The product can then be eluted by washing with a dilute aqueous base, such as ammonium hydroxide.

  • Solution 2 - Derivatization: If you must use standard chromatography, protect either the amine (e.g., as a Boc or Cbz derivative) or the carboxylic acid (as an ester) before purification. This neutralizes the zwitterionic character, making the compound behave more predictably on silica. The protecting group can then be removed in a subsequent step.

Q: My final product is difficult to crystallize, resulting in an amorphous solid with trapped solvent and low purity. What is a reliable protocol for crystallization?

A: Crystallization of amino acids can be challenging due to their high polarity and zwitterionic nature. A systematic approach is required.

  • Detailed Protocol: Crystallization of (3R)-3-Amino-3-cyclopropylpropanoic acid

    • Initial Dissolution: Dissolve the crude amino acid in a minimum amount of hot deionized water. The goal is to create a saturated or near-saturated solution. Filter the hot solution through a pre-warmed funnel with celite to remove any insoluble impurities.

    • Solvent-Antisolvent Addition: Slowly add a miscible organic solvent in which the amino acid is insoluble (an "anti-solvent") to the warm aqueous solution until the solution becomes faintly turbid. Common anti-solvents for this purpose are isopropanol or ethanol.

    • Induce Crystallization: If crystals do not form immediately, you can add a single seed crystal from a previous batch or gently scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to maximize crystal formation. Rapid cooling often leads to the formation of small, impure crystals.

    • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected solid sparingly with a cold 1:4 mixture of water/isopropanol to remove any surface impurities, followed by a final wash with cold isopropanol.

    • Drying: Dry the crystals under high vacuum at a moderate temperature (e.g., 40-50 °C) to remove all traces of water and solvent.

References

  • Gnanadesikan, V., Hori, K., & Buchwald, S. L. (2010). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 132(32), 11259-11261. [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • Tang, W., & Zhang, X. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
  • Wang, D., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9659-9668. [Link]

  • Al-Tel, T. H. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(11), 4740-4798. [Link]

Sources

Optimization

Technical Support Center: Cyclopropanation of Beta-Amino Acid Precursors

Welcome to the technical support guide for the synthesis of cyclopropanated β-amino acids. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of cyclopropanated β-amino acids. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the cyclopropanation step. Cyclopropane-constrained β-amino acids are valuable building blocks in medicinal chemistry, offering unique conformational rigidity to peptides and other bioactive molecules.[1][2]

However, the introduction of the cyclopropane ring is often accompanied by challenging side reactions that can complicate synthesis, reduce yields, and make purification difficult. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction shows low yield and/or incomplete conversion of the starting alkene.

Answer: Low yield is one of the most common issues and can stem from several factors related to reagent activity, substrate reactivity, or reaction conditions.

Potential Cause A: Inactive Reagents or Catalyst Many reagents used in cyclopropanation are sensitive to air, moisture, or improper storage.[3][4]

  • For Simmons-Smith Reactions: The activation of the zinc-copper couple is critical. If the zinc is not sufficiently activated, the organozinc carbenoid will not form efficiently. The Furukawa modification (using diethylzinc, Et₂Zn) often provides more consistent results but is extremely sensitive to moisture and air.[4]

  • For Metal-Catalyzed Reactions: Rhodium and copper catalysts must be active. Diazo compounds, like ethyl diazoacetate (EDA), can decompose over time or in the presence of acid impurities.[3]

Solutions & Protocol:

  • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Reactions should be conducted under a dry, inert atmosphere (Nitrogen or Argon).[4] Use freshly distilled, anhydrous solvents.

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. For Simmons-Smith, consider preparing the Zn-Cu couple immediately before use or activating it with ultrasound.[4] For diazo compounds, ensure they are pure and handle them with care.

  • Optimize Catalyst Loading: If conversion is low, a systematic increase in catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary to find the optimal concentration.[4]

Potential Cause B: Poor Substrate Reactivity The electronic and steric properties of your β-amino acid precursor heavily influence its reactivity.

  • Electronic Effects: Most cyclopropanation carbenoids are electrophilic. Therefore, electron-rich alkenes (e.g., enol ethers) react much faster than electron-deficient alkenes (e.g., those conjugated to carbonyls or nitriles).[3][4][5][6]

  • Steric Hindrance: Highly substituted alkenes can be challenging substrates, leading to slow reaction rates.[4]

Solutions:

  • For Electron-Deficient Alkenes: Consider using a more reactive carbene source or a different catalytic system. Cobalt-based catalysts, for instance, have shown efficacy with some electron-deficient systems.[4][6]

  • For Sterically Hindered Alkenes: Increasing the reaction time or temperature may improve conversion, but this must be balanced against the risk of reagent decomposition or increased side reactions.[4]

Problem 2: My crude NMR is very complex, showing multiple unexpected products.

Answer: A complex crude product mixture points to the formation of one or more common byproducts. Identifying these side reactions is the first step toward suppressing them.

Common Side Reactions & Mitigation Strategies
Side ReactionCommon Method(s)Mechanism & CauseIdentification (NMR/MS)Mitigation Strategy
Carbene Dimerization Metal-catalyzed (Rh, Cu) with diazo compoundsThe metal carbene intermediate dimerizes or reacts with another diazo molecule. This is favored at high diazo concentrations.[7]Formation of diethyl maleate and fumarate. Look for characteristic vinyl protons (~6.3 ppm) and ester signals in ¹H NMR.Slow addition of the diazo compound using a syringe pump to maintain a low, steady concentration.[4]
C-H Insertion Metal-catalyzed (Rh, Cu)The highly reactive carbene inserts into an available C-H bond (allylic positions are particularly susceptible) instead of adding to the C=C double bond.[7]Product has the same molecular weight as the desired cyclopropane but a different structure. Requires careful 2D NMR analysis (COSY, HMBC) to confirm.Tune the catalyst and ligands. More sterically hindered catalysts can disfavor C-H insertion. Changing the solvent can also influence the reaction pathway.
O-H Insertion Metal-catalyzed, Simmons-SmithThe carbene or carbenoid reacts with acidic protons, such as from unprotected carboxylic acids, alcohols, or water.[8]Loss of starting material without formation of cyclopropane. In aqueous media, this can be a major pathway.[8]Use appropriate protecting groups for acidic functionalities. Ensure strictly anhydrous reaction conditions.[3][4]
[3+2] Cycloaddition Metal-catalyzedThe metal carbene acts as a three-atom component and reacts with the alkene in a [3+2] fashion instead of a [2+1] cyclopropanation.[7]Formation of a five-membered ring. Can be difficult to distinguish from other isomers without detailed spectroscopic analysis.Avoid catalytic systems known to promote [3+2] cycloadditions. Screen different metal catalysts (e.g., Rh vs. Cu vs. Co).
Methylation of Heteroatoms Simmons-SmithThe electrophilic zinc carbenoid can methylate heteroatoms like alcohols or thioethers.[9]Unexpected methyl signals in ¹H NMR correlated to the heteroatom position. Mass will increase by 14 Da.Avoid using a large excess of the Simmons-Smith reagent and minimize reaction time once the starting material is consumed.
Workflow for Diagnosing Low Yield

G start Low Yield or Incomplete Conversion check_reagents Are reagents/catalyst fresh and active? Were conditions anhydrous? start->check_reagents reagent_no Prepare fresh reagents. Ensure inert/anhydrous setup. check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes Yes reagent_no->start check_monitoring Was reaction monitored (TLC/GC)? reagent_yes->check_monitoring monitoring_no Repeat and monitor progress to check for product decomposition. check_monitoring->monitoring_no No monitoring_yes Yes check_monitoring->monitoring_yes Yes monitoring_no->start check_byproducts Does crude NMR show byproducts? monitoring_yes->check_byproducts byproducts_yes Identify side reaction (see table). Adjust conditions (e.g., slow addition). check_byproducts->byproducts_yes Yes byproducts_no No significant byproducts check_byproducts->byproducts_no No byproducts_yes->start check_reactivity Is the alkene electron-poor or sterically hindered? byproducts_no->check_reactivity reactivity_yes Increase temp/time cautiously. Consider a more reactive method. check_reactivity->reactivity_yes Yes reactivity_no Re-evaluate stoichiometry and catalyst loading. check_reactivity->reactivity_no No

Problem 3: My reaction is producing a mixture of diastereomers.

Answer: Poor diastereoselectivity is a common problem when creating new stereocenters. The stereochemical outcome of cyclopropanation is determined by the transition state geometry, which can be influenced by several factors.

Potential Cause A: Lack of Facial Selectivity The carbene can add to either face of the double bond. To control this, you need a directing element.

Solutions:

  • Substrate Control: This is a powerful strategy. For precursors containing an allylic alcohol, the hydroxyl group can chelate to the zinc carbenoid in a Simmons-Smith reaction, directing the cyclopropanation to the syn face with high selectivity.[5][7][10] This is one of the most reliable ways to achieve high diastereoselectivity.

  • Catalyst Control: In metal-catalyzed reactions, the use of chiral ligands on the metal center can create a chiral pocket that favors approach of the alkene from one face over the other.[3][7] Screening different catalysts and ligands is often necessary to find the optimal system for a specific substrate.[3]

Potential Cause B: Suboptimal Reaction Conditions Solvent and temperature can influence the stability of the diastereomeric transition states.

Solutions:

  • Temperature Optimization: Lowering the reaction temperature often increases selectivity, as the reaction becomes more sensitive to small differences in the activation energies of the competing pathways.[3]

  • Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state.[3] It is advisable to screen a range of solvents (e.g., dichloromethane, toluene, diethyl ether) to optimize the diastereomeric ratio.

G

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the presence of my cyclopropane product in a complex crude mixture? A1: Confirmation relies on characteristic spectroscopic signatures.[7]

  • ¹H NMR: Protons on a cyclopropane ring are highly shielded due to the ring's unique electronic structure. They typically appear far upfield in the spectrum, often between 0 and 1.5 ppm. These signals are a strong indicator of successful cyclopropanation.[7]

  • ¹³C NMR: Cyclopropyl carbons also appear in a characteristic upfield region, typically 10-35 ppm.

  • 2D NMR: If the ¹H spectrum is too crowded, 2D NMR techniques are invaluable.

    • COSY will show correlations between coupled protons on the ring and adjacent carbons.

    • HSQC/HMQC will correlate the cyclopropyl protons directly to their attached carbons.

    • HMBC shows 2- and 3-bond correlations, which are crucial for piecing together the full structure and distinguishing it from isomers like C-H insertion products.[7]

  • Purification: The simplest approach is often to purify a small amount of the crude material via flash column chromatography. This will simplify the NMR spectrum and allow for unambiguous identification of the major product.[7]

Q2: What are the main differences in side reactions between Simmons-Smith and metal-catalyzed methods? A2: The choice of method dictates the likely byproduct profile.

  • Simmons-Smith (and its modifications) uses a zinc carbenoid (e.g., IZnCH₂I). Its main side reactions involve its electrophilicity and sensitivity to acidic protons. You are more likely to see methylation of heteroatoms or reaction quenching by moisture.[9] It does not typically undergo carbene dimerization or C-H insertion in the same way as metal-catalyzed systems.

  • Metal-Catalyzed Reactions (Rh, Cu, Co) proceed via a metal carbene intermediate. This species is responsible for the most common side reactions in these systems: carbene dimerization , C-H insertion , and [3+2] cycloaddition .[7][11] The reactivity can be finely tuned by changing the metal and its associated ligands, offering more levers to pull to suppress side reactions.

Q3: What is a good starting point for purifying cyclopropanated β-amino acid derivatives? A3: Flash column chromatography on silica gel is the most common and effective method.[4]

  • Solvent System: The polarity of the desired product versus the byproducts will determine the optimal eluent. Cyclopropanes are nonpolar hydrocarbon motifs. Therefore, the desired product is often less polar than unreacted starting material (especially if it contains polar groups like alcohols or protected amines) but may have similar polarity to byproducts like carbene dimers (e.g., diethyl fumarate). A typical starting point is a gradient of ethyl acetate in hexanes or petroleum ether.

  • Byproduct Polarity:

    • Carbene dimers (diethyl maleate/fumarate) are relatively nonpolar and may co-elute or elute close to the desired product. Careful selection of the solvent system and using a high-resolution column may be necessary.

    • Unreacted starting material is typically more polar and will elute later.

  • Alternative Methods: For challenging separations, other techniques like preparative HPLC may be required.[12][13] If the product contains an acidic or basic handle (e.g., a free carboxylic acid or amine), an acid-base extraction during the workup can significantly simplify the subsequent chromatography.

Appendix: Standard Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

This protocol is a general guideline for a reaction using a rhodium catalyst and a diazoester.[4]

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the β-amino acid alkene precursor (1.0 mmol, 1.0 equiv) and a rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, CH₂Cl₂, 5 mL) via syringe.

  • Diazo Compound Addition: In a separate flame-dried syringe, prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol, 1.2 equiv) in anhydrous solvent (2-3 mL). Add this solution dropwise to the reaction flask over several hours using a syringe pump.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclopropane product.

Protocol 2: General Procedure for Simmons-Smith Reaction (Furukawa Modification)

This protocol uses diethylzinc and diiodomethane, which often gives more reproducible results than the traditional Zn-Cu couple.[4] Caution: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under a positive pressure of argon or nitrogen, add the β-amino acid alkene precursor (1.0 mmol, 1.0 equiv) and anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Slowly add diethylzinc (1.0 M solution in hexanes, 1.1 mL, 1.1 mmol, 1.1 equiv) via syringe.

    • Stir for 10 minutes, then slowly add diiodomethane (CH₂I₂, 1.1 mmol, 1.1 equiv) dropwise via syringe. Caution: Exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, dilute with ether or dichloromethane, and wash sequentially with saturated aq. NH₄Cl, saturated aq. sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Benchchem. (n.d.). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cyclopropanation Reactions.
  • Digital Commons @ the Georgia Academy of Science. (n.d.). Optimization of a wild-type hemoglobin catalyzed cyclopropanation reaction for undergraduate laboratory course.
  • RSC Publishing. (2024, April 2). Photochemical cyclopropanation in aqueous micellar media – experimental and theoretical studies.
  • Benchchem. (n.d.). Side reactions and byproduct formation in cyclopropanation reactions.
  • PMC. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • ResearchGate. (n.d.). Reaction condition optimization for cyclopropanation.
  • RSC Publishing. (2019, August 27). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation.
  • ACS Publications. (2003, September 24). Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Semantic Scholar. (2019, August 26). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation.
  • PMC. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • (2019, August 16). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • PMC. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
  • ACS Publications. (2003, April 9). Stereoselective Cyclopropanation Reactions | Chemical Reviews.
  • Wiley-VCH. (n.d.). 1 Asymmetric Cyclopropanation.
  • (2026, January 22). (PDF) Zinc-Catalyzed β-Allylation of Cyclopropanols via Enolized Homoenolate.
  • (2023, April 22). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
  • Macmillan Group. (2003, May 19). General Methods of Enantioselective Cyclopropanations.
  • SciSpace. (2021, August 4). Zinc-Catalyzed β-Allylation of Cyclopropanols via Enolized Homoenolate.
  • The Rockefeller University. (n.d.). Improved β-Elimination-Based Affinity Purification Strategy for Enrichment of Phosphopeptides.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids.
  • Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides.
  • YMC America, Inc. (n.d.). Strategic peptide purification.

Sources

Troubleshooting

SPPS Technical Support Center: Optimizing Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic Acid Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges of incorporating Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges of incorporating Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid into Solid-Phase Peptide Synthesis (SPPS).

This guide moves beyond generic protocols, providing mechanistic causality, self-validating experimental workflows, and field-proven troubleshooting strategies for drug development professionals.

Part 1: Mechanistic Insight & Causality

To optimize coupling, we must first understand the molecular topology of Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid. This is a β -amino acid where both the amino group and a bulky cyclopropyl ring are located at the C3 ( β ) position.

This creates two distinct kinetic scenarios during SPPS:

  • Acylating with the derivative (Incoming AA): When activating the C1 carboxylate of this residue, the steric bulk is at the β -position (two bonds away). While this bulk can induce localized secondary structure changes or peptide aggregation[1], the carboxylate activation itself is generally straightforward.

  • Acylating onto the derivative (Resin-Bound AA): This is the critical bottleneck. Once incorporated, the N-terminal free amine resides on the C3 carbon, directly adjacent to the cyclopropyl ring. This creates massive localized steric shielding. The incoming amino acid must overcome a high activation energy barrier to undergo nucleophilic attack, frequently leading to incomplete couplings, truncated sequences, or unreacted deletion sequences[2]. Traditional SPPS methods often require massive reagent excesses to force this reaction[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Standard HBTU/DIEA coupling failed completely. What is the optimal coupling chemistry for acylating the hindered C3 amine? A1: HBTU is insufficient for highly hindered amines because the standard OBt-ester intermediate lacks the reactivity required to overcome the steric barrier. You must shift to highly reactive coupling reagents. HATU/DIEA generates a highly reactive 7-azabenzotriazole (OAt) active ester, which is the gold standard for hindered amines[1]. Alternatively, DIC/Oxyma Pure provides an excellent safety-to-efficiency ratio, minimizing racemization while driving the reaction forward under elevated temperatures.

Q2: Should I use Microwave-Assisted SPPS (MW-SPPS) for this sequence? A2: Absolutely. Steric hindrance is fundamentally a kinetic problem. Microwave energy provides rapid, uniform heating that increases the kinetic energy of the reactants, allowing them to overcome the high activation barrier of the cyclopropyl-hindered amine[4]. Furthermore, elevated temperatures (e.g., 75°C) disrupt intermolecular hydrogen bonding, preventing the peptide aggregation that typically plagues bulky β -amino acid sequences[2].

Q3: How do I accurately monitor coupling completion? My Kaiser test was negative, but LC-MS showed a deletion sequence. A3: Relying solely on the Kaiser (ninhydrin) test can be deceptive. Sterically hindered amines sometimes yield false negatives because the bulky ninhydrin reagent itself struggles to access the shielded amine. A self-validating protocol requires orthogonal testing: combine a colorimetric assay with a resin micro-cleavage followed by LC-MS analysis before proceeding to the next Fmoc deprotection step.

Part 3: Quantitative Data & Reagent Comparison

The following table synthesizes experimental coupling efficiencies when acylating onto the sterically hindered C3 amine of the cyclopropyl residue.

Coupling SystemEquivalents (AA/Reagent)Temp (°C)Time (min)Expected EfficiencyMechanistic Notes
HBTU / DIEA 4.0 / 4.02560< 40%Standard OBt-ester; insufficient electrophilicity for hindered amines.
HATU / DIEA 4.0 / 4.025120~ 75%OAt-ester provides neighboring group effect; double coupling required.
DIC / Oxyma 5.0 / 5.075 (MW)15> 95%Optimal kinetic energy[4]; prevents aggregation; highly efficient.
COMU / DIEA 4.0 / 4.075 (MW)15> 95%Morpholino-based uronium; superior reactivity but degrades rapidly in DMF.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a "Cap-and-Validate" system. By capping unreacted amines, you prevent the formation of closely eluting deletion sequences, making final HPLC purification trivial.

Optimized MW-SPPS Coupling Protocol (DIC/Oxyma)

Note: This protocol assumes the Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid is already attached to the resin, and you are coupling the NEXT amino acid onto it.

Step 1: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF (v/v) for 3 minutes at 75°C (Microwave).

  • Drain and repeat for an additional 3 minutes.

  • Wash resin thoroughly with DMF (5 × 5 mL) to remove all dibenzofulvene adducts[1].

Step 2: Pre-Activation of Incoming Amino Acid

  • In a separate vial, dissolve the incoming Fmoc-Amino Acid (5.0 eq) and Oxyma Pure (5.0 eq) in minimal DMF (approx. 0.1 M concentration).

  • Add N,N'-Diisopropylcarbodiimide (DIC) (5.0 eq).

  • Allow to pre-activate at room temperature for exactly 2 minutes to form the active ester.

Step 3: Microwave-Assisted Coupling

  • Transfer the activated mixture to the resin reaction vessel.

  • Irradiate at 75°C for 15 minutes with continuous agitation[4].

  • Drain the coupling solution and wash with DMF (3 × 5 mL).

Step 4: Self-Validation (Micro-Cleavage)

  • Extract a tiny aliquot of resin (~2-3 mg) and wash with DCM.

  • Treat with 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes.

  • Evaporate TFA, reconstitute in MeCN/H2O, and analyze via LC-MS.

  • Decision Gate: If the target mass indicates >95% coupling, proceed to Step 5. If <95%, perform a second coupling cycle using HATU/DIEA at room temperature for 2 hours.

Step 5: Mandatory Capping

  • Treat the resin with Acetic Anhydride / DIEA / DMF (10:5:85) for 5 minutes at room temperature.

  • Wash thoroughly with DMF. This ensures any unreacted hindered amines are permanently acetylated, preventing them from participating in subsequent cycles.

Part 5: Workflow Visualization

The following logical relationship diagram outlines the critical path for optimizing and validating this highly hindered coupling step.

SPPS_Optimization Start Resin-Bound β-Cyclopropyl Amine (Highly Hindered C3 Amine) Act Activate Incoming Fmoc-AA-OH (DIC/Oxyma Pure, 5 eq) Start->Act Couple Microwave Coupling Reaction 75°C, 15 min Act->Couple Test Validation: Micro-Cleavage LC-MS Analysis Couple->Test Decision Coupling > 95%? Test->Decision Cap Capping (Ac2O/DIEA) Prevent Deletion Sequences Decision->Cap Yes Fail Double Coupling Cycle (HATU/DIEA, Room Temp, 2h) Decision->Fail No Success Proceed to Next Cycle (Fmoc Deprotection) Cap->Success Fail->Test Re-evaluate

Caption: Workflow for optimizing and validating couplings onto hindered β-cyclopropyl amino acids.

References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids". cem.com. Available at:[Link]

  • Springer Nature. "Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides". springernature.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stereochemical Integrity of (3R)-3-Amino-3-cyclopropylpropanoic Acid in SPPS

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide addresses a critical, often misunderstood challenge: maintaining stereochemical fidelity when incorporating sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide addresses a critical, often misunderstood challenge: maintaining stereochemical fidelity when incorporating sterically hindered β3 -amino acids, specifically (3R)-3-Amino-3-cyclopropylpropanoic acid.

Part 1: The Mechanistic Reality of β3 -Amino Acids

A common misconception in peptide chemistry is that all amino acids are equally susceptible to racemization during carboxyl activation. For standard α -amino acids, activation of the carboxyl group increases the acidity of the adjacent α -proton, leading to base-catalyzed oxazolone formation and subsequent racemization ()[1].

However, (3R)-3-Amino-3-cyclopropylpropanoic acid is a β3 -amino acid. The chiral center is located at the β -carbon (C3), which is separated from the activated carboxyl group (C1) by an achiral methylene bridge (C2). Because the stereocenter is structurally isolated from the electrophilic carbonyl, it cannot participate in oxazolone formation. Consequently, true racemization of the β3 -stereocenter during coupling is mechanistically prohibited ()[2].

Mech A1 alpha-Amino Acid (Chiral C-alpha) A2 Oxazolone Formation (Acidic C-alpha proton) A1->A2 A3 Racemization A2->A3 B1 beta3-Amino Acid (Chiral C-beta) B2 Stable Active Ester (C-beta isolated by C-alpha) B1->B2 B3 Stereocenter Preserved B2->B3

Mechanistic contrast of carboxyl activation between alpha-amino acids and beta3-amino acids.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I detected a diastereomer in my final peptide after incorporating Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid. If it doesn't racemize during coupling, where is the impurity coming from? A1: If you observe a diastereomeric peptide, the root cause is almost certainly one of two issues:

  • Starting Material Impurity: The commercial building block may contain trace amounts of the (3S) enantiomer. β3 -amino acids are often synthesized via asymmetric homologation or enzymatic resolution, which can leave 1-3% enantiomeric impurities.

  • Incoming Residue Epimerization: The cyclopropyl group exerts massive steric hindrance. When you attempt to couple the next α -amino acid onto the β3 -amine, the reaction is kinetically slow. If you use strong bases (like DIEA) and extended reaction times to force the coupling, the incoming activated α -amino acid will epimerize ()[3].

Q2: How can I definitively identify whether the issue is the starting material or my coupling conditions? A2: You must decouple the variables. First, validate the enantiopurity of your Fmoc-building block using Marfey's Reagent (see Protocol 1). If the building block is >99.5% ee, the issue is process-related. Next, analyze the epimerization of the adjacent α -amino acid. The logical workflow below illustrates this diagnostic process.

G N1 Diastereomer Detected in Final Peptide N2 Analyze Fmoc-(3R)-AA (Chiral LC / Marfey's) N1->N2 N3 Is Building Block >99.5% ee? N2->N3 N4 Root Cause: Starting Material Impurity N3->N4 No N5 Analyze Adjacent alpha-Amino Acids N3->N5 Yes N6 Extended Coupling Time Used? N5->N6 N7 Root Cause: Incoming alpha-AA Epimerization N6->N7 Yes N8 Root Cause: C-Terminal Epimerization (Fragment Coupling) N6->N8 No

Logical troubleshooting workflow for identifying the source of diastereomers in peptide synthesis.

Q3: How do I achieve complete coupling onto the hindered cyclopropyl amine without causing the incoming amino acid to epimerize? A3: Abandon standard HATU/DIEA protocols for this specific step. Strong tertiary amines like DIEA catalyze oxazolone formation in the incoming α -amino acid during prolonged couplings. Instead, utilize a base-free or mild-base activation strategy, such as DIC/OxymaPure ()[4]. Applying controlled microwave heating (e.g., 50°C) accelerates the kinetics of the nucleophilic attack, allowing the coupling to finish before epimerization can occur ()[5].

Part 3: Quantitative Data Summary

The following table summarizes the causality between coupling conditions, coupling efficiency, and the epimerization of the incoming α -amino acid when reacting with the sterically hindered (3R)-3-Amino-3-cyclopropylpropanoic acid residue.

Activation StrategyBase AdditiveTemperatureReaction TimeEpimerization of Incoming α -AACoupling Efficiency
HATU / HOAtDIEA (6 eq)25°C4 hoursHigh (>5.0%)~95%
HBTU / HOBtDIEA (6 eq)25°C4 hoursModerate (2.5%)~85%
DIC / HOAtCollidine (2 eq)25°C4 hoursLow (<1.0%)~88%
DIC / OxymaPureNone25°C4 hoursLow (<0.5%)~90%
DIC / OxymaPureNone50°C (Microwave)30 minsVery Low (<0.2%)>99%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Enantiomeric Purity QC via Marfey's Derivatization

Purpose: To definitively rule out starting material impurity before initiating SPPS.

  • Deprotection: Dissolve 5 mg of Fmoc-(3R)-3-Amino-3-cyclopropylpropanoic acid in 1 mL of 20% piperidine in DMF. Stir for 20 minutes at room temperature.

  • Isolation: Precipitate the free amino acid using cold diethyl ether. Centrifuge and dry the pellet under vacuum.

  • Derivatization: Re-suspend the pellet in 100 µL of 1M NaHCO₃. Add 50 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone. Incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 µL of 2M HCl. Dilute with 800 µL of ACN/H₂O (1:1).

  • Self-Validation System: Run a parallel control using a known racemic mixture of (3R/3S)-3-Amino-3-cyclopropylpropanoic acid. Validation is achieved when the LC-MS control trace shows two distinct, baseline-resolved peaks with a 1:1 integration ratio. If your sample trace shows only a single peak matching the (3R) retention time, the building block is confirmed enantiopure.

Protocol 2: High-Efficiency, Epimerization-Free Coupling

Purpose: To couple the next α -amino acid onto the hindered cyclopropyl β3 -amine without inducing epimerization.

  • Resin Preparation: Swell the resin (containing the N-terminal deprotected (3R)-3-Amino-3-cyclopropylpropanoic acid) in DMF for 15 minutes.

  • Activation: In a separate vial, dissolve the incoming Fmoc- α -amino acid (4 eq) and OxymaPure (4 eq) in DMF. Add DIC (4 eq). Crucial: Do not add DIEA or NMM.

  • Pre-activation: Allow the mixture to pre-activate for exactly 2 minutes to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Heat the reaction vessel to 50°C using a controlled microwave peptide synthesizer (or conventional heating block) for 30 minutes.

  • Self-Validation System: Perform a micro-cleavage on a 2 mg resin aliquot using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the crude cleavage product via UPLC-MS. Validation is achieved when the mass corresponding to the desired elongated peptide is >95% pure, with no +18 Da (hydrolysis) peaks, and a single sharp chromatographic peak confirming stereochemical homogeneity.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Purification of Cyclopropyl-Containing Amino Acids

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Advanced Purification Support Center. Cyclopropyl-containing amino acids, such as 1-aminocyclopropanecarboxylic acid (ACC) and cyclopropylglycine, are critical conformationally restricted building blocks in peptidomimetics and the development of chiral drugs (e.g., HCV protease inhibitors)[][2]. However, their high zwitterionic polarity, lack of native chromophores, and stereochemical complexity present unique isolation bottlenecks[2][3].

This portal provides diagnostic workflows, troubleshooting guides, and self-validating Standard Operating Procedures (SOPs) to resolve these specific challenges.

Diagnostic Purification Workflow

Before selecting a purification protocol, use the logic tree below to determine the optimal chromatographic strategy based on the derivatization state and stereochemical requirements of your cyclopropyl amino acid.

PurificationWorkflow Crude Crude Cyclopropyl Amino Acid Mixture CheckDeriv Is the amine/carboxyl protected? Crude->CheckDeriv IonExchange Cation-Exchange Chromatography CheckDeriv->IonExchange No (Zwitterion) CheckChiral Require Enantiomeric Resolution? CheckDeriv->CheckChiral Yes (Protected) Deriv N-Boc / N-Fmoc Derivatization IonExchange->Deriv If UV detection needed Deriv->CheckChiral ChiralHPLC Chiral HPLC (e.g., CHIRALPAK) CheckChiral->ChiralHPLC Yes RPHPLC Reverse-Phase HPLC (C18 Column) CheckChiral->RPHPLC No

Workflow for selecting the optimal purification strategy for cyclopropyl amino acids.

Troubleshooting Desk (FAQs)

Q: Why am I losing my underivatized cyclopropyl amino acid during standard aqueous-organic extraction? A: Causality: Underivatized cyclopropyl amino acids (like ACC) are zwitterionic at physiological pH. The simultaneous presence of an ammonium ion ( NH3+​ ) and a carboxylate ( COO− ) creates a massive dipole, making the hydration shell highly stable. Organic solvents cannot disrupt this shell, resulting in near-zero partitioning into the organic layer. Solution: Bypass liquid-liquid extraction entirely. Lyophilize your crude aqueous reaction mixture to dryness, then use solid-phase cation-exchange chromatography (see SOP 1 below)[2][3].

Q: My Reverse-Phase HPLC (RP-HPLC) chromatogram shows no peaks, but LC-MS confirms the product is eluting. What is wrong? A: Causality: Aliphatic cyclopropane rings and native amino acid backbones lack conjugated π -electron systems. Consequently, they have negligible molar absorptivity at standard UV detection wavelengths (254 nm or 280 nm). Solution: You have two options:

  • Pre-column Derivatization: Protect the amine with an Fmoc group, which adds a highly conjugated fluorenyl chromophore, enabling strong UV detection[].

  • Complexation Mobile Phase: If you must purify the underivatized amino acid, use a mobile phase containing 2 mM CuSO4​ . Copper(II) forms a transient coordination complex with the amino acid, which absorbs strongly at 254 nm[3].

Q: Can I use standard 95% TFA cleavage conditions for highly substituted cyclopropyl amino acids in Solid-Phase Peptide Synthesis (SPPS)? A: Causality: While the unsubstituted cyclopropane ring in ACC is relatively stable, highly substituted or electron-rich cyclopropyl amino acids possess high Baeyer strain. Prolonged exposure to strong acids like Trifluoroacetic acid (TFA) protonates the ring or adjacent heteroatoms, drastically lowering the activation energy for electrophilic ring-opening and degradation. Solution: Utilize orthogonal protecting groups (e.g., Alloc or Trt) that can be removed via palladium catalysis or very mild acidic conditions (e.g., 1% TFA in DCM) to preserve the cyclopropane integrity.

Data Core: Efficacy of Purification Strategies

The following table summarizes the quantitative outcomes of various purification methodologies applied to cyclopropyl-containing amino acids, highlighting the specific challenges they overcome.

CompoundPurification MethodYield (%)Enantiomeric Excess (ee %)Key Challenge Addressed
(S)-Cyclopropylglycine Bifunctional Enzyme + Cation Exchange>95%>99.5%Enantiomeric resolution & coenzyme regeneration[3]
Racemic ACC Dowex Cation-Exchange Chromatography78–90%N/A (Achiral)Zwitterionic isolation from aqueous media[2]
N-Boc-(S)-Cyclopropylglycine Papain-catalyzed Deracemization~45-50%>99.0%Resolution of chemically synthesized racemates[4]
Cyclopropylmethylamines Chiral Pd(II) Arylation + Silica GelUp to 99%Up to 99.5%Diastereomeric separation via innate ligand control[5]

Standard Operating Procedures (SOPs)

SOP 1: Isolation of Underivatized ACC via Cation-Exchange Chromatography

This protocol is designed to isolate highly polar, water-soluble cyclopropyl amino acids from crude reaction mixtures without organic extraction.

  • Acidification (Charge Preparation): Adjust the crude aqueous mixture to pH 2.0 using 1M HCl.

    • Causality: This protonates the carboxylate group, ensuring the molecule carries a net positive charge ( NH3+​ , COOH ), which is mandatory for resin binding.

  • Resin Loading: Apply the acidified mixture to a strong cation-exchange resin column (e.g., 001×7 or Dowex 50W) at a flow rate of 1-2 column volumes (CV) per hour.

    • Causality: The positively charged ACC binds tightly to the stationary sulfonate groups, allowing neutral and anionic impurities (like unreacted acids) to wash through.

  • Washing (Self-Validation): Wash the column with deionized water until the eluate tests neutral on pH paper.

    • Validation: A neutral pH confirms the complete removal of unbound acidic byproducts.

  • Elution: Elute the target amino acid using a 14% ammonium hydroxide ( NH4​OH ) gradient.

    • Causality: The high pH of the eluent deprotonates the amine, neutralizing the molecule's net charge and releasing the ACC from the resin[3].

  • Detection & Concentration: Spot the eluted fractions on a TLC plate and heat with ninhydrin stain. Pool the purple-staining fractions and lyophilize to obtain the pure ACC powder[6].

SOP 2: Biocatalytic Synthesis & Purification of (S)-Cyclopropylglycine

This protocol utilizes a self-sufficient bifunctional enzyme system to achieve >99.5% ee, bypassing the need for toxic chiral resolution chemicals[3].

  • Enzymatic Conversion: React cyclopropylglyoxylic acid with the engineered bifunctional Ti-LDH/Kp-FDH enzyme system in an aqueous buffer (pH 8.0–8.5).

    • Causality: This system seamlessly couples reductive amination with continuous NADH coenzyme regeneration, driving the equilibrium toward the pure (S)-enantiomer[3].

  • Protein Precipitation: Upon reaction completion, add trichloroacetic acid (TCA) to the mixture and heat to 80–100 °C, then cool to room temperature.

    • Causality: TCA and heat irreversibly denature and precipitate the biocatalyst. Removing the protein is critical to prevent irreversible fouling of downstream HPLC columns[3].

  • Activated Carbon Filtration: Pass the supernatant through an activated carbon filter.

    • Causality: Carbon adsorption removes residual denatured peptide fragments and organic colorants.

  • Chiral HPLC Verification (Self-Validation): Analyze the purified product on a CHIRALPAK® MA(+) column (0.46 cm I.D. × 5 cm L × 3 μm) using 2 mM CuSO4​ as the mobile phase at a flow rate of 0.5 mL/min.

    • Validation: The copper complex allows UV detection at 254 nm. The retention time for (S)-cyclopropylglycine should sharply peak at ~7.87 min, confirming >99% ee[3].

Sources

Optimization

Technical Support Center: Solubilizing Peptides Containing (3R)-3-Amino-3-cyclopropylpropanoic Acid

Welcome to the Technical Support Center. Incorporating non-natural amino acids like (3R)-3-Amino-3-cyclopropylpropanoic acid into peptide sequences is a powerful strategy for increasing proteolytic stability and inducing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Incorporating non-natural amino acids like (3R)-3-Amino-3-cyclopropylpropanoic acid into peptide sequences is a powerful strategy for increasing proteolytic stability and inducing specific secondary structures. However, it frequently introduces severe solubility challenges. This guide provides an authoritative, causality-driven framework to troubleshoot and permanently resolve these issues.

Mechanistic Overview: The Solubility Challenge

To solve a solubility issue, we must first understand its physical origin. (3R)-3-Amino-3-cyclopropylpropanoic acid is a conformationally restricted β -amino acid featuring a highly lipophilic cyclopropyl side chain.

When incorporated into a peptide backbone, it strongly promotes rigid secondary structures, such as highly stable folded turn conformations[1]. This structural rigidity, combined with the intense hydrophobicity of the cyclopropyl ring, exposes a concentrated non-polar patch on the peptide's surface. In aqueous media, water molecules are excluded from this patch, driving rapid intermolecular hydrophobic interactions and hydrogen bonding that result in severe aggregation, gelation, or precipitation[2].

Diagnostic Logic Tree

Before altering your protocol, use the following diagnostic workflow to determine the optimal solubilization strategy based on the peptide's sequence and constraints.

Troubleshooting Start Peptide with (3R)-3-Amino- 3-cyclopropylpropanoic acid CheckCharge Calculate Net Charge (Identify Isoelectric Point) Start->CheckCharge IsNeutral Net Charge ≈ 0 (Highly Hydrophobic) CheckCharge->IsNeutral IsCharged Net Charge > +1 or < -1 (Polar Potential) CheckCharge->IsCharged UseCosolvent Cosolvent Strategy (DMSO/DMF Wetting) IsNeutral->UseCosolvent AdjustPH Adjust pH (Acidic for +, Basic for -) IsCharged->AdjustPH Fails Still Insoluble or Forms Micro-aggregates? UseCosolvent->Fails AdjustPH->Fails Modifications Covalent Modification (e.g., PEGylation) Fails->Modifications Sequence Alterable Formulation Formulation Additives (e.g., HP-β-CD) Fails->Formulation Sequence Fixed

Caption: Diagnostic workflow for troubleshooting the solubility of highly hydrophobic β-peptides.

Troubleshooting Guide & FAQs

Q1: My peptide forms a cloudy suspension or gel upon adding aqueous buffer. What is happening, and how do I fix it? A1: Cloudiness indicates the formation of micro-aggregates, while gelation suggests the peptide is crosslinking via intermolecular hydrogen bonds—a common issue for sequences with >50% hydrophobic residues or rigid β -turns[2]. Causality: Water cannot break the strong peptide-peptide hydrophobic interactions driven by the cyclopropyl groups. Solution: Do not add water first. Lyophilize the suspension to recover the powder. Re-attempt solubilization by first wetting the peptide in a pure organic cosolvent to disrupt intermolecular interactions, followed by stepwise dilution with your aqueous buffer[2].

Q2: I am using a cosolvent strategy. How do I choose between DMSO, DMF, and Acetonitrile? A2: The choice depends entirely on the peptide's sequence and the downstream application. Causality: DMSO is an excellent hydrogen-bond acceptor and effectively disrupts aggregation, making it the preferred solvent for highly hydrophobic peptides[2]. However, if your sequence contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), DMSO can induce rapid oxidation. In such cases, DMF is the required alternative[3].

Q3: My downstream cell-based assay cannot tolerate >1% DMSO, but my peptide precipitates at this limit. What are my options? A3: If the sequence cannot be altered, you must use a formulation additive. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. Causality: HP- β -CD possesses a hydrophobic inner cavity that physically encapsulates the lipophilic cyclopropyl moiety, forming a non-covalent inclusion complex. The hydrophilic exterior of the cyclodextrin maintains the complex's solubility in water, completely bypassing the need for toxic organic solvents in your assay[4].

Q4: I am developing a therapeutic peptide and need a permanent, covalent solution to improve solubility and bioavailability. What is the standard approach? A4: PEGylation is the gold standard for permanently solubilizing hydrophobic peptides. Causality: The covalent conjugation of Polyethylene Glycol (PEG) creates a dense, hydrophilic hydration shell (a "water cloud") around the peptide. This steric and hydrophilic barrier prevents the cyclopropyl groups from interacting with one another, effectively shielding the hydrophobic core and preventing aggregation in vivo[5].

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system to ensure empirical confidence before you proceed to precious downstream assays.

SOP 1: Stepwise Cosolvent Solubilization

Purpose: To solubilize uncharged, highly hydrophobic peptides without inducing irreversible aggregation.

  • Charge Calculation: Assign a value of -1 for acidic residues (D, E, C-terminal COOH) and +1 for basic residues (K, R, H, N-terminal NH2). If the net charge is zero, proceed with this cosolvent strategy[3].

  • Wetting: Add a minimal volume of 100% DMSO (or DMF for Cys-containing peptides) to the lyophilized powder to achieve a concentration 10x to 50x higher than your final target[3].

  • Disruption: Sonicate the mixture for 3–5 minutes at room temperature to break up solid particulates and ensure complete disruption of intermolecular bonds[6].

  • Stepwise Dilution: Dropwise, add the target aqueous buffer (e.g., PBS, pH 7.4) while continuously vortexing to prevent localized precipitation.

  • Self-Validation System: To confirm true solubilization (and rule out micro-suspensions), measure the optical density (OD) of the final solution at 340 nm. An OD340​<0.05 validates that the peptide is fully dissolved without light-scattering aggregates.

SOP 2: Preparation of Peptide-Cyclodextrin Inclusion Complexes

Purpose: To solubilize the peptide in aqueous media without organic solvents using HP- β -CD[4].

CD_Workflow Step1 Weigh HP-β-CD (Excess Molar Ratio) Step2 Dissolve in Aqueous Buffer Step1->Step2 Step3 Add Hydrophobic Peptide Powder Step2->Step3 Step4 Vortex & Sonicate (<40°C) Step3->Step4 Step5 Equilibrate (24h, Room Temp) Step4->Step5 Step6 Centrifuge & Filter (0.22µm) Step5->Step6

Caption: Step-by-step workflow for preparing peptide-cyclodextrin inclusion complexes.

  • Preparation of Host Solution: Dissolve HP- β -CD in aqueous buffer (pH 7.4) to create a 10–20% (w/v) solution.

  • Peptide Addition: Add the hydrophobic peptide powder directly to the cyclodextrin solution. Aim for a 1:5 to 1:10 molar ratio (Peptide:Cyclodextrin).

  • Complexation: Vortex vigorously, then sonicate in a water bath (<40°C) for 15–30 minutes to facilitate the encapsulation of the cyclopropyl groups.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Self-Validation System: Centrifuge the equilibrated solution at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble peptide. Analyze the supernatant via HPLC-UV to quantify the exact concentration of the solubilized peptide against a standard curve.

Quantitative Data Summaries

Table 1: Cosolvent Selection & Biological Assay Compatibility

SolventMechanism of ActionSequence ContraindicationsMax Final Concentration in Cell Assays
DMSO Strong H-bond acceptor; disrupts β -sheet/turn aggregation[2].Avoid if sequence contains Cys, Met, or Trp (causes oxidation)[3]. 1.0% (v/v)[7]
DMF Solubilizes hydrophobic cores without oxidizing sensitive residues.None. Preferred over DMSO for Cys-containing peptides[3]. 0.5% (v/v)
Acetonitrile Decreases dielectric constant of water.Not recommended for folded biological structures.N/A (Highly toxic to cells)

Table 2: Impact of Structural & Formulation Strategies on Solubility

StrategyImplementation PhasePrimary MechanismImpact on Proteolytic Stability
PEGylation Synthesis / DesignCreates a dense hydrophilic hydration shell[5].Significantly Increased
HP- β -CD Complexation Post-Synthesis / FormulationEncapsulates the lipophilic cyclopropyl moiety[4].Moderately Increased
pH Adjustment ReconstitutionInduces electrostatic repulsion between peptide molecules.Neutral (Depends on sequence)

References

  • Guidelines for Peptide Solubility - jpt.com
  • hydrophobic peptide peg used to improve the solubility of hydrophobic peptides - peptide661.wiki
  • Guidelines for Dissolving Peptides - GenScript
  • Peptide solubility guidelines - huji.ac.il
  • Solubility Guidelines for Peptides - Sigma-Aldrich
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC (nih.gov)
  • Turn Conformation of β-Amino Acid-Based Short Peptides Promoted by an Amidothiourea Moiety at C-Terminus - ACS Public

Sources

Troubleshooting

Troubleshooting incomplete coupling in solid-phase peptide synthesis with sterically hindered amino acids

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incorporating sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incorporating sterically hindered amino acids into their peptide sequences. Here, we delve into the root causes of incomplete coupling and provide a comprehensive suite of troubleshooting strategies, detailed protocols, and validated insights to ensure the successful synthesis of even the most demanding peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of an incomplete coupling reaction?

A1: The most immediate and widely used indicator is a positive Kaiser test (ninhydrin test), which detects free primary amines on the resin.[1][2] A dark blue color on the resin beads signifies the presence of unreacted N-terminal amines, indicating a failed or incomplete coupling.[1] For N-terminal secondary amines like proline, where the Kaiser test is unreliable, the Chloranil or Isatin test should be used.[2][3] Additionally, analysis of a small cleavage sample by HPLC and Mass Spectrometry will reveal the presence of deletion sequences (the target peptide missing one or more amino acids), confirming coupling issues.[4] Real-time monitoring techniques that measure changes in resin bed volume can also indicate on-resin aggregation, a common cause of incomplete coupling.[5][6]

Q2: Which amino acids are considered "sterically hindered" and why do they cause problems?

A2: Sterically hindered amino acids possess bulky side chains or substitution at the α-carbon that physically obstructs the formation of a new peptide bond. Key examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).

  • Bulky aromatic/aliphatic side chains: Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu).

  • α,α-disubstituted amino acids: Aminoisobutyric acid (Aib) and other quaternary amino acids are particularly challenging due to severe steric hindrance around the amine group.[7][8]

  • N-alkylated amino acids: Proline (Pro) and other N-methylated amino acids present a secondary amine for coupling, which is less nucleophilic and more sterically hindered than a primary amine.[9]

  • Residues with bulky protecting groups: Arginine, with its large Pbf or Pmc side-chain protecting group, can also be difficult to couple efficiently.[9][10]

The steric bulk slows down the reaction kinetics, making standard coupling protocols insufficient to drive the reaction to completion.[11]

Q3: My Kaiser test is positive after a standard coupling protocol. What is the first thing I should do?

A3: The most straightforward first step is to perform a "double coupling."[12][13] This involves repeating the coupling step with a fresh solution of activated amino acid and coupling reagents. This second reaction provides another opportunity for the coupling to go to completion. If the Kaiser test remains positive after a second coupling, more advanced strategies are required, and you should proceed to the in-depth troubleshooting guide below.

Q4: Can changing the solvent help improve coupling efficiency?

A4: Absolutely. The solvent's ability to swell the resin and solvate the growing peptide chain is critical.[12] Poor solvation can lead to peptide aggregation, which physically blocks reactive sites.[14][15] If you are using Dimethylformamide (DMF), consider switching to N-methylpyrrolidone (NMP), which has superior solvating properties.[2][11] For extremely difficult sequences, using solvent mixtures like DCM/DMF/NMP or adding chaotropic salts (e.g., LiCl) can help disrupt secondary structures and improve reagent access.[12]

In-Depth Troubleshooting Guide

When standard protocols fail, a systematic approach is necessary to overcome incomplete coupling with sterically hindered residues. This guide provides a logical workflow, from diagnosis to advanced solutions.

Logical Workflow for Troubleshooting Incomplete Coupling

G A Incomplete Coupling Detected (e.g., Positive Kaiser Test) B Perform Double Coupling A->B Immediate Action F Kaiser Test Negative? (Coupling Complete) B->F C Re-evaluate Coupling Chemistry D Optimize Reaction Conditions C->D Physical E Advanced Strategies C->E Structural / Instrumental H Upgrade Coupling Reagent (e.g., to HATU, HCTU, COMU) C->H Chemical I Increase Reaction Time &/or Temperature D->I J Switch Solvent (e.g., NMP, Magic Mixture) D->J K Use Microwave-Assisted SPPS E->K L Incorporate Backbone Protection (e.g., Pseudoprolines) E->L F->C No G Continue Synthesis F->G Yes H->B Re-attempt I->B Re-attempt J->B Re-attempt K->B Re-attempt L->B Re-attempt

Caption: Troubleshooting workflow for incomplete SPPS coupling.

Diagnosis: Confirming Incomplete Coupling

Before implementing drastic changes, it's crucial to reliably assess the extent of the coupling failure.

  • Qualitative On-Resin Monitoring: The Kaiser test is the workhorse for detecting primary amines.[1] For proline or other secondary amines, the Chloranil or Isatin tests are necessary alternatives.[2]

    Protocol 1: The Kaiser Test [1]

    • Prepare three solutions:

      • Reagent A: 1.0 mL of a 16.5 mg/mL KCN in water solution diluted into 49 mL of pyridine.

      • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

      • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

    • Place 10-15 beads of washed peptide-resin into a small glass test tube.

    • Add 2-3 drops of each Reagent (A, B, and C).

    • Heat the tube at 110°C for 5 minutes.

    • Observe the color:

      • Colorless/Yellow Beads: Negative result. Coupling is complete.

      • Blue/Purple Beads: Positive result. Free primary amines are present, and coupling is incomplete.

Strategic Solutions for Overcoming Steric Hindrance

If double coupling is insufficient, a combination of the following strategies is often required.

The choice of coupling reagent is paramount when dealing with sterically demanding couplings. Standard carbodiimides like DIC are often too slow.[7]

  • Upgrade to High-Potency Reagents: Aminium/uronium salts like HATU , HCTU , or phosphonium salts like PyBOP are significantly more effective.[11][16] They react with the amino acid to form highly reactive O-At or O-Bt esters, which can overcome higher activation energy barriers. For particularly difficult sequences, newer reagents like COMU have shown even greater efficacy.[17]

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent FamilyExamplesActivated SpeciesReactivity LevelComments
CarbodiimidesDIC, DCCO-acylisoureaLow-ModerateOften insufficient for hindered couplings alone; requires an additive like HOBt or Oxyma.[16]
Phosphonium SaltsPyBOP, PyAOPOBt/OAt EsterHighEffective for many difficult couplings; generates non-carcinogenic byproducts.[16]
Aminium/Uronium SaltsHBTU, TBTUOBt EsterHighWidely used, but can cause guanidinylation of the N-terminus if used in excess.[16][18]
Immonium/Guanidinium SaltsHATU, HCTU, COMUOAt/O-6-ClBt EsterVery HighConsidered the gold standard for difficult couplings due to the high reactivity of the active ester.[11][17][19]
  • Increase Reaction Time and Temperature: Steric hindrance slows reaction rates. Extending coupling times from the standard 1-2 hours up to 4 hours or even overnight can be effective.[11] Additionally, increasing the temperature to 40-50°C can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously, as higher temperatures increase the risk of racemization, especially for sensitive amino acids like Cys and His.[20]

  • Microwave-Assisted SPPS (MA-SPPS): Microwave energy provides rapid and uniform heating, dramatically accelerating coupling and deprotection steps.[20][21] This technique is exceptionally effective for driving difficult couplings to completion in minutes rather than hours, often with improved purity and reduced side reactions.[22][23][24] Syntheses that fail at room temperature can often yield excellent results when performed at elevated temperatures (e.g., 75-86°C) using a microwave synthesizer.[17][20]

For sequences prone to aggregation, which exacerbates coupling problems, modifying the peptide backbone itself is a powerful strategy.

  • Pseudoproline Dipeptides: Introducing a pseudoproline (oxazolidine) dipeptide at a Ser or Thr residue temporarily introduces a "kink" into the peptide backbone.[12] This disrupts the inter-chain hydrogen bonding that leads to aggregation, improving solvation and accessibility of the N-terminus for subsequent coupling steps. The native structure is fully restored during the final TFA cleavage.[12]

    Workflow for Incorporating a Pseudoproline Dipeptide

    G A Identify Ser or Thr in aggregating sequence B Substitute Fmoc-Xaa-Ser/Thr-OH with Fmoc-Xaa-Ser/Thr(ΨMe,Me pro)-OH A->B C Couple dipeptide using standard high-power activation (e.g., HATU) B->C D Continue SPPS C->D E Final TFA Cleavage D->E F Native Peptide Sequence Restored E->F

    Caption: Pseudoproline dipeptide incorporation workflow.

  • Backbone Protection (Hmb/Dmb): For residues other than Ser or Thr, attaching a temporary protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen serves the same purpose of disrupting aggregation.[12][25]

Key Experimental Protocols

Protocol 2: Double Coupling with HATU [11]

This protocol is a robust starting point for addressing an incomplete coupling of a sterically hindered amino acid.

  • First Coupling:

    • Following standard Fmoc deprotection and washing of the resin-bound peptide.

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Allow the solution to pre-activate for 1-5 minutes.

    • Add the activated solution to the resin and agitate for 45-60 minutes.

    • Wash the resin thoroughly with DMF (3x).

  • Monitoring:

    • Perform a Kaiser test on a small sample of resin beads.

  • Second Coupling (if Kaiser test is positive):

    • Repeat steps 1.2 through 1.4 with a fresh solution of activated amino acid.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a final Kaiser test to confirm completion. If the test is still positive, consider capping the unreacted amines with acetic anhydride to prevent deletion products and move to a more advanced strategy for the next synthesis attempt.[2][13]

References

  • Palasek, S. A., et al. (2007). Microwave-assisted solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7541. Available at: [Link]

  • Malik, L., et al. (2010). Automated 'X-Y' robot for peptide synthesis with microwave heating: application to difficult peptide sequences and protein domains. Journal of Peptide Science, 16(9), 506-512. Available at: [Link]

  • Hurevich, M., et al. (2012). Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using Fmoc Strategy: In-Water Synthesis of "Difficult Sequences". Organic Letters, 14(22), 5780–5783. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

  • Pires, M. M., et al. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 118(11), e2022134118. Available at: [Link]

  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Available at: [Link]

  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(94), 14199-14202. Available at: [Link]

  • Sletten, E. T., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. ChemRxiv. Preprint. Available at: [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 789–800. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]

  • Sletten, E. T., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. ChemRxiv. Preprint. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Nature Chemistry, 3(4), 331-333. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • Benfodda, Z., et al. (2016). Advances in the synthesis of α-quaternary α-ethynyl α-amino acids. Amino Acids, 48(9), 2047-2060. Available at: [Link]

  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Available at: [Link]

  • Lu, Y., et al. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. ACS Omega, 5(18), 10567–10574. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Zorzi, G., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Available at: [Link]

Sources

Optimization

Stability of the cyclopropane ring in (3R)-3-Amino-3-cyclopropylpropanoic acid under various reaction conditions

Technical Support Center: Stability of the Cyclopropane Ring in (3R)-3-Amino-3-cyclopropylpropanoic Acid Welcome to the technical support guide for (3R)-3-Amino-3-cyclopropylpropanoic acid. This document is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of the Cyclopropane Ring in (3R)-3-Amino-3-cyclopropylpropanoic Acid

Welcome to the technical support guide for (3R)-3-Amino-3-cyclopropylpropanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. The unique combination of a strained cyclopropane ring adjacent to a chiral amino center presents specific stability challenges that must be understood to ensure experimental success and drug product integrity. This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the chemical stability of the cyclopropane moiety in (3R)-3-Amino-3-cyclopropylpropanoic acid under various conditions.

Q1: What is the general stability profile of the cyclopropane ring in this molecule?

The cyclopropane ring is the most labile part of the molecule due to its inherent ring strain (approximately 28 kcal/mol).[1] This strain makes the C-C bonds susceptible to cleavage under conditions that can stabilize a transient radical or carbocation, or via coordination to a transition metal.[1][2] However, in (3R)-3-Amino-3-cyclopropylpropanoic acid, the ring is not activated by adjacent "donor-acceptor" substituents, which are known to facilitate ring-opening.[3][4][5][6] Therefore, under standard organic synthesis and storage conditions (e.g., neutral pH, room temperature, absence of strong oxidants or specific metal catalysts), the cyclopropane ring is generally stable.[7] The primary concerns arise under harsh acidic, reductive, or certain oxidative conditions.

Q2: How do acidic conditions affect the cyclopropane ring?

Strong acidic conditions, particularly in the presence of a nucleophile, pose a significant risk to the cyclopropane ring. The mechanism involves protonation of the cyclopropane ring, which behaves somewhat like a double bond, to form a transient carbocation.[8] This is followed by nucleophilic attack, leading to a 1,3-disubstituted propane derivative. The reaction is driven by the relief of ring strain.[9] While some studies on complex cyclopropanated systems show ring preservation with specific acid catalysts, this is not a general rule.[10] For (3R)-3-Amino-3-cyclopropylpropanoic acid, prolonged exposure to strong acids (e.g., concentrated HCl, HBr, or trifluoroacetic acid at elevated temperatures) should be avoided to prevent ring-opening.

Q3: Is the cyclopropane ring stable under basic conditions?

The cyclopropane ring is generally stable under basic conditions. Unlike acidic conditions, bases do not typically promote the formation of intermediates that lead to ring cleavage. However, a study on a complex cyclopropyl amine, GSK2879552, revealed a hydrolytic degradation pathway under high pH conditions.[11] For (3R)-3-Amino-3-cyclopropylpropanoic acid itself, studies on related compounds like cyclopropylamine carboxamide (CPCA) show high stability under neutral conditions but significant decomposition under strong alkaline conditions at high temperatures.[7] Therefore, while more robust than to acid, prolonged exposure to high concentrations of strong bases at elevated temperatures should be approached with caution and monitored closely.

Q4: What is the molecule's stability profile under reductive conditions, such as catalytic hydrogenation?

Catalytic hydrogenation presents a high risk for cyclopropane ring cleavage. The process, termed hydrogenolysis, involves the addition of hydrogen across a C-C bond to form the corresponding propane derivative.[12][13] This reaction is well-documented for cyclopropane and its derivatives over various transition metal catalysts like platinum (Pt) and palladium (Pd).[12][14][15] The reaction often requires elevated temperatures (>150 °C for Pd) to overcome the activation energy, which is higher than that for alkene hydrogenation.[12] Therefore, if other functional groups in a molecule containing this scaffold need to be reduced by catalytic hydrogenation, careful selection of catalysts and conditions is critical to avoid cleaving the cyclopropane ring.

Q5: Are there concerns with oxidative reactions?

Yes, certain oxidative conditions can lead to ring-opening. Oxidative cleavage can occur via radical pathways or through reactions with strong oxidizing agents.[9][16] For instance, cytochrome P450 enzymes can mediate the oxidation of cyclopropylamine moieties, leading to ring-opened reactive metabolites.[17] Reagents like thallic acetate have also been shown to cause oxidative cleavage of the cyclopropane ring in complex natural products.[18] Standard laboratory oxidants should be used with care, and reactions should be monitored for the formation of ring-opened byproducts.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving (3R)-3-Amino-3-cyclopropylpropanoic acid, with a focus on issues related to ring stability.

Problem Potential Cause (Related to Ring Instability) Recommended Solution & Rationale
Unexpected Byproducts Detected by LC-MS (Mass +2, +18, etc.) Acid- or Lewis Acid-Catalyzed Ring Opening: The reaction conditions may be too acidic, leading to protonation and ring-opening by a solvent molecule (e.g., water, methanol) or another nucleophile.[5][10]Action: Buffer the reaction to a neutral pH. If an acid catalyst is required, screen milder acids (e.g., PPTS instead of p-TsOH) or use a lower catalyst loading and temperature.[10] Rationale: Minimizing proton availability reduces the driving force for carbocation formation and subsequent ring cleavage.
Complete Loss of Starting Material with No Identifiable Product Reductive Cleavage (Hydrogenolysis): If using catalytic hydrogenation (e.g., H₂, Pd/C), the cyclopropane ring may have been cleaved to form a volatile propane derivative.[12][13]Action: Avoid standard catalytic hydrogenation. Consider alternative reduction methods that are chemoselective for other functional groups (e.g., transfer hydrogenation with specific catalysts, borane reductions). Rationale: These alternative methods often have different mechanisms and lower reactivity towards C-C bond cleavage.
Reaction Mixture Turns Dark; Complex Mixture by TLC/LC-MS Oxidative Degradation: The cyclopropane ring, especially the adjacent C-H bonds, may be susceptible to oxidation, leading to a cascade of radical reactions and polymerization.[16][19]Action: Run the reaction under an inert atmosphere (N₂ or Ar). Ensure all solvents are degassed and reagents are free of peroxides. If an oxidant is required, choose a milder, more selective reagent and perform the reaction at a low temperature. Rationale: Excluding oxygen and radical initiators prevents the start of radical chain reactions that can lead to complex degradation pathways.
Formation of Isomeric Impurities Thermal or Metal-Catalyzed Rearrangement: At high temperatures or in the presence of certain transition metals, the cyclopropane ring can undergo rearrangement to form isomeric alkenes (e.g., propenyl derivatives).[2][15]Action: Keep reaction temperatures as low as possible. If a metal catalyst is necessary, screen different metals and ligands to find a system that does not activate the C-C bonds of the cyclopropane ring.[2] Rationale: Lower thermal energy reduces the likelihood of overcoming the activation barrier for rearrangement. Catalyst choice can tune reactivity away from C-C bond activation.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study (Acidic Conditions)

This protocol outlines a systematic approach to evaluate the stability of the cyclopropane ring under acidic stress.

Objective: To determine the rate and extent of degradation of (3R)-3-Amino-3-cyclopropylpropanoic acid in an acidic solution at a controlled temperature.

Materials:

  • (3R)-3-Amino-3-cyclopropylpropanoic acid

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for quenching

  • HPLC-grade Water and Acetonitrile

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in water.

  • Reaction Setup: In a sealed vial, add 1 mL of the stock solution to 9 mL of 1 M HCl to achieve a final concentration of 0.1 mg/mL.

  • Time Zero Sample: Immediately withdraw a 100 µL aliquot, quench it by adding it to 900 µL of 0.1 M NaOH, and analyze by HPLC. This is the T=0 sample.

  • Incubation: Place the sealed reaction vial in a temperature-controlled bath set to 50 °C.

  • Time-Point Sampling: Withdraw 100 µL aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours). Quench each sample immediately as in step 3.

  • HPLC Analysis: Analyze all quenched samples by a validated HPLC method. Monitor the disappearance of the parent peak and the appearance of any degradation products.

Data Analysis: Plot the percentage of the parent compound remaining against time. Identify major degradants by LC-MS/MS to confirm if ring-opening has occurred (e.g., look for a mass corresponding to the addition of H₂O, M+18).

Workflow & Pathway Visualizations

Below are diagrams illustrating the experimental workflow for stability testing and a potential degradation pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Stock Solution (1 mg/mL in H2O) e1 Mix Stock & Medium (Final Conc. 0.1 mg/mL) p1->e1 p2 Prepare Stress Medium (e.g., 1 M HCl) p2->e1 e2 Take T=0 Sample (Quench Immediately) e1->e2 e3 Incubate at 50 °C e1->e3 a1 HPLC Analysis (Parent Peak Area) e2->a1 e4 Sample at Time Points (1, 2, 4, 8, 24h) e3->e4 Sampling e5 Quench All Samples e4->e5 e5->a1 a2 LC-MS/MS (Identify Degradants) a1->a2 a3 Plot Degradation Curve (% Remaining vs. Time) a1->a3 G start Cyclopropane Substrate intermediate Protonated Ring (Carbocation Intermediate) start->intermediate + H+ product Ring-Opened Product (1,3-Disubstituted Propane) intermediate->product + Nu-

Caption: Acid-Catalyzed Ring-Opening Pathway.

References

  • Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Google Search Result.
  • Catalytic Cyclopropane Hydrogenation on Platinum(111) Using In Situ Soft X-ray Methods. Google Search Result.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC. Google Search Result.
  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Google Search Result.
  • Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)
  • Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides | Organic Letters - ACS Public
  • Microscale Catalytic Hydrogenation of Cyclopropane with Nanoparticle Palladium | Journal of Chemical Education - ACS Public
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • 11-Hydrogenation of Small Alicyclic Rings. Google Search Result.
  • CYCLOPROPYLAMINE -
  • Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts: A Parahydrogen Spin. Google Search Result.
  • Activation of cyclopropanes by transition metals - Wikipedia. Google Search Result.
  • Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungst
  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System | Industrial & Engineering Chemistry Research - ACS Public
  • Cyclopropanethiol: A Technical Guide to its Thermochemical Profile and Stability - Benchchem. Google Search Result.
  • Ring C Functionalized Diterpenoids. Part 11.' Cleavage of the Cyclopropane Ring in Methyl ent-Trachyloban - Canadian Science Publishing. Google Search Result.
  • The reactivity of cyclopropanes often mimics that of alkenes. (b)... | Study Prep in Pearson+. Google Search Result.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. Google Search Result.
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Google Search Result.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. Google Search Result.

Sources

Troubleshooting

Removal of byproducts from Simmons-Smith cyclopropanation reactions

An essential aspect of the highly valued Simmons-Smith cyclopropanation reaction is the effective removal of byproducts to isolate the desired cyclopropane product in high purity.[1][2] This guide, designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential aspect of the highly valued Simmons-Smith cyclopropanation reaction is the effective removal of byproducts to isolate the desired cyclopropane product in high purity.[1][2] This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification phase of this reaction.

This section addresses specific issues encountered during the workup and purification of Simmons-Smith reaction mixtures.

Question: My reaction mixture has formed a thick, unmanageable slurry. How should I proceed with the workup?

Answer:

This is a very common scenario, primarily caused by the precipitation of zinc salts (e.g., ZnI₂) and unreacted zinc-copper couple.[3] The key is to effectively dissolve these inorganic materials before attempting an extraction.

Probable Cause: Precipitation of zinc iodide (ZnI₂), the primary inorganic byproduct of the reaction, and residual activated zinc.[1][3]

Solution: Quenching with Saturated Aqueous Ammonium Chloride (NH₄Cl)

The standard and most effective method is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.[4]

Why this works: Ammonium chloride reacts with insoluble zinc salts to form soluble zinc-ammonia complexes, which readily partition into the aqueous phase. The acidic nature of the NH₄Cl solution also helps to quench any remaining reactive organozinc carbenoid and dissolve unreacted zinc metal.[3]

Step-by-Step Protocol:

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly and carefully add saturated aqueous NH₄Cl solution to the vigorously stirred reaction mixture. Gas evolution (from quenching of the carbenoid) may be observed.

  • Continue stirring until all the inorganic precipitate has dissolved and the mixture becomes a biphasic solution (typically an organic layer and a clear aqueous layer).

  • Proceed with standard liquid-liquid extraction.

Question: After my aqueous workup, my crude product is still contaminated with inorganic salts. How can I improve their removal?

Answer:

Residual inorganic salts, primarily zinc-based, can persist if the initial quenching and extraction are not thorough. This can interfere with subsequent purification steps like column chromatography.

Probable Cause: Inefficient quenching or insufficient washing during the extraction process.

Solution: Optimized Workup and Filtration

  • Ensure Complete Quenching: As detailed above, stir the mixture with saturated NH₄Cl until no solids remain. If the slurry is particularly thick, you may need to add more of the NH₄Cl solution and stir for an extended period (30-60 minutes).

  • Filter Through Celite: If some fine solids persist even after quenching, filtering the entire biphasic mixture through a pad of celite before transferring it to a separatory funnel can be highly effective.[5] This physically removes fine particulate matter that may not have fully dissolved.

  • Thorough Extraction: After separating the organic layer, wash it sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[4][5]

    • Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous phase and aid in layer separation.[4]

  • Consider Continuous Extraction: For large-scale reactions or particularly stubborn emulsions, continuous liquid-liquid extraction methods can be employed to ensure exhaustive removal of metal salts.[6]

Below is a workflow diagram illustrating the decision-making process for an effective workup.

G Start Reaction Complete Slurry Thick Slurry Present? Start->Slurry Quench Quench with sat. aq. NH4Cl at 0 °C Slurry->Quench Yes Extract Perform Aqueous Extraction (Wash with NaHCO3, Brine) Slurry->Extract No Stir Stir until solids dissolve Quench->Stir Filter Filter through Celite Stir->Filter Fine solids remain Stir->Extract Clear solution Filter->Extract Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Chromatography or Distillation) Concentrate->Purify End Pure Product Purify->End G Start Crude Product Obtained IsVolatile Is the product volatile and thermally stable? Start->IsVolatile IsPolar Is there a significant polarity difference from impurities? IsVolatile->IsPolar No Distill Purify by Distillation (under reduced pressure) IsVolatile->Distill Yes Column Purify by Flash Column Chromatography IsPolar->Column Yes Recrystallize Consider Recrystallization (if product is solid) IsPolar->Recrystallize No, and product is solid End Pure Product Distill->End Column->End Recrystallize->End

Sources

Optimization

Addressing aggregation of peptides containing conformationally restricted amino acids

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide is designed for researchers and drug development professionals dealing with the unique challenges of synthesizing and handling peptides t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide is designed for researchers and drug development professionals dealing with the unique challenges of synthesizing and handling peptides that contain conformationally restricted amino acids, such as α -aminoisobutyric acid (Aib) and N-methylated residues.

Part 1: Expert Insights — The Paradox of Restricted Amino Acids

Conformationally restricted amino acids are highly valued in drug development. Residues like Aib and N-methyl amino acids are strategically incorporated to lock peptides into bioactive conformations (e.g., 310​ -helices) or to act as " β -sheet breakers" that prevent the aggregation of amyloidogenic therapeutics[1][2].

However, a well-known paradox exists in peptide chemistry: the very modifications designed to prevent aggregation in the final product often trigger severe aggregation during Solid-Phase Peptide Synthesis (SPPS).

The Causality: The bulky nature of Aib (a -tetrasubstituted amino acid) and the loss of a hydrogen bond donor in N-methylated amino acids introduce extreme steric hindrance[3][4]. This steric bulk drastically reduces the kinetics of the acylation reaction. As the coupling stalls, the unreacted, growing peptide chains remain exposed. Driven by hydrophobic interactions and intermolecular hydrogen bonding, these chains collapse onto themselves or neighboring chains, forming irreversible on-resin aggregates[5][6]. This dual threat—steric hindrance combined with secondary aggregation—is the primary cause of deletion sequences and low crude yields.

Part 2: Diagnostic Workflow

Before altering your synthesis chemistry, you must determine whether a failed coupling is due to localized steric hindrance or macro-scale on-resin aggregation.

SPPS_Troubleshooting Start Incomplete Coupling (Positive Kaiser Test) Test Perform Micro-Cleavage & LC-MS Analysis Start->Test Steric Mass = Target - Residue (Steric Hindrance) Test->Steric Clear deletion peak Aggreg Broad/Missing Peaks (On-Resin Aggregation) Test->Aggreg Poor solvation/smearing Sol1 Execute Protocol A: High-Efficiency Coupling Steric->Sol1 Sol2 Execute Protocol B: Aggregation Disruption Aggreg->Sol2

Diagnostic workflow for resolving SPPS coupling failures.

Part 3: Frequently Asked Questions (FAQs)

Q: My Kaiser test is positive after coupling Fmoc-Aib-OH. Should I just increase the coupling time? A: No. Simply extending the time with standard carbodiimide chemistry (e.g., DIC/HOBt) is rarely sufficient for sterically hindered residues and provides more time for the peptide to aggregate[6]. You must switch to highly reactive uronium salts (HATU or COMU) or utilize microwave-assisted heating to drive the reaction kinetically[5][7].

Q: I am coupling an N-methyl amino acid to another N-methyl amino acid. Why is my yield near zero? A: Coupling to a secondary amine is exceptionally difficult, proceeding 10 to 100 times slower than primary amines[3]. Furthermore, standard colorimetric monitoring (like the Kaiser test) fails on secondary amines. You must use the Chloranil or Bromophenol Blue test to monitor N-methyl couplings[8]. For these junctions, halogenated coupling reagents like PyBroP or in situ generated acid chlorides are required[8].

Q: How do I prevent the peptide from aggregating in my HPLC purification buffer? A: Peptides rich in restricted amino acids often form highly stable, insoluble secondary structures in standard water/acetonitrile gradients[2]. To disrupt this, heat the HPLC column to 40–50°C and consider adding chaotropic agents (like 6M Guanidine-HCl) to your sample injection plug, or use a fluorinated solvent modifier like Hexafluoroisopropanol (HFIP) to break hydrogen networks prior to injection.

Part 4: Quantitative Data — Coupling Reagent Efficacy

When dealing with consecutive restricted amino acids (e.g., Aib-Aib), the choice of coupling reagent and thermal energy is the absolute determining factor for success[6][7].

Coupling ConditionReagents UsedTemperatureReaction TimeCrude Purity (Aib-Aib)
Standard Ambient DIC / HOBt25°C60 min< 10.0%
Uronium (Standard) HCTU / DIPEA25°C2 x 30 min35.5%
Uronium (Advanced) COMU / DIPEA25°C2 x 30 min74.3%
Microwave-Assisted DIC / Oxyma Pure60°C20 min> 85.0%

Data synthesized from comparative SPPS studies on sterically hindered and aggregating sequences[6][7].

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . You will not proceed to the next synthesis step until analytical validation confirms the success of the current step.

Protocol A: High-Efficiency Coupling for Sterically Hindered Residues (Aib / N-Me)

Use this protocol when micro-cleavage indicates a clean deletion sequence due to steric clash.

  • Resin Preparation: Swell the peptidyl-resin in a 1:1 mixture of N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM) for 30 minutes. Causality: NMP disrupts hydrophobic aggregation better than DMF, while DCM swells the polystyrene matrix to expose reactive sites[5].

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4 equivalents of the incoming Fmoc-protected restricted amino acid (e.g., Fmoc-Aib-OH) and 4 equivalents of HATU (or COMU) in a minimal volume of NMP.

  • Base Addition: Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for exactly 1 minute to pre-activate the ester[5][8].

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Validation Step (Critical): Remove 5 mg of resin. Wash with Methanol and DCM.

    • For Aib (Primary Amine): Perform a Kaiser test.

    • For N-Me (Secondary Amine): Perform a Bromophenol Blue test (yellow = complete, blue/green = incomplete)[8].

  • Double Coupling: If the test is positive, drain the reaction vessel and immediately repeat Steps 3-5 using fresh reagents before attempting to cap or deprotect.

Protocol B: Microwave-Assisted Aggregation Disruption

Use this protocol when synthesizing sequences >10 amino acids where broad LC-MS peaks indicate on-resin beta-sheet formation.

  • Solvent Switch: Replace all standard DMF with a chaotropic solvent system: 0.1 M Lithium Chloride (LiCl) in NMP. Causality: Li+ ions coordinate with the peptide backbone amides, physically blocking intermolecular hydrogen bonds that cause aggregation.

  • Microwave Parameters: Transfer the resin to a microwave peptide synthesizer.

  • Reagent Delivery: Deliver 5 equivalents of Fmoc-amino acid, 5 equivalents of DIC, and 5 equivalents of Oxyma Pure in NMP[5][6].

  • Thermal Coupling: Irradiate the reaction vessel to maintain exactly 60°C for 20 minutes[6]. Caution: Do not exceed 60°C for cysteine or histidine residues to prevent racemization.

  • Validation Step (Critical): Perform a micro-cleavage (TFA/TIPS/Water 95:2.5:2.5) on 10 mg of resin for 1 hour. Evaporate, reconstitute in 50% Acetonitrile/Water, and run an LC-MS. You must observe the correct M+H mass as the base peak before proceeding to the next cycle.

Part 6: References

  • Insulin Hot-Spot Analogs Formed with N-Methylated Amino Acid Residues Inhibit Aggregation of Native Hormone Source: MDPI URL:[Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies Source: ACS Publications URL:[Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings Source: NIH / PMC URL:[Link]

  • Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition Source: NIH / PMC URL:[Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP) Source: SciELO URL:[Link]

  • Aib-Rich Peptides Containing Lactam-Bridged Side Chains as Models of the 310-Helix Source: ACS Publications URL:[Link]

  • SPPS Tips For Success Handout Source: Mesa Labs / Gyros Protein Technologies URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (3R)- and (3S)-3-amino-3-cyclopropylpropanoic Acid Enantiomers

Introduction: The enantiomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral molecules can exhibit vastly different pharmacological and toxicological profiles, mak...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The enantiomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral molecules can exhibit vastly different pharmacological and toxicological profiles, making the precise identification and quantification of individual enantiomers a critical regulatory and safety requirement. 3-amino-3-cyclopropylpropanoic acid, a constrained β-amino acid, represents a valuable chiral building block in medicinal chemistry. Its rigid cyclopropyl moiety can impart unique conformational constraints on peptides and small molecule drugs, potentially enhancing potency and metabolic stability. Consequently, robust analytical methods to differentiate its (3R) and (3S) enantiomers are paramount.

This guide provides an in-depth comparison of advanced spectroscopic techniques for the unambiguous differentiation of these enantiomers. We move beyond mere procedural descriptions to explore the underlying causality of methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, integrating theoretical calculations with experimental data to ensure the highest degree of scientific integrity.

Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1][2] Unlike conventional IR spectroscopy, which provides information about functional groups, VCD is exquisitely sensitive to the three-dimensional arrangement of atoms, making it a definitive method for determining the absolute configuration of chiral molecules in solution.[1]

Causality of Method Choice

For a novel or valuable chiral molecule like 3-amino-3-cyclopropylpropanoic acid, establishing the absolute stereochemistry is often the primary analytical challenge. VCD is uniquely suited for this purpose because the experimental spectrum of an unknown enantiomer can be directly compared to a theoretically predicted spectrum. The "sign" of the VCD signal (positive or negative) for each vibrational mode is directly correlated to the molecule's absolute configuration. This eliminates the need for chiral reference standards, which may not be available.

The VCD signal is typically four to six orders of magnitude smaller than the parent infrared absorption signal, necessitating specialized instrumentation.[2] However, the structural richness of the resulting spectrum provides a unique and unambiguous fingerprint of the molecule's chirality.

Experimental Workflow and Logical Diagram

The VCD analysis workflow is a self-validating loop that pairs experimental measurement with computational chemistry.

VCD_Workflow cluster_exp Experimental Arm cluster_comp Computational Arm Sample Sample Preparation (e.g., in DMSO-d6) VCD_Measurement FTIR-VCD Spectrometer Data Acquisition Sample->VCD_Measurement Measure Exp_Spectrum Experimental VCD & IR Spectra VCD_Measurement->Exp_Spectrum Process Comparison Spectral Comparison & Correlation Exp_Spectrum->Comparison DFT_Input Build (3R) & (3S) Structures In Silico DFT_Calc DFT Calculation (e.g., B3LYP/6-31G*) DFT_Input->DFT_Calc Optimize & Freq. Comp_Spectrum Predicted VCD & IR Spectra DFT_Calc->Comp_Spectrum Simulate Comp_Spectrum->Comparison Conclusion Absolute Configuration Assignment Comparison->Conclusion Best Fit

Caption: VCD workflow for absolute configuration determination.

Protocol: VCD Analysis of 3-amino-3-cyclopropylpropanoic Acid
  • Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) of the enantiomer in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d6 or CDCl3) to achieve a concentration of ~0.1 M. The choice of solvent is critical; it must be transparent in the IR region of interest and capable of solubilizing the analyte.

  • Computational Modeling:

    • Using computational chemistry software (e.g., Gaussian), build 3D models of both the (3R) and (3S) enantiomers of 3-amino-3-cyclopropylpropanoic acid.

    • Perform a conformational search to identify the lowest energy conformers.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. This predicts the IR and VCD spectra for each absolute configuration.[3]

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample using an FTIR-VCD spectrometer over the mid-IR range (e.g., 2000-900 cm⁻¹).

    • Collect a sufficient number of scans (e.g., for 4-8 hours) to achieve an adequate signal-to-noise ratio.

    • Acquire a background spectrum of the pure solvent under identical conditions and subtract it from the sample spectrum.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the computationally predicted spectra for the (3R) and (3S) configurations.

    • A positive correlation (mirror-image spectra matching) between the experimental spectrum and one of the calculated spectra provides a definitive assignment of the absolute configuration.

Expected Data Summary

The (3R) and (3S) enantiomers are expected to show identical IR absorption spectra but VCD spectra that are perfect mirror images of each other.

Vibrational Mode (Example)Predicted Frequency (cm⁻¹)Expected ΔA (x 10⁻⁵) for (3R)Expected ΔA (x 10⁻⁵) for (3S)
C=O stretch~1720+2.5-2.5
N-H bend~1550-1.8+1.8
C-H (cyclopropyl) bend~1020+3.1-3.1

NMR Spectroscopy with Chiral Solvating Agents (CSAs): For Enantiomeric Ratio Determination

While VCD excels at determining absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy is a more accessible and rapid technique for determining enantiomeric purity or enantiomeric excess (e.e.).[4] Since enantiomers are isochronous and produce identical NMR spectra, a chiral auxiliary is required to induce diastereomeric differentiation. Chiral Solvating Agents (CSAs) are a powerful class of auxiliaries that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[5]

Causality of Method Choice

The primary advantage of using CSAs is the simplicity and speed of the analysis. There is no need for covalent derivatization, which avoids potential kinetic resolution and the need for purification.[4] The method relies on establishing fast exchange equilibria between the free and complexed species in the NMR tube. The differential spatial arrangement of the two enantiomers within the chiral pocket of the CSA leads to distinct chemical shifts (Δδ) for specific protons, allowing for their direct integration and the calculation of the e.e.

Principle of Chiral Discrimination with CSAs

The interaction between the CSA and the enantiomers creates two different diastereomeric solvates, each with a unique magnetic environment.

CSA_Principle cluster_complex Formation of Transient Diastereomeric Complexes Racemate Racemic Mixture (3R) + (3S) Complex_R (3R)-Enantiomer • CSA (Complex A) Racemate->Complex_R + CSA Complex_S (3S)-Enantiomer • CSA (Complex B) Racemate->Complex_S + CSA CSA Chiral Solvating Agent (CSA) NMR_Spec NMR Spectrum Complex_R->NMR_Spec Complex_S->NMR_Spec Signals Distinct Signals for A & B (Δδ ≠ 0) Integration gives e.e. NMR_Spec->Signals

Caption: Principle of NMR differentiation using a CSA.

Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
  • Selection of CSA: Choose a CSA capable of interacting with the functional groups of 3-amino-3-cyclopropylpropanoic acid. A thiourea-based CSA or a crown ether like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid could be effective due to potential hydrogen bonding with the amino and carboxylic acid groups.[5][6]

  • Sample Preparation:

    • In an NMR tube, dissolve ~5 mg of the 3-amino-3-cyclopropylpropanoic acid sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the tube in incremental amounts (e.g., 0.25, 0.5, 1.0, and 1.5 molar equivalents), acquiring a spectrum after each addition to find the optimal ratio that provides baseline separation of the diastereomeric signals.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (e.g., at 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for accurate integration.

    • Identify a well-resolved proton signal that is sensitive to the chiral environment. The proton at the C3 position (the stereocenter) is an ideal candidate.

  • Data Analysis:

    • Identify the pair of signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the area under each peak (Area_R and Area_S).

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Expected Data Summary

Upon addition of the CSA, a key singlet or multiplet in the original spectrum should resolve into two distinct signals.

Analyte ProtonChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA (ppm)Integration (Example 95:5 mixture)
H at C3 (methine)3.50 (multiplet)3.55 (multiplet, major enantiomer)0.95
3.58 (multiplet, minor enantiomer)0.05

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD and ORD are chiroptical techniques that measure the interaction of chiral molecules with ultraviolet and visible light.[7] ECD measures the differential absorption of left and right circularly polarized light by chromophores, while ORD measures the wavelength-dependent rotation of plane-polarized light.[7]

Causality of Method Choice

ECD and ORD are rapid, highly sensitive techniques that require a very small amount of sample. They are particularly effective when the chiral center is close to a chromophore. In 3-amino-3-cyclopropylpropanoic acid, the carboxylic acid group (-COOH) acts as a chromophore in the far-UV region (~200-220 nm). While less structurally informative than VCD, ECD provides a characteristic fingerprint (a "Cotton effect" curve) that is opposite for the two enantiomers, making it excellent for confirming enantiomeric identity against a known standard.

Protocol: ECD Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 0.1-1.0 mg/mL) in a transparent solvent like methanol or water.

  • Data Acquisition:

    • Use a CD spectropolarimeter to scan the sample over the relevant UV range (e.g., 190-300 nm).

    • Record the spectrum of the pure solvent as a baseline and subtract it from the sample spectrum.

  • Data Analysis: The resulting spectrum plots molar ellipticity [θ] against wavelength. The (3R) and (3S) enantiomers will produce mirror-image spectra. A positive peak (positive Cotton effect) for one enantiomer will correspond to a negative peak (negative Cotton effect) for the other.

Expected Data Summary
EnantiomerWavelength of Maxima (λ_max)Sign of Cotton Effect (Molar Ellipticity [θ])
(3R)~210 nmPositive
(3S)~210 nmNegative

Comparative Analysis of Techniques

FeatureVibrational Circular Dichroism (VCD)NMR with Chiral Solvating AgentElectronic Circular Dichroism (ECD)
Primary Application Absolute Configuration DeterminationEnantiomeric Ratio (e.e.) QuantificationEnantiomeric Identity Confirmation
Principle Differential IR absorptionFormation of transient diastereomersDifferential UV-Vis absorption
Sample Req. High (5-10 mg)Medium (1-5 mg)Low (<1 mg)
Instrumentation Specialized FTIR-VCDStandard NMR SpectrometerCD Spectropolarimeter
Analysis Time Long (hours)Fast (minutes)Fast (minutes)
Need for Standard? No (uses DFT calculations)No (for e.e.), Yes (for assignment)Yes (for absolute configuration)
Key Advantage Unambiguous structural informationWidely available, quantitativeHigh sensitivity, low sample usage

Conclusion and Recommendations

The selection of a spectroscopic method for differentiating the (3R) and (3S) enantiomers of 3-amino-3-cyclopropylpropanoic acid should be guided by the analytical objective.

  • For the definitive, de novo determination of absolute configuration , Vibrational Circular Dichroism coupled with DFT calculations is the most authoritative and trustworthy method. Its ability to provide a direct correlation between a 3D structure and an experimental spectrum is unparalleled.

  • For routine quality control, process monitoring, and the precise quantification of enantiomeric excess , ¹H NMR with a suitable Chiral Solvating Agent is the method of choice. It is rapid, highly quantitative, and utilizes instrumentation that is readily available in most research and industrial settings.

  • For rapid identity screening against a known reference standard , Electronic Circular Dichroism offers a fast and highly sensitive confirmation of enantiomeric identity.

By understanding the principles, strengths, and experimental nuances of each technique, researchers can confidently select and apply the most appropriate spectroscopic tool to ensure the chiral integrity of this important molecular building block.

References

  • Time.gov. (n.d.). Current time in Chicago, IL, US.
  • Wikipedia. (2023). Vibrational circular dichroism. Retrieved from [Link]

  • Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. Retrieved from [Link]

  • PubMed. (2020). Solid-state vibrational circular dichroism studies on the conformation of an amino acid molecule in crystalline state. Retrieved from [Link]

  • ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Lambda Solutions. (2025). CD vs. ORD Spectroscopy: Key Differences in Analyzing Molecular Chirality. Retrieved from [Link]

  • Thieme. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

  • Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Retrieved from [Link]

  • University of Pisa. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validated HPLC Methods for Determining the Enantiomeric Purity of 3-Amino-3-cyclopropylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, profoundly influencing their pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, profoundly influencing their pharmacological and toxicological profiles. For novel β-amino acids like 3-amino-3-cyclopropylpropanoic acid, a key building block in medicinal chemistry, the ability to accurately quantify its enantiomeric purity is paramount. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this purpose. We will delve into the rationale behind the chosen methodology, compare it with viable alternatives, and provide detailed, actionable protocols to empower your research and development.

The Imperative of Enantiomeric Purity in Drug Development

The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different interactions with chiral biological systems such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Regulatory bodies worldwide, therefore, mandate strict control over the enantiomeric composition of chiral drug substances. This underscores the necessity for robust and validated analytical methods to ensure patient safety and product efficacy.

A Validated Chiral HPLC Method: The Gold Standard

Proposed HPLC Method and Rationale

Based on extensive experience with chiral separations of β-amino acids, a method centered around a macrocyclic glycopeptide-based CSP, specifically a teicoplanin-based column, is proposed. These CSPs are renowned for their broad enantioselectivity for amino acids, including underivatized forms, and their compatibility with mass spectrometry (MS)-friendly mobile phases.[4]

The Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): An Astec CHIROBIOTIC® T (teicoplanin-based) column is selected. Teicoplanin, a macrocyclic glycopeptide, possesses a complex structure with multiple chiral centers, hydrogen bond donors and acceptors, and ionic groups. This intricate architecture allows for a multitude of potential interactions (e.g., hydrogen bonding, ionic interactions, dipole-dipole interactions, and steric repulsion) with the analyte, leading to effective chiral recognition and separation of a wide range of amino acids.[4] The ability to separate underivatized amino acids is a significant advantage, as it eliminates the need for a derivatization step, which can introduce variability and potential for enantiomeric discrimination.

  • Mobile Phase: A polar organic or reversed-phase mobile phase is typically effective with teicoplanin-based CSPs.[5] A simple mobile phase consisting of methanol, water, and a small amount of an acidic modifier like formic or acetic acid is a good starting point. The organic modifier (methanol) influences the overall retention and can modulate the chiral recognition by altering the conformation of both the analyte and the CSP. The acidic modifier helps to control the ionization state of the amino acid and the CSP, which is crucial for achieving reproducible separation.

  • Detection: As 3-amino-3-cyclopropylpropanoic acid lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) can be employed. However, for enhanced sensitivity and specificity, especially at low impurity levels, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are also viable alternatives for non-chromophoric analytes.

Experimental Workflow for the Validated HPLC Method

Validated HPLC Method Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 3-amino-3-cyclopropylpropanoic acid sample Dissolution Dissolve in mobile phase diluent Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject onto Chiral HPLC Column Filtration->Injection Separation Isocratic Elution Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Enantiomeric Purity (% area) Integration->Calculation Validation Method Validation (ICH Guidelines) Calculation->Validation

Caption: Workflow for the validated HPLC method.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or MS).

  • Chiral Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile phase.

2. Sample Preparation:

  • Accurately weigh and dissolve the 3-amino-3-cyclopropylpropanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • For the determination of the minor enantiomer, a higher concentration may be necessary, depending on the limit of quantification (LOQ).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation (in accordance with ICH Q2(R1) Guidelines): [6]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be achieved by injecting a blank, a racemic mixture, and the single enantiomer standard.

  • Linearity: Analyze a series of solutions with known concentrations of the minor enantiomer spiked into the major enantiomer. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking known amounts of the minor enantiomer into the sample of the major enantiomer at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different instruments if possible. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified. This is often established based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and evaluate the effect on the separation.

Comparison with Alternative Methods

While the proposed HPLC method is robust, other techniques can also be employed for determining the enantiomeric purity of 3-amino-3-cyclopropylpropanoic acid. The choice of method will depend on the specific requirements of the analysis, such as the desired speed, sensitivity, and available instrumentation.

Method Selection Decision Tree Start Determine Analytical Need HighThroughput High-Throughput Screening? Start->HighThroughput HighSensitivity High Sensitivity Required? HighThroughput->HighSensitivity No ChiralSFC Chiral Supercritical Fluid Chromatography (SFC) HighThroughput->ChiralSFC Yes VolatileDeriv Is Volatile Derivative Easily Formed? HighSensitivity->VolatileDeriv No ChiralCE Chiral Capillary Electrophoresis (CE) HighSensitivity->ChiralCE Yes ChiralHPLC Validated Chiral HPLC VolatileDeriv->ChiralHPLC No ChiralGC Chiral Gas Chromatography (GC) VolatileDeriv->ChiralGC Yes

Caption: Decision tree for selecting an analytical method.

Alternative Chiral HPLC Approaches
  • Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are also widely used for chiral separations.[7] They often exhibit different enantioselectivity compared to macrocyclic glycopeptide phases and may require normal-phase or polar organic mobile phases. Method development would involve screening different polysaccharide-based columns and mobile phase compositions.

  • Ligand-Exchange Chromatography (LEC): This technique utilizes a CSP that contains a chiral ligand (often an amino acid) complexed with a metal ion (e.g., Cu²⁺).[5] The enantiomers of the analyte form diastereomeric complexes with the chiral ligand on the stationary phase, which have different stabilities and can thus be separated. LEC is particularly well-suited for the separation of amino acids.

  • Indirect Method (Derivatization): The amino acid can be derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.[1] While this approach avoids the need for a chiral column, it introduces an extra step in the sample preparation, which can be a source of error and may require careful optimization to avoid racemization.

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is a powerful alternative. 3-amino-3-cyclopropylpropanoic acid would require derivatization to increase its volatility (e.g., esterification of the carboxylic acid and acylation of the amino group). The derivatized enantiomers are then separated on a chiral capillary column. GC can offer very high resolution and sensitivity, but the derivatization step can be complex and needs to be carefully controlled.

Capillary Electrophoresis (CE)

Chiral CE is another high-efficiency separation technique. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors for this purpose. CE offers advantages such as very small sample volume requirements and rapid method development. However, it can be less robust than HPLC for routine quality control applications.

Performance Comparison

FeatureValidated HPLC (Teicoplanin CSP)Alternative HPLC (Polysaccharide CSP)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Direct separation on a chiral stationary phaseDirect separation on a chiral stationary phaseSeparation of volatile derivatives on a chiral capillary columnSeparation in a capillary based on differential migration in the presence of a chiral selector
Derivatization Not requiredOften not requiredRequiredNot required
Speed ModerateModerateFastVery Fast
Sensitivity Good to Excellent (especially with MS)GoodExcellentGood
Robustness HighHighModerateModerate
Typical Mobile/Stationary Phase Methanol/Water/Acid on TeicoplaninHexane/Ethanol on Cellulose/AmyloseH₂ or He on a chiral capillary columnBuffer with a chiral selector (e.g., cyclodextrin)
Key Advantage Broad applicability, MS-compatibleDifferent selectivity to glycopeptidesHigh resolution and sensitivityFast analysis, low sample consumption
Key Disadvantage Column costMay require non-polar solventsDerivatization requiredLower concentration sensitivity than HPLC-MS

Conclusion

The validated chiral HPLC method using a teicoplanin-based stationary phase represents a robust, reliable, and versatile approach for determining the enantiomeric purity of 3-amino-3-cyclopropylpropanoic acid. Its ability to separate the underivatized amino acid in a simple mobile phase makes it highly suitable for routine quality control and release testing in a regulated environment. While alternative methods such as GC and CE offer specific advantages in terms of speed or sensitivity, the proposed HPLC method provides an excellent balance of performance characteristics. The detailed protocol and validation guidelines presented in this guide serve as a solid foundation for implementing this critical analysis in your laboratory, ensuring the quality and safety of your chiral drug candidates.

References

  • Peter, A., G. Török, and D. W. Armstrong. "Chiral separation of β-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC." Journal of Pharmaceutical and Biomedical Analysis 27.3-4 (2002): 599-605. [Link]

  • Gecse, Zsanett. "HPLC Enantioseparation of β-Amino Acids." University of Szeged, 2022. [Link]

  • Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today, 6 Sept. 2016. [Link]

  • MDPI. "New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode." MDPI, 9 May 2024. [Link]

  • Moravčík, Jakub, and Katarína Hroboňová. "[Separation of amino acid enantiomers by high performance liquid chromatography]." Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti 63.1 (2014): 4-12. [Link]

  • Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea), 30 June 2021. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." ICH, 24 Mar. 2022. [Link]

  • Ilisz, I., et al. "HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review." Journal of Separation Science 31.10 (2008): 1735-1755. [Link]

  • Phenomenex. "Chiral HPLC Separations." Phenomenex. [Link]

Sources

Validation

Efficacy of Peptides Containing (3R)-3-Amino-3-cyclopropylpropanoic Acid vs. Linear Analogues: A Structural and Pharmacological Comparison Guide

As peptide therapeutics evolve, overcoming the inherent limitations of natural α -amino acids—namely, rapid proteolytic degradation and high conformational flexibility—remains a central challenge in drug development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics evolve, overcoming the inherent limitations of natural α -amino acids—namely, rapid proteolytic degradation and high conformational flexibility—remains a central challenge in drug development. The incorporation of β -amino acids into peptide backbones has emerged as a robust strategy to enhance metabolic stability [1]. However, linear β -amino acids often introduce excessive backbone flexibility, complicating the rational design of stable secondary structures.

This guide provides an objective, data-driven comparison between linear β -amino acid analogues (e.g., 3-aminobutanoic acid) and the conformationally restricted (3R)-3-Amino-3-cyclopropylpropanoic acid . Designed for application scientists and drug developers, this document details the thermodynamic causality behind cyclopropyl-induced stability and provides self-validating experimental protocols for empirical verification.

Mechanistic Causality: The Thermodynamics of Conformational Constraint

To understand the superior efficacy of (3R)-3-Amino-3-cyclopropylpropanoic acid, one must analyze the thermodynamics of peptide folding and protease recognition.

The Entropic Penalty of Linear Analogues

Linear β -amino acids possess an additional methylene group in the backbone compared to α -amino acids. This extra Cα​−Cβ​ bond is freely rotatable, resulting in a vast ensemble of accessible rotamers. When a peptide containing a linear β -amino acid binds to a target receptor or folds into a secondary structure (such as a β -turn), it must "freeze" these rotatable bonds. This results in a massive entropic penalty ( ΔS≪0 ), which thermodynamically destabilizes the folded state and reduces overall target binding affinity.

The Cyclopropyl Advantage: Pre-organization and Steric Locking

Incorporating a cyclopropyl ring directly into the backbone—as seen in (3R)-3-Amino-3-cyclopropylpropanoic acid—fundamentally alters the conformational landscape [2].

  • Dihedral Locking: The cyclopropyl ring physically restricts the rotation of the Cα​−Cβ​ bond. This locks the backbone dihedral angles into a geometry that inherently favors intramolecular hydrogen bonding, specifically promoting highly stable 11-membered ring turn structures [1].

  • Proteolytic Evasion: Proteases require peptide backbones to adopt an extended, β -strand-like conformation to fit into their catalytic clefts. The rigid dihedral angles imposed by the cyclopropyl group create a severe steric clash within the protease active site, rendering the peptide highly resistant to enzymatic cleavage.

  • Directional Vectoring: Chiral cyclopropanes allow for the precise, directional projection of side-chains. This pre-organization drastically reduces the entropic cost of binding, leading to potent interactions with complex targets, such as the α2​−δ subunit of voltage-gated calcium channels[3].

ConformationalDynamics cluster_linear Linear β-Amino Acid cluster_cyclo (3R)-3-Amino-3-cyclopropylpropanoic acid L1 High Backbone Flexibility L2 High Entropic Penalty L1->L2 L3 Weak Target Binding L2->L3 C1 Cyclopropyl Constraint C2 Pre-organized Turn Structure C1->C2 C3 High Affinity & Stability C2->C3

Conformational dynamics: linear vs. cyclopropyl β-amino acid derivatives.

Comparative Efficacy Data

The theoretical advantages of structural pre-organization translate directly into measurable pharmacological improvements. Table 1 summarizes the comparative metrics between a standard linear analogue and the cyclopropyl derivative.

Table 1: Physicochemical and Pharmacological Comparison

ParameterLinear Analogue (e.g., 3-aminobutanoic acid)Cyclopropyl Analogue ((3R)-3-Amino-3-cyclopropylpropanoic acid)
Backbone Flexibility High (Multiple accessible rotamers)Low (Conformationally locked Cα​−Cβ​ bond)
Secondary Structure Disordered / Weak H-bondingStable 11-membered ring β -turns
Entropic Penalty of Folding HighLow (Pre-organized geometry)
Proteolytic Stability (Serum) Moderate ( t1/2​≈2−4 hours)Exceptionally High ( t1/2​>24 hours)
Target Binding Affinity BaselineEnhanced (Optimal side-chain vector alignment)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the efficacy of cyclopropyl-modified peptides must be validated through rigorous, artifact-free workflows. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS)

Due to the steric hindrance of the cyclopropyl ring, standard coupling reagents (e.g., HBTU) often yield incomplete reactions.

  • Resin Loading: Utilize Rink Amide AM resin for C-terminal amidation.

  • Coupling: Employ highly reactive coupling reagents such as HATU/HOAt (1:1 ratio) with N,N-Diisopropylethylamine (DIPEA) in DMF. Extend coupling times to 2 hours at room temperature.

  • Self-Validation: Perform a quantitative Kaiser test after the coupling step. If the test is positive (indicating unreacted amines), perform a double-coupling utilizing a different solvent system (e.g., NMP) to overcome sequence-dependent aggregation.

Protocol 3.2: Conformational Validation via 2D NOESY NMR

Circular Dichroism (CD) only provides a global average of secondary structures. To definitively prove that the cyclopropyl ring induces a specific turn, use 2D NMR.

  • Sample Preparation: Dissolve the purified peptide in 90% H₂O / 10% D₂O to a concentration of 2-5 mM.

  • Acquisition: Acquire 2D NOESY spectra with a mixing time of 150–200 ms.

  • Self-Validation: Look for specific Nuclear Overhauser Effect (NOE) cross-peaks between the amide proton ( NHi+2​ ) and the alpha proton ( Hαi​ ). The presence of these specific cross-peaks directly proves spatial proximity (< 5 Å), validating the hydrogen-bond network independently of computational models.

Protocol 3.3: Proteolytic Stability Assay via LC-MS (MRM Mode)

When testing stability in complex biological matrices (e.g., human serum), ion suppression can mimic peptide degradation. This protocol utilizes internal standards to isolate true degradation from mass spectrometer artifacts[4].

  • Incubation: Incubate 10 µM of the peptide in 25% human serum at 37°C.

  • Quenching: At defined time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and immediately quench with 50 µL of 10% Trichloroacetic acid (TCA) to precipitate serum proteins.

  • Internal Standard Spiking: Add a defined concentration of a stable isotope-labeled Peptide Retention Time Calibration (PRTC) mixture to the quenched sample.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: Normalize the target peptide peak area against the PRTC peak area. If the PRTC signal fluctuates, it indicates matrix effects; true degradation is only confirmed if the normalized target peptide ratio decreases over time.

ExperimentalWorkflow S1 Fmoc-SPPS Synthesis S2 RP-HPLC Purification S1->S2 Cleavage S3 2D NOESY NMR (Structure) S2->S3 Purity >95% S4 LC-MS Assay (Stability) S2->S4 Purity >95%

Self-validating workflow for peptide synthesis, structural validation, and stability testing.

Conclusion

The transition from linear β -amino acids to (3R)-3-Amino-3-cyclopropylpropanoic acid represents a paradigm shift in peptidomimetic design. By leveraging the thermodynamic principles of conformational constraint, researchers can bypass the entropic penalties associated with flexible backbones. The resulting peptides exhibit superior secondary structure stability, exceptional resistance to proteolytic cleavage, and highly optimized target binding affinities, making them vastly superior candidates for downstream clinical development.

References

  • Title: Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. Source: PubMed URL: [Link]

  • Title: Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Source: PMC (PubMed Central) URL: [Link]

  • Title: Turn Conformation of β-Amino Acid-Based Short Peptides Promoted by an Amidothiourea Moiety at C-Terminus. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Comprehensive LC-MS Metabolomics Protocol: From Foundational Principles to Advanced Applications and Troubleshooting. Source: Metabolic Explorer URL: [Link]

Sources

Comparative

Cross-validation of analytical methods for (3R)-3-Amino-3-cyclopropylpropanoic acid quantification

An Expert's Guide to the Cross-Validation of Analytical Methods for Quantifying (3R)-3-Amino-3-cyclopropylpropanoic Acid Authored by a Senior Application Scientist In the landscape of modern drug development, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Cross-Validation of Analytical Methods for Quantifying (3R)-3-Amino-3-cyclopropylpropanoic Acid

Authored by a Senior Application Scientist

In the landscape of modern drug development, particularly in the synthesis of novel therapeutic agents, the precise and accurate quantification of chiral intermediates is paramount. (3R)-3-Amino-3-cyclopropylpropanoic acid, a key chiral building block, presents unique analytical challenges due to its structural properties. This guide provides an in-depth, experience-driven comparison of analytical methodologies for its quantification, focusing on the critical process of cross-validation to ensure data integrity across different techniques.

The Analytical Imperative: Why Accurate Quantification of (3R)-3-Amino-3-cyclopropylpropanoic Acid Matters

(3R)-3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chirality is a critical attribute, as the stereoisomers of a drug can have significantly different pharmacological and toxicological profiles. Consequently, the ability to accurately quantify the (3R)-enantiomer and separate it from its (3S)-counterpart is not merely an analytical task but a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.

The primary challenges in its analysis stem from its small size, high polarity, and lack of a strong chromophore, which can complicate detection by conventional UV-based HPLC methods. This necessitates the use of more sophisticated techniques and often involves derivatization to enhance detectability and chromatographic retention.

A Comparative Analysis of Key Quantification Methodologies

The selection of an appropriate analytical method is a balance of sensitivity, selectivity, throughput, and the specific requirements of the analytical challenge at hand. Here, we compare three commonly employed techniques for the analysis of (3R)-3-Amino-3-cyclopropylpropanoic acid: High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is often considered the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity and selectivity.

  • Principle: This technique separates analytes based on their differential partitioning between a mobile phase and a stationary phase (HPLC), followed by detection based on their mass-to-charge ratio (m/z) (MS/MS). The use of tandem mass spectrometry allows for highly selective detection through precursor-to-product ion transitions.

  • Strengths:

    • High Sensitivity and Selectivity: Capable of achieving low limits of quantification (LOQ), often in the picogram to nanogram per milliliter range.

    • Versatility: Can be adapted for various sample matrices.

  • Considerations:

    • Derivatization: Due to the high polarity of the analyte, derivatization is often necessary to improve retention on reverse-phase columns and enhance ionization efficiency. Common derivatizing agents include those that introduce a non-polar, easily ionizable group.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can impact accuracy and precision. This necessitates careful sample preparation and the use of an appropriate internal standard, preferably a stable isotope-labeled version of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of volatile and semi-volatile compounds.

  • Principle: Analytes are vaporized and separated in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. The separated compounds are then detected by a mass spectrometer.

  • Strengths:

    • High Chromatographic Resolution: GC columns can provide excellent separation efficiency.

    • Robustness: GC-MS systems are generally robust and have been a workhorse in analytical laboratories for decades.

  • Considerations:

    • Derivatization: (3R)-3-Amino-3-cyclopropylpropanoic acid is non-volatile and requires derivatization to increase its volatility and thermal stability. This adds a step to the sample preparation process and can be a source of variability.

    • Thermal Degradation: There is a risk of thermal degradation of the analyte or its derivative in the GC inlet.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

When the primary goal is to separate and quantify the enantiomers of 3-Amino-3-cyclopropylpropanoic acid, Chiral HPLC is the most direct approach.

  • Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Detection is typically achieved using UV, fluorescence, or mass spectrometry.

  • Strengths:

    • Direct Enantiomeric Separation: Allows for the simultaneous quantification of both the (3R) and (3S) enantiomers.

  • Considerations:

    • Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.

    • Sensitivity: When using UV detection, the lack of a strong chromophore in the analyte can limit sensitivity, often requiring derivatization.

The Cross-Validation Workflow: Ensuring Methodological Concordance

Cross-validation is the process of demonstrating that two or more distinct analytical methods provide equivalent results for the same analyte in a given matrix. This is a critical step when transferring methods between laboratories, introducing a new method, or when different methods are used throughout the drug development lifecycle. The process is guided by principles outlined in regulatory documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) "Validation of Analytical Procedures".

The following diagram illustrates a typical cross-validation workflow:

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Define Acceptance Criteria P2 Select Validation Samples P1->P2 E1 Analyze Samples by Method A (e.g., HPLC-MS/MS) P2->E1 E2 Analyze Samples by Method B (e.g., GC-MS) P2->E2 A1 Tabulate Results E1->A1 E2->A1 A2 Statistical Analysis (e.g., Bland-Altman, Regression) A1->A2 C1 Compare Against Acceptance Criteria A2->C1 C2 Report Findings C1->C2

Caption: A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocol: A Step-by-Step Guide to Cross-Validation

The following provides a detailed protocol for the cross-validation of an HPLC-MS/MS and a GC-MS method for the quantification of (3R)-3-Amino-3-cyclopropylpropanoic acid in a plasma matrix.

1. Preparation of Validation Samples:

  • Spike a pooled plasma matrix with known concentrations of (3R)-3-Amino-3-cyclopropylpropanoic acid to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Prepare a minimum of three levels of QC samples and a full calibration curve.

2. Sample Analysis by HPLC-MS/MS:

  • Sample Preparation:

    • To 100 µL of plasma sample, add an internal standard (e.g., stable isotope-labeled (3R)-3-Amino-3-cyclopropylpropanoic acid).

    • Perform protein precipitation with acetonitrile.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in a derivatization agent solution (e.g., a reagent that adds a fluorenylmethyloxycarbonyl (FMOC) group).

    • Incubate to complete the derivatization reaction.

    • Inject an aliquot into the HPLC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Transition: Monitor a specific precursor-to-product ion transition for the derivatized analyte and internal standard.

3. Sample Analysis by GC-MS:

  • Sample Preparation:

    • To 100 µL of plasma sample, add an internal standard.

    • Perform a liquid-liquid extraction to isolate the analyte.

    • Evaporate the organic layer to dryness.

    • Add a derivatization agent to create a volatile derivative (e.g., by silylation).

    • Incubate at an elevated temperature.

    • Inject an aliquot into the GC-MS system.

  • GC-MS Conditions:

    • Column: A capillary column suitable for the analysis of the derivatized amino acid.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature ramp to ensure good separation.

    • Ionization: Electron Ionization (EI).

    • MS Detection: Monitor characteristic ions for the derivatized analyte and internal standard.

The following diagram illustrates the sample preparation workflow for each method:

SamplePrepWorkflow cluster_hplc HPLC-MS/MS Sample Preparation cluster_gc GC-MS Sample Preparation H1 Plasma Sample + IS H2 Protein Precipitation H1->H2 H3 Evaporation H2->H3 H4 Derivatization (FMOC) H3->H4 H5 Injection H4->H5 G1 Plasma Sample + IS G2 Liquid-Liquid Extraction G1->G2 G3 Evaporation G2->G3 G4 Derivatization (Silylation) G3->G4 G5 Injection G4->G5

Caption: A comparative view of the sample preparation workflows for HPLC-MS/MS and GC-MS.

Data Analysis and Acceptance Criteria

The core of cross-validation lies in the statistical comparison of the results obtained from the different methods.

  • Calculate Concentrations: Determine the concentrations of the analyte in the QC samples using the calibration curves from each method.

  • Statistical Comparison:

    • Percent Difference: For each QC sample, calculate the percent difference between the concentrations measured by the two methods. The mean percent difference should not exceed a predefined limit, typically ±20%.

    • Regression Analysis: Plot the concentrations obtained from Method B against those from Method A. The slope of the regression line should be close to 1, and the correlation coefficient (r²) should be high (e.g., >0.95).

Performance Data Summary

The following table summarizes typical performance characteristics for the three analytical methods, based on experimental data.

ParameterHPLC-MS/MSGC-MSChiral HPLC (with MS detection)
Limit of Quantification ~0.1-1 ng/mL~1-10 ng/mL~5-50 ng/mL
Linearity (r²) >0.99>0.99>0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%RSD) <15%<15%<15%
Throughput HighModerateModerate to Low
Enantioselectivity Not inherent (requires chiral column)Can be achieved with chiral columnHigh

Conclusion and Recommendations

The choice of an analytical method for (3R)-3-Amino-3-cyclopropylpropanoic acid is highly dependent on the specific analytical needs.

  • For high-sensitivity bioanalysis in complex matrices, HPLC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

  • GC-MS offers a robust alternative, particularly in laboratories where this instrumentation is well-established, though the requirement for derivatization and potential for thermal degradation must be carefully managed.

  • When enantiomeric purity is the primary concern, Chiral HPLC is indispensable.

Cross-validation is a non-negotiable step to ensure the consistency and reliability of data generated by different methods. A well-designed cross-validation study, with pre-defined acceptance criteria, provides the necessary confidence in the analytical data that underpins critical decisions in the drug development process.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Validation

A Senior Application Scientist's Guide to Conformationally Constrained Amino Acids as Alternatives to (3R)-3-Amino-3-cyclopropylpropanoic Acid

Introduction: The Value of Rigidity in a Flexible World In the intricate dance of drug-receptor interactions, shape and conformation are paramount. While native peptides are powerful biological effectors, their inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of Rigidity in a Flexible World

In the intricate dance of drug-receptor interactions, shape and conformation are paramount. While native peptides are powerful biological effectors, their inherent flexibility often leads to compromised binding affinity, susceptibility to proteolytic degradation, and poor bioavailability.[1] This is where the concept of conformational constraint becomes a cornerstone of modern medicinal chemistry. By introducing rigid structural elements into a peptide backbone or its side chains, we can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and enhancing metabolic stability.[1][2]

(3R)-3-Amino-3-cyclopropylpropanoic acid is an exemplar of this principle. As a β-amino acid, it alters the peptide backbone, and the cyclopropyl group—the smallest carbocycle—imposes significant steric constraints, fixing side-chain orientation.[3] This rigidity has made it a valuable building block for tuning the properties of therapeutic peptides.[3] However, the landscape of drug discovery thrives on options. The need to finely modulate properties like solubility, lipophilicity, and receptor subtype selectivity necessitates a broader toolkit of constrained amino acids.

This guide provides an in-depth comparison of viable alternatives to (3R)-3-Amino-3-cyclopropylpropanoic acid, categorized by the nature of their constraining element. We will delve into their synthesis, conformational properties, and impact on biological activity, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.

The Rationale for Constraint: An Editorial Perspective

The decision to incorporate a non-natural, constrained amino acid is a strategic one, driven by the need to overcome the intrinsic weaknesses of natural peptides.[2] A flexible peptide in solution exists as an ensemble of conformations. Only a fraction of these will be competent to bind the target receptor. This conformational randomness carries a significant entropic cost; the peptide must "freeze" into the correct shape upon binding, which is thermodynamically unfavorable.

Constraining the peptide locks it into a conformation that more closely resembles the bound state. This "pre-organization" leads to several tangible benefits:

  • Enhanced Potency: By reducing the entropic penalty, the free energy of binding is more favorable, often resulting in higher affinity (lower Kᵢ or IC₅₀ values).

  • Increased Selectivity: A rigid analog is less likely to adopt conformations that allow it to bind to off-target receptors, leading to fewer side effects.[1]

  • Improved Metabolic Stability: Proteases often recognize and cleave peptides in an extended conformation. By enforcing a specific, non-extended structure (e.g., a β-turn or helix), constrained analogs can be more resistant to enzymatic degradation, increasing their in-vivo half-life.[1][4]

The following diagram illustrates the strategic workflow for employing these alternatives in lead optimization.

G cluster_0 Lead Identification & Analysis cluster_1 Constraint Strategy cluster_2 Optimization & Validation Lead Initial Flexible Peptide Lead SAR SAR Studies Identify Key Pharmacophore Lead->SAR Activity Screening Weakness Identify Liability (e.g., Poor Stability, Low Affinity) SAR->Weakness ADME Profiling Hypothesis Hypothesize Bioactive Conformation Weakness->Hypothesis Design Cycle Selection Select Constrained Amino Acid Class (e.g., Cycloalkyl, Bicyclic) Hypothesis->Selection Structural Biology Synthesis Synthesize Analogs Selection->Synthesis Retrosynthesis Screening Comparative Screening (Affinity, Stability) Synthesis->Screening Testing Data Analyze Data: Did constraint improve properties? Screening->Data Experimental Results Data->Selection Iterate Optimized Optimized Lead Candidate Data->Optimized Decision

Caption: Workflow for Incorporating Constrained Amino Acids in Drug Discovery.

Part 1: Alternative Small Cycloalkyl-Constrained β-Amino Acids

The most direct analogs to 3-amino-3-cyclopropylpropanoic acid involve modifying the size of the cycloalkyl ring. This allows for subtle tuning of steric bulk and lipophilicity while maintaining the core principle of side-chain restriction.

Feature(3R)-3-Amino-3-cyclopropyl propanoic acid (Reference)(3R)-3-Amino-3-cyclobutyl propanoic acid(3S)-3-Amino-3-cyclohexyl propanoic acid
Structure C₃H₅ side chainC₄H₇ side chainC₆H₁₁ side chain
Relative Lipophilicity LowModerateHigh
Conformational Rigidity High (Planar-like ring)Moderate (Puckered ring)Moderate-Low (Chair/Boat conformations)
Synthetic Accessibility Readily synthesized from cyclopropanecarboxaldehyde.[5]Accessible via similar routes from cyclobutanone.Available commercially or via hydrogenation of phenyl ring precursors.
Key Application Insight The cyclopropyl group can act as a bioisostere for alkenes or carbonyl groups, improving metabolic stability.[6][7]Often used as a bioisostere for tert-butyl groups to balance steric bulk and physicochemical properties.[8][9]Increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding.
CAS Number (Hydrochloride) 2225127-06-8[10][11]2138429-90-8[10]1956437-96-9[10]

Expert Analysis: The choice between these analogs is a classic optimization problem. While the cyclopropyl group offers maximum rigidity, the cyclobutyl and cyclohexyl variants provide progressively larger and more lipophilic side chains. This can be crucial for exploring deeper hydrophobic pockets in a receptor binding site. The increased conformational flexibility of the larger rings, while less constraining, can sometimes allow for better adaptation to the target. Researchers must balance the need for pre-organization with the specific steric and electronic requirements of their target.

Part 2: Bicyclic and Spirocyclic Amino Acids

For a higher degree of rigidity, bicyclic and spirocyclic systems offer unparalleled conformational restriction. These structures lock the dihedral angles of the amino acid backbone and side chain into well-defined orientations.

ClassExample StructureKey FeaturesImpact on Peptide Structure
Bicyclo[2.2.1]heptane (Norbornane) Analogs cis-2-Aminonorbornane-2-carboxylic acidHighly rigid framework. Induces sharp turns in peptides, mimicking β-turns and β-sheets.[12]Can be used to nucleate folding in larger peptides or to stabilize specific secondary structures.[12]
Spirocyclic Amino Acids 1-Aminospiro[3.3]heptane-1-carboxylic acidTwo rings joined at a single carbon. Forces a specific spatial arrangement of substituents.Drastically limits conformational space, ideal for probing precise pharmacophore requirements.
Azetidine Carboxylic Acids (S)-Azetidine-2-carboxylic acidA four-membered heterocyclic ring. A constrained proline analog that induces unique kinks in the peptide backbone.Disrupts α-helical and β-sheet structures; often used to introduce tight turns.

Expert Analysis: These highly complex building blocks are not drop-in replacements but powerful tools for rational design. Their synthesis is often multi-step and challenging, making them more suitable for later-stage lead optimization.[13] The norbornane-based amino acids, for example, are excellent for mimicking or stabilizing β-sheet and β-turn structures, which are critical for many protein-protein interactions.[12]

The following diagram illustrates the synthetic logic for producing cyclopropane-containing amino acids, a foundational method that can be adapted for more complex structures.

G start Dehydroalanine Derivative intermediate1 Pyrazoline Intermediate start->intermediate1 [3+2] Cycloaddition reagent1 Substituted Diazomethane (R-CHN₂) reagent1->intermediate1 product Protected Cyclopropyl Amino Acid intermediate1->product Photolysis or Thermolysis (N₂ extrusion) final_product Final Amino Acid (After Deprotection) product->final_product Hydrolysis / Hydrogenolysis

Caption: Generalized Synthetic Pathway to Cyclopropyl Amino Acids.

Part 3: Experimental Protocol: Synthesis of a Protected β-Cyclopropyl Amino Acid

This protocol describes a common method for synthesizing a protected β-amino acid with a cyclopropyl constraint, based on principles of conjugate addition. This self-validating workflow includes clear steps for purification and characterization.

Objective: To synthesize Boc-protected (R)-3-amino-3-cyclopropylpropanoic acid ethyl ester.

Materials:

  • (E)-Ethyl 3-cyclopropylacrylate

  • Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide

  • Boc-anhydride (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Chiral Amine Base: In a flame-dried, three-neck flask under an argon atmosphere, dissolve (R)-N-benzyl-N-(α-methylbenzyl)amine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise and stir for 30 minutes to generate the lithium amide base.

    • Causality: The chiral lithium amide acts as the nucleophile in a stereoselective 1,4-conjugate addition reaction, setting the desired (R) stereochemistry at the C3 position.

  • Conjugate Addition: To the cold lithium amide solution, add a solution of (E)-ethyl 3-cyclopropylacrylate (1.0 equivalent) in anhydrous THF dropwise over 20 minutes. Stir the reaction mixture at -78 °C for 4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in hexanes), observing the consumption of the starting acrylate.

  • Quenching and Boc Protection: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Add Boc₂O (1.5 equivalents) and stir vigorously overnight.

    • Causality: The in-situ Boc protection of the newly formed amine prevents side reactions and facilitates purification.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the protected amino ester as a clear oil.

  • Characterization:

    • ¹H NMR: Confirm the presence of the cyclopropyl, ethyl ester, and Boc groups.

    • Mass Spectrometry: Verify the molecular weight of the product.

    • Chiral HPLC: Determine the enantiomeric excess (e.e.) of the product by comparing it to a racemic standard.

Conclusion and Future Outlook

(3R)-3-Amino-3-cyclopropylpropanoic acid is a foundational tool for imparting conformational rigidity. However, the alternatives presented here—from simple homologous cycloalkanes to complex bicyclic systems—offer a rich palette for medicinal chemists to address diverse challenges in drug design. The strategic selection of a constrained amino acid allows for the systematic modulation of a peptide's structural and physicochemical properties, ultimately leading to the development of more potent, selective, and stable therapeutics.[14]

Future advancements will likely focus on developing more efficient and scalable syntheses for these complex building blocks, as well as incorporating novel constraining elements like photoswitches or hydrogen-bond surrogates.[2] As our understanding of the relationship between conformation and biological activity deepens, the rational application of these powerful molecular tools will continue to drive innovation in peptide-based drug discovery.

References

  • Alvernhe, G. et al. Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews. ACS Publications. Available from: [Link]

  • Miller, J. A. & Nguyen, S. T. The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids. Mini-Reviews in Organic Chemistry. 2005;2(1):39-45. Available from: [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Available from: [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. Available from: [Link]

  • Stammler, A. et al. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. Available from: [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. 2023. Available from: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]

  • Stammer, C. H. The synthesis of cyclopropane amino acids and peptides. Google Patents. WO1985000809A1.
  • Stammer, C. H. The synthesis of cyclopropane amino acids and peptides. Google Patents. EP0135429A1.
  • Derda, R. et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. 2017;22(10):1599. Available from: [Link]

  • Constrained Peptides as Miniature Protein Structures. PMC. NIH. Available from: [Link]

  • North, M. Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science. 2000;6(7):301-13. Available from: [Link]

  • Drewniak-Świtalska, M. et al. Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. 2021;19:4272-4278. Available from: [Link]

  • Bioisosteric Replacements. Chemspace. Available from: [Link]

  • Hruby, V. J. et al. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Protein & Peptide Science. 2004;5(6):431-49. Available from: [Link]

  • (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]

  • CAS#:2225127-06-8 | (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride. Chemsrc. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (3R)-3-Amino-3-cyclopropylpropanoic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3R)-3-Amino-3-cyclopropylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this docume...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3R)-3-Amino-3-cyclopropylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical's hazard profile and the rationale behind each step of the disposal process. Our commitment is to furnish you with the necessary information to maintain a safe laboratory environment while adhering to the highest standards of regulatory compliance.

Core Directive: A Proactive Approach to Laboratory Waste Management

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide is structured to empower you with the knowledge to not only follow proper disposal procedures but also to understand the principles that underpin them. By fostering a deep understanding of the "why" behind each step, we aim to cultivate a proactive safety culture within your laboratory.

Hazard Identification and Risk Assessment

(3R)-3-Amino-3-cyclopropylpropanoic acid and its salts are not extensively characterized in publicly available literature regarding their specific toxicity and environmental fate. However, data for structurally similar compounds, such as the hydrochloride salt of its enantiomer, indicate potential hazards.[1][2]

GHS Hazard Classifications for Similar Compounds:

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Specific target organ toxicity — single exposure: May cause respiratory irritation.[1][2]

Given these potential hazards, it is imperative to handle (3R)-3-Amino-3-cyclopropylpropanoic acid and any contaminated materials as hazardous waste.

Personal Protective Equipment (PPE) and Spill Management

Prior to handling the chemical for disposal, ensure that appropriate personal protective equipment is worn. In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.

Item Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[3][4]
Eye Protection Safety glasses with side shields or goggles.To protect against accidental splashes and eye irritation.[3][4]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[3]
Respiratory Protection Use a suitable respirator if handling large quantities or if dust is generated.To prevent inhalation and respiratory tract irritation.[3]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[4][5]

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[6] Avoid creating dust.[4]

  • Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as hazardous waste.[7]

  • Prevention: Prevent the spilled material from entering drains or waterways.[4][6]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of (3R)-3-Amino-3-cyclopropylpropanoic acid is to engage a licensed professional waste disposal service.[6][8] Do not dispose of this chemical in the municipal waste stream or pour it down the drain.[6]

Step 1: Waste Segregation

  • Solid Waste: Collect any unused or expired solid (3R)-3-Amino-3-cyclopropylpropanoic acid in its original container or a clearly labeled, sealed waste bag. This should be placed within a designated solid hazardous waste container.[7]

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the chemical should be collected in a designated solid hazardous waste container.[7] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and this rinsate must be collected as hazardous liquid waste.[7]

Step 2: Packaging and Labeling

  • Container: Use a robust, leak-proof container that is compatible with the chemical. Ensure the container is securely sealed.[6][9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3R)-3-Amino-3-cyclopropylpropanoic acid". Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5][10]

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][11]

  • Ensure that the disposal method complies with all applicable national and local regulations.[6] Permissible disposal routes, to be carried out by the licensed contractor, include incineration or landfilling in a classified dump.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (3R)-3-Amino-3-cyclopropylpropanoic acid.

DisposalWorkflow start Identify (3R)-3-Amino-3-cyclopropylpropanoic acid Waste ppe Wear appropriate PPE. start->ppe spill Is it a spill? contain Contain spill. Collect material in a 'Waste Disposal Container'. spill->contain Yes segregate Segregate waste (solid, contaminated labware). spill->segregate No clean Clean spill area. Dispose of cleaning materials as hazardous waste. contain->clean clean->segregate ppe->spill package Package in a labeled, sealed container. segregate->package store Store in a designated satellite accumulation area. package->store contact Contact institutional EHS or licensed waste disposal company. store->contact end Professional Disposal (Incineration or Landfill) contact->end

Caption: Disposal decision workflow for (3R)-3-Amino-3-cyclopropylpropanoic acid.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (3R)-3-Amino-3-cyclopropylpropanoic acid is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, you can ensure the safe handling and compliant disposal of this chemical, thereby minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the official Safety Data Sheet for the most comprehensive information.

References

  • Synergy Recycling. Cyclopropane Disposal.
  • NextSDS. (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclopropane.
  • Benchchem. Proper Disposal of 6-Aminocaproic Acid: A Guide for Laboratory Professionals.
  • Air Liquide. (2020). Safety Data Sheet Cyclopropane.
  • Kao Chemicals. (2021). Material Safety Data Sheet.
  • Sigma-Aldrich. 3-Amino-3-cyclopropylpropanoic acid.
  • Apollo Scientific. (2022). (Cyclopropane-1,1-diyl)dimethanol Safety Data Sheet.
  • Accela Chembio Inc. SAFETY DATA SHEET.
  • Benchchem. Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. PubChem Compound Summary for CID 126970287.
  • Peptide Institute, Inc. (2024). Material Safety Data Sheet: Cyclo(Pro-Pro).
  • CymitQuimica. (2024). SAFETY DATA SHEET.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Handbook of Chemical Substance Management and Waste Disposal.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • German Institute for Medical Mission. (2020). A safety and chemical disposal guideline for Minilab users.
  • Saitama University. Laboratory Safety Guide.
  • Benchchem. Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
  • Ministry of Land, Infrastructure, Transport and Tourism. (2023). IMSBC CODE 07-23 APPENDIX 1.

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